Product packaging for 3-Deoxy-D-galactose(Cat. No.:)

3-Deoxy-D-galactose

货号: B1253294
分子量: 164.16 g/mol
InChI 键: KDSPLKNONIUZSZ-HSUXUTPPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

3-Deoxy-D-galactose, also known as this compound, is a useful research compound. Its molecular formula is C6H12O5 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O5 B1253294 3-Deoxy-D-galactose

3D Structure

Interactive Chemical Structure Model





属性

分子式

C6H12O5

分子量

164.16 g/mol

IUPAC 名称

(2R,4R,5R)-2,4,5,6-tetrahydroxyhexanal

InChI

InChI=1S/C6H12O5/c7-2-4(9)1-5(10)6(11)3-8/h2,4-6,8-11H,1,3H2/t4-,5-,6-/m1/s1

InChI 键

KDSPLKNONIUZSZ-HSUXUTPPSA-N

手性 SMILES

C([C@H](C=O)O)[C@H]([C@@H](CO)O)O

规范 SMILES

C(C(C=O)O)C(C(CO)O)O

同义词

3-deoxy-D-galactose
3-deoxy-D-xylo-hexose
3-deoxy-xylo-hexose

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-Deoxy-D-galactose: Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Deoxy-D-galactose, a derivative of the monosaccharide D-galactose, is a molecule of significant interest in glycobiology and medicinal chemistry. The strategic removal of the hydroxyl group at the C-3 position imparts unique chemical and biological properties, distinguishing it from its parent sugar. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known biological activities of this compound, with a focus on its potential applications in research and drug development.

Chemical Structure and Identifiers

This compound, also known as 3-Deoxy-D-xylo-hexose, possesses a chemical structure characterized by the absence of a hydroxyl group at the third carbon atom of the D-galactose backbone. This seemingly minor modification has profound effects on its stereochemistry and reactivity.

IdentifierValue
IUPAC Name (2R,4S,5R,6R)-6-(hydroxymethyl)oxane-2,4,5-triol
SMILES String C1--INVALID-LINK--O)O)O">C@HCO
InChI Key RJDIFQMDPPUATQ-CENXSKMPSA-N
Molecular Formula C6H12O5
Molecular Weight 164.16 g/mol

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and application in various experimental settings.

PropertyValueReference
Appearance Colourless Syrup[1]
Melting Point 79-80 °C (for the protected intermediate 3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-xylo-hexofuranose)[2]
Boiling Point Not available
Solubility Soluble in water

Experimental Protocols

Synthesis of this compound

A common strategy for the synthesis of this compound involves the deoxygenation of a suitably protected D-galactose derivative. The following protocol is based on the synthesis of 3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-xylo-hexofuranose, a key intermediate that can be deprotected to yield the final product.[2]

Step 1: Synthesis of 3-Deoxy-1,2:5,6-di-O-isopropylidene-α-D-xylo-hexofuranose

This step involves the reduction of a dithiocarbonate derivative of a protected galactose.

  • Materials: S-methyl 3-O-dithiocarbonate of 1,2:5,6-di-O-isopropylidene-α-D-galactofuranose, tributylstannane, dry toluene.

  • Procedure:

    • A solution of the S-methyl 3-O-dithiocarbonate derivative in dry toluene is added dropwise to a refluxing solution of tributylstannane in dry toluene.

    • The reaction mixture is refluxed overnight.

    • The solvent is removed by evaporation under reduced pressure.

    • The resulting oily residue is purified by chromatography to yield 3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-xylo-hexofuranose.

Step 2: Deprotection to this compound

Acid-catalyzed hydrolysis is used to remove the isopropylidene protecting groups.

  • Materials: 3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-xylo-hexofuranose, aqueous acetic acid.

  • Procedure:

    • The protected sugar is dissolved in a solution of aqueous acetic acid.

    • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

    • The solvent is evaporated, and the residue is purified by chromatography to yield this compound.

Galactokinase Activity Assay

To investigate whether this compound can act as a substrate for galactokinase, a coupled enzymatic assay can be employed. This assay measures the production of ADP, which is stoichiometrically linked to the phosphorylation of the sugar.

  • Principle:

    • Galactokinase: this compound + ATP → this compound-1-phosphate + ADP

    • Pyruvate Kinase: ADP + Phosphoenolpyruvate → ATP + Pyruvate

    • Lactate Dehydrogenase: Pyruvate + NADH + H+ → Lactate + NAD+

  • Procedure:

    • Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl2, KCl, ATP, phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase.

    • Add the this compound solution to initiate the reaction.

    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

    • The rate of NADH oxidation is directly proportional to the galactokinase activity.

Biological Activity and Signaling Pathways

The biological role of this compound is an active area of research. While information on its specific metabolic fate and signaling pathways is limited, studies on related deoxy sugars provide valuable insights.

Deoxy sugars, in general, are known to be involved in various biological processes, including cell-cell recognition, signaling, and as components of antibiotics.[3] The absence of a hydroxyl group can render them resistant to certain enzymatic reactions or alter their binding affinity to proteins.

A fluorinated analog, 3-deoxy-3-fluoro-D-galactose, has been shown to be a substrate for aldose reductase, an enzyme implicated in the development of diabetic complications.[4] This suggests that this compound itself could potentially interact with carbohydrate-metabolizing enzymes.

The metabolic pathway of D-galactose in some bacteria proceeds via the DeLey-Doudoroff pathway, which involves the formation of 2-keto-3-deoxy-D-galactonate (KDG).[5] While this is not the direct metabolism of this compound, it highlights a catabolic route for a structurally related deoxy sugar acid.

Potential Signaling Pathway Involvement:

While no specific signaling pathways have been definitively elucidated for this compound, its structural similarity to D-galactose suggests potential interactions with galactose-mediated signaling. D-galactose has been used in research to induce aging models, and it has been shown to affect pathways such as the TLR4/NF-κB and YAP-CDK6 signaling pathways.[6][7] Future research is needed to determine if this compound can modulate these or other signaling cascades.

DeLey_Doudoroff_Pathway D_Galactose D-Galactose Galactonate D-Galactonate D_Galactose->Galactonate Galactose Dehydrogenase KDG 2-keto-3-deoxy-D-galactonate Galactonate->KDG Galactonate Dehydratase GAP Glyceraldehyde-3-phosphate KDG->GAP KDG Aldolase Pyruvate Pyruvate KDG->Pyruvate KDG Aldolase TCA TCA Cycle GAP->TCA Pyruvate->TCA

References

The Biological Significance of 3-Deoxy-D-galactose: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Deoxy-D-galactose, a monosaccharide derivative lacking a hydroxyl group at the C-3 position, serves as a critical tool in glycobiology and therapeutic development. While not a central metabolite itself, its structural modifications provide unique insights into enzyme mechanisms and have led to the development of potent inhibitors for various disease targets. This technical guide delineates the biological significance of this compound and its derivatives, focusing on their roles in metabolic pathways, as enzymatic probes, and as precursors in drug discovery. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to support further research and development in this area.

Metabolic Relevance: The DeLey-Doudoroff Pathway

While the primary route for D-galactose metabolism in many organisms is the Leloir pathway, certain bacteria, particularly Gram-negative species like Azotobacter vinelandii, utilize an alternative route known as the DeLey-Doudoroff pathway.[1][2] In this pathway, D-galactose is not directly phosphorylated but is first oxidized and then dehydrated to form 2-keto-3-deoxy-D-galactonate (KDG), a close structural relative of this compound.[1] This intermediate is then phosphorylated and cleaved into pyruvate and glyceraldehyde-3-phosphate, which enter central carbon metabolism.[1][3] The initial steps of this pathway highlight a metabolic strategy that bypasses the need for galactokinase, the first enzyme in the Leloir pathway. The enzymes of the DeLey-Doudoroff pathway are key to understanding bacterial carbohydrate metabolism and present potential targets for antimicrobial strategies.[1][4]

DeLey_Doudoroff_Pathway D_Galactose D-Galactose D_Galactono_lactone D-Galactono-1,5-lactone D_Galactose->D_Galactono_lactone Galactose Dehydrogenase (NAD⁺ → NADH) D_Galactonate D-Galactonate D_Galactono_lactone->D_Galactonate Lactonase KDG 2-Keto-3-deoxy-D-galactonate (KDG) D_Galactonate->KDG Galactonate Dehydratase (-H₂O) KDPG 2-Keto-3-deoxy-6-phospho- D-galactonate (KDPG) KDG->KDPG KDG Kinase (ATP → ADP) Pyruvate Pyruvate KDPG->Pyruvate G3P Glyceraldehyde- 3-phosphate KDPG->G3P KDPG Aldolase

Figure 1: The DeLey-Doudoroff pathway for D-galactose catabolism.

This compound Derivatives as Enzymatic Probes

The absence of the C-3 hydroxyl group makes this compound and its analogs powerful tools for investigating the substrate specificity and catalytic mechanisms of various enzymes that interact with galactose.

Galactokinase (GALK)

Galactokinase catalyzes the first committed step in the Leloir pathway: the phosphorylation of D-galactose to galactose-1-phosphate. Studies on the interaction of galactokinases with deoxy-galactose analogs have revealed the critical role of the hydroxyl groups in substrate recognition. While some galactokinases, like those from E. coli and humans, can tolerate modifications at the C-2 position, the C-3 hydroxyl group is often crucial for efficient binding and catalysis.[4][5][6] this compound is generally a poor substrate for galactokinase, underscoring the importance of the C-3 hydroxyl in the enzyme's active site.[7]

Aldose Reductase (AR)

Aldose reductase is the first enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions and is implicated in diabetic complications. This enzyme reduces aldoses, including galactose, to their corresponding alditols. The fluorinated analog, 3-fluoro-3-deoxy-D-galactose (3-FDGal), has been shown to be an excellent substrate for dog lens aldose reductase, with a higher activity than D-galactose itself.[8] This property makes 3-FDGal a valuable probe for monitoring aldose reductase activity in tissues using 19F NMR.[8]

UDP-Galactopyranose Mutase (UGM)

UDP-galactopyranose mutase is a key enzyme in the biosynthesis of the cell walls of various pathogens, including Mycobacterium tuberculosis. It catalyzes the reversible conversion of UDP-galactopyranose (UDP-Galp) to UDP-galactofuranose (UDP-Galf). Fluorinated analogs of UDP-galactose have been used to probe the mechanism of this enzyme. UDP-(3-deoxy-3-fluoro)-D-galactose is a substrate for UGM, although its turnover rate is significantly lower than that of the natural substrate. This demonstrates that while the C-3 hydroxyl is not absolutely essential for binding, it plays a significant role in the catalytic efficiency of the enzyme.

Role in Drug Development and Therapeutics

Derivatives of this compound are at the forefront of developing novel therapeutics for a range of diseases, from fibrosis to cancer.

Galectin Inhibitors

Galectins are a family of β-galactoside-binding proteins that are implicated in inflammation, fibrosis, and cancer metastasis. The development of potent and selective galectin inhibitors is a major goal in drug discovery. 3-Azido-3-deoxy-D-galactose has emerged as a crucial synthetic intermediate for creating high-affinity galectin inhibitors.[9][10] The azido group at the C-3 position serves as a chemical handle for introducing various functionalities via click chemistry, leading to compounds that can interact with subsites adjacent to the primary galactose-binding pocket on the galectin protein.[11] This strategy has led to the development of thiodigalactoside-based inhibitors, such as TD139, which has entered clinical trials for the treatment of idiopathic pulmonary fibrosis.[9]

Galectin_Inhibitor_Synthesis Start Levoglucosan (Starting Material) Intermediate1 Payne Rearrangement & Azidation Start->Intermediate1 Azido_Gal 3-Azido-3-deoxy- galactopyranose Intermediate Intermediate1->Azido_Gal Dimerization Dimerization (Thiolation & Coupling) Azido_Gal->Dimerization Thiodigalactoside 3,3'-Diazido- thiodigalactoside Dimerization->Thiodigalactoside Click_Chem Click Chemistry (Modification of Azido Groups) Thiodigalactoside->Click_Chem TD139 TD139 (Galectin-3 Inhibitor) Click_Chem->TD139

Figure 2: Simplified workflow for the synthesis of a thiodigalactoside galectin inhibitor.
Boron Neutron Capture Therapy (BNCT)

Boron Neutron Capture Therapy (BNCT) is a targeted radiation therapy for cancer that requires the selective delivery of boron-10 (¹⁰B) to tumor cells. Researchers are exploring carbohydrate-based delivery agents to target cancer cells, which often exhibit altered glucose metabolism. The synthesis of 3-boronic-3-deoxy-D-galactose represents an effort to create novel BNCT agents.[12][13] The rationale is that the galactose scaffold could be recognized by transporters on cancer cells, leading to the accumulation of boron within the tumor, thereby enhancing the efficacy of neutron irradiation.[14][15]

Antimicrobial Potential

The fluorinated derivative, 3-Deoxy-3-fluoro-D-galactose (3DFGal), has been reported as a potential drug that can shift the metabolic pathway of gram-positive pathogens from glycolysis to gluconeogenesis.[16] This metabolic disruption could be a novel mechanism for antimicrobial action.

Quantitative Data Summary

The interaction of this compound derivatives with various enzymes has been quantified, providing valuable data for structure-activity relationship studies and drug design.

DerivativeEnzymeOrganism/TissueParameterValueReference(s)
3-Fluoro-3-deoxy-D-galactoseAldose ReductaseDog LensKm4.2 mM[8]
UDP-(3-deoxy-3-fluoro)-D-galactoseUDP-Galactopyranose MutaseKlebsiella pneumoniaeKm0.26 mM
UDP-(3-deoxy-3-fluoro)-D-galactoseUDP-Galactopyranose MutaseKlebsiella pneumoniaekcat1.6 min-1
3-Azido-3-deoxy-galactopyranoside derivative (TD139)Galectin-3HumanKd14 nM[17]
3-(arylazolyl)-3-deoxy-D-galactopyranose derivativesGalectin-1HumanKi62-87 µM[18]
Borylated PSMA Inhibitor (1a)Prostate-Specific Membrane Antigen (PSMA)HumanIC50555.7 nM[14]
Borylated PSMA Inhibitor (1f)Prostate-Specific Membrane Antigen (PSMA)HumanIC5020.3 nM[14]

Experimental Protocols

Coupled Spectrophotometric Assay for Galactokinase Activity

This assay measures galactokinase activity by coupling the production of ADP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Principle:

  • Galactokinase: Galactose + ATP → Galactose-1-Phosphate + ADP

  • Pyruvate Kinase: ADP + Phosphoenolpyruvate → ATP + Pyruvate

  • Lactate Dehydrogenase: Pyruvate + NADH + H⁺ → Lactate + NAD⁺

Materials:

  • Potassium phosphate buffer (e.g., 160 mM, pH 7.0)

  • ATP solution

  • Phosphoenolpyruvate (PEP) solution

  • Potassium chloride (KCl) solution

  • Magnesium chloride (MgCl₂) solution

  • NADH solution

  • Pyruvate kinase (PK) / Lactate dehydrogenase (LDH) enzyme mix

  • D-Galactose or this compound analog solution

  • Enzyme sample (Galactokinase)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction cocktail containing buffer, ATP, PEP, KCl, MgCl₂, and NADH.

  • Pipette the reaction cocktail into a cuvette.

  • Add the PK/LDH enzyme mix.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C) and monitor the absorbance at 340 nm until a stable baseline is achieved.

  • Initiate the reaction by adding the galactokinase enzyme solution.

  • Immediately add the galactose (or analog) substrate solution.

  • Mix by inversion and record the decrease in absorbance at 340 nm for a set period (e.g., 5 minutes).

  • Calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the curve.

  • Enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

GalK_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Prep_Cocktail Prepare Reaction Cocktail (Buffer, ATP, PEP, KCl, MgCl₂, NADH) Add_PK_LDH Add PK/LDH Enzyme Mix Prep_Cocktail->Add_PK_LDH Equilibrate Equilibrate in Cuvette & Establish Baseline (A₃₄₀) Add_PK_LDH->Equilibrate Add_GalK Add Galactokinase Sample Equilibrate->Add_GalK Add_Substrate Add Galactose Substrate Add_GalK->Add_Substrate Monitor_A340 Monitor Decrease in A₃₄₀ Add_Substrate->Monitor_A340 Calculate_Rate Calculate Rate (ΔA₃₄₀/min) Monitor_A340->Calculate_Rate

Figure 3: Workflow for a coupled spectrophotometric galactokinase assay.
HPLC-Based Assay for UDP-Galactopyranose Mutase Activity

This method directly measures the conversion of UDP-galactopyranose to UDP-galactofuranose by separating the two isomers using high-performance liquid chromatography (HPLC).

Materials:

  • HEPES buffer (e.g., 25 mM, pH 7.0) containing NaCl (e.g., 125 mM)

  • Sodium dithionite (to reduce the flavin cofactor and create anaerobic conditions)

  • UDP-galactopyranose (substrate) or UDP-(3-deoxy-3-fluoro)-D-galactose

  • Enzyme sample (UDP-galactopyranose mutase)

  • HPLC system with an anion-exchange column (e.g., Dionex CarboPac PA100)

  • Mobile phase (e.g., 75 mM KH₂PO₄, pH 4.5)

  • UV detector set to 262 nm

Procedure:

  • Prepare the reaction mixture in an anaerobic environment containing buffer and sodium dithionite.

  • Add the UDP-galactose substrate to the reaction mixture.

  • Initiate the reaction by adding the UGM enzyme.

  • Incubate the reaction at the optimal temperature (e.g., 37°C) for a specific time (e.g., 1-5 minutes).

  • Stop the reaction by heat denaturation (e.g., boiling for 1 minute) followed by centrifugation to pellet the denatured protein.

  • Inject the supernatant onto the HPLC column.

  • Elute the UDP-sugar isomers isocratically with the mobile phase.

  • Monitor the elution profile at 262 nm.

  • Quantify the amounts of UDP-Galp and UDP-Galf by integrating the peak areas.

  • Calculate enzyme activity based on the amount of product formed over time.

UGM_Assay_Workflow cluster_reaction Enzymatic Reaction cluster_hplc HPLC Analysis cluster_analysis Data Analysis Prepare_Mix Prepare Anaerobic Reaction Mix (Buffer, Dithionite) Add_Substrate Add UDP-Galactose Substrate Prepare_Mix->Add_Substrate Add_Enzyme Add UGM Enzyme & Incubate Add_Substrate->Add_Enzyme Stop_Reaction Stop Reaction (Heat Denaturation) Add_Enzyme->Stop_Reaction Centrifuge Centrifuge to Pellet Protein Stop_Reaction->Centrifuge Inject Inject Supernatant onto Anion-Exchange Column Centrifuge->Inject Separate Separate UDP-Galp and UDP-Galf Inject->Separate Detect Detect at 262 nm Separate->Detect Quantify Quantify Peak Areas Detect->Quantify Calculate Calculate Enzyme Activity Quantify->Calculate

Figure 4: Workflow for an HPLC-based UDP-galactopyranose mutase assay.

Connection to Cellular Signaling

Direct evidence for this compound modulating specific signaling pathways is limited. Its biological significance primarily lies in its role as a metabolic intermediate analog and a synthetic precursor. However, studies on its parent molecule, D-galactose, have shown that high concentrations can induce cellular senescence and oxidative stress.[19][20] This D-galactose-induced aging model has been linked to the dysregulation of signaling pathways such as the YAP-CDK6 pathway in glioblastoma cells and the NAD⁺/Sirt1 pathway in myocardial cells.[21][22] While it is plausible that this compound or its metabolites could have some impact on these pathways, further research is needed to establish a direct link. The primary utility of this compound in the context of signaling is as a tool to inhibit or probe enzymes that may be upstream of signaling cascades.

Conclusion and Future Perspectives

This compound and its derivatives represent a versatile class of molecules with significant implications for biological research and drug development. Their utility as probes has deepened our understanding of enzyme kinetics and substrate specificity. More importantly, their role as key intermediates in the synthesis of high-affinity galectin inhibitors has paved the way for novel anti-fibrotic and anti-cancer therapies. Future research should continue to explore the therapeutic potential of this compound derivatives, including the development of new BNCT agents and antimicrobials. Furthermore, investigating the potential off-target effects and any direct influence on cellular signaling pathways will be crucial for the clinical translation of these promising compounds. The continued integration of chemical synthesis, enzymology, and cell biology will undoubtedly unlock new applications for this important class of deoxy sugars.

References

3-Deoxy-D-galactose: A Comprehensive Technical Guide on its Synthesis and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Deoxy-D-galactose, a monosaccharide derivative of D-galactose, is a molecule of significant interest in carbohydrate chemistry and glycobiology. While its natural occurrence is not well-documented, its value as a synthetic building block and biochemical probe is substantial. This technical guide provides an in-depth overview of the discovery, synthesis, and known biological interactions of this compound. Detailed experimental protocols for its chemical synthesis are presented, along with its physicochemical properties. Furthermore, this guide explores the natural occurrence of related deoxy sugars and the metabolic pathways of analogous compounds, offering a broader context for its potential applications in biomedical research and drug development.

Discovery and Synthesis

This compound, also known as 3-deoxy-D-xylo-hexose, was first synthesized and characterized in a laboratory setting. There is limited evidence of its isolation directly from natural sources. A key synthetic route was established by Copeland and Stick in 1977, which involves the deoxygenation of a protected D-galactose derivative. This synthesis paved the way for producing this and other deoxy sugars for research purposes.

The synthesis starts from the readily available 1,2:5,6-di-O-isopropylidene-α-D-galactofuranose. This is converted to its S-methyl 3-O-dithiocarbonate derivative, which is then reduced using tributylstannane to yield the protected 3-deoxy sugar, 3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-xylo-hexofuranose[1]. Subsequent acid hydrolysis removes the isopropylidene protecting groups to afford this compound[1].

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from the synthesis of 3,6-dideoxy-D-xylo-hexose (abequose) as described by Copeland and Stick, focusing on the steps leading to this compound[1].

Step 1: Synthesis of 3-Deoxy-1,2:5,6-di-O-isopropylidene-α-D-xylo-hexofuranose

  • Preparation of the S-methyl dithiocarbonate derivative:

    • To a solution of 1,2:5,6-di-O-isopropylidene-α-D-galactofuranose (5.2 g, 20 mmol) in tetrahydrofuran (60 ml), add sodium hydride (1.0 g, 40 mmol) and imidazole (20 mg).

    • Stir the mixture for 2 hours.

    • Add carbon disulphide (3.6 ml, 60 mmol) and continue stirring for 1 hour.

    • Add methyl iodide and stir until the reaction is complete (monitored by TLC).

    • Work up the reaction mixture to obtain the S-methyl 3-O-dithiocarbonate derivative.

  • Reduction to the 3-deoxy sugar:

    • Reduce the dithiocarbonate derivative with tributylstannane.

    • Purify the product by chromatography to yield 3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-xylo-hexofuranose.

Step 2: Hydrolysis to this compound

  • Treat the protected 3-deoxy sugar (2.8 g, 11 mmol) with 2 M acetic acid (25 ml) in methanol (25 ml) at 45°C.

  • Monitor the reaction by TLC until the appearance of the free sugar.

  • Evaporate the solvent and dissolve the resulting oil in water.

  • Extract with chloroform to remove any unreacted starting material.

  • The aqueous layer contains the final product, this compound.

Data Presentation: Physicochemical Properties and Synthetic Yield
PropertyValueReference
Chemical Formula C₆H₁₂O₅[2]
Molecular Weight 164.16 g/mol [2]
CAS Number 4005-35-0[3]
Appearance Colourless Syrup[2]
Purity (typical) Min. 95% (¹H-NMR)[2]
Yield (of protected form) 75%[1]
Melting Point (of protected form) 79-80 °C[1]

Natural Occurrence and Biological Significance

Direct evidence for the natural occurrence of this compound is scarce in the scientific literature. However, other deoxy sugars are widespread in nature and play crucial biological roles. For instance, 6-deoxy-L-galactose (L-fucose) is a key component of many glycoproteins and glycolipids and is involved in cell-cell recognition and signaling[4]. Dideoxy sugars, such as abequose (3,6-dideoxy-D-xylo-hexose), are important antigenic determinants in the lipopolysaccharides of Gram-negative bacteria like Salmonella[1][5].

While this compound itself may not be a common natural metabolite, its fluorinated analog, 3-deoxy-3-fluoro-D-galactose, has been used as a probe to study sugar metabolism and related diseases. For example, it is a substrate for aldose reductase, an enzyme implicated in the development of sugar cataracts[6]. This suggests that this compound and its derivatives can serve as valuable tools for investigating the substrate specificity and mechanism of enzymes involved in galactose metabolism.

Related Metabolic Pathways

Although a specific metabolic pathway for this compound is not defined, the catabolism of D-galactose in some microorganisms proceeds through a pathway involving a 3-deoxy intermediate. The De Ley-Doudoroff pathway, an alternative to the well-known Leloir pathway, involves the oxidation and dehydration of D-galactose to 2-keto-3-deoxy-D-galactonate. This intermediate is then cleaved into pyruvate and glyceraldehyde-3-phosphate, which enter central metabolism.

Visualizations

Synthetic Workflow

G Synthesis of this compound A 1,2:5,6-di-O-isopropylidene- α-D-galactofuranose B S-methyl 3-O-dithiocarbonate derivative A->B 1. NaH, Imidazole, THF 2. CS₂ 3. MeI C 3-deoxy-1,2:5,6-di-O-isopropylidene- α-D-xylo-hexofuranose B->C Tributylstannane D This compound C->D Acid Hydrolysis (e.g., Acetic Acid)

Caption: Chemical synthesis of this compound.

De Ley-Doudoroff Pathway for D-Galactose Catabolism

G De Ley-Doudoroff Pathway Gal D-Galactose Gal_lactone D-Galactono-1,5-lactone Gal->Gal_lactone Galactose dehydrogenase Galactonate D-Galactonate Gal_lactone->Galactonate Lactonase KDG 2-Keto-3-deoxy-D-galactonate Galactonate->KDG Dehydratase Pyr Pyruvate KDG->Pyr KDG aldolase G3P Glyceraldehyde-3-phosphate KDG->G3P KDG aldolase Central_Metabolism Central Metabolism Pyr->Central_Metabolism G3P->Central_Metabolism

Caption: A related metabolic pathway involving a 3-deoxy sugar acid.

Conclusion

This compound is a synthetically accessible deoxy sugar that holds promise as a research tool in glycobiology and medicinal chemistry. While its natural abundance appears to be limited, its synthesis provides a platform for creating modified sugars to probe enzyme mechanisms and biological pathways. The study of its derivatives has already yielded insights into metabolic processes and disease mechanisms. Further research into the biological activities of this compound and its conjugates may uncover novel therapeutic applications. This guide provides a foundational resource for researchers interested in exploring the potential of this and other deoxy sugars in their work.

References

The Metabolic Fate of 3-Deoxy-D-galactose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3-Deoxy-D-galactose, a structurally modified analog of D-galactose, presents a compelling subject for investigation within cellular metabolism. While research on its direct metabolic role is emerging, studies on its fluorinated and other modified counterparts provide significant insights into its potential interactions with key metabolic pathways. This technical guide synthesizes the current understanding of this compound's metabolic fate, drawing on data from related compounds to propose its likely enzymatic processing. We present quantitative data from studies on its analogs, detail relevant experimental protocols for its study, and provide visualizations of the pertinent metabolic pathways. This document serves as a foundational resource for researchers aiming to explore the therapeutic and biological significance of this compound.

Introduction to Deoxy Sugars in Cellular Metabolism

Deoxy sugars, characterized by the replacement of a hydroxyl group with a hydrogen atom, are pivotal in various biological processes. Their structural modifications can dramatically alter their metabolic processing, leading to unique biological activities. For instance, the absence of a hydroxyl group can render a sugar resistant to certain enzymatic reactions while making it a substrate for others, or in some cases, an inhibitor. Understanding the metabolism of deoxy sugars like this compound is crucial for developing novel therapeutic agents and for dissecting the intricacies of carbohydrate metabolism.

Proposed Metabolic Pathways for this compound

Based on studies of its fluorinated analogs and the known pathways of galactose metabolism, this compound is likely metabolized through two primary routes: the Leloir pathway and the Polyol pathway.

Entry into the Leloir Pathway

The initial and committing step of galactose metabolism is its phosphorylation by galactokinase (GALK). Evidence suggests that the 3-hydroxyl group is not strictly essential for recognition by some galactokinases. Studies have shown that 3-deoxy-3-fluoro-D-galactose can be phosphorylated by yeast galactokinase, and E. coli galactokinase can utilize this compound as a substrate.[1] This suggests that this compound can be converted to this compound-1-phosphate.

Following phosphorylation, the molecule would likely be a substrate for galactose-1-phosphate uridylyltransferase (GALT), leading to the formation of UDP-3-deoxy-D-galactose. This nucleotide sugar analog could then potentially be acted upon by UDP-galactose 4'-epimerase (GALE), although the efficiency of this reaction is yet to be determined.

Leloir_Pathway_for_3_Deoxy_D_galactose cluster_enzymes Enzymes This compound This compound This compound-1-P This compound-1-P This compound->this compound-1-P ATP to ADP UDP-3-deoxy-D-galactose UDP-3-deoxy-D-galactose This compound-1-P->UDP-3-deoxy-D-galactose UDP-glucose to Glucose-1-P UDP-3-deoxy-D-glucose UDP-3-deoxy-D-glucose UDP-3-deoxy-D-galactose->UDP-3-deoxy-D-glucose GALK GALK GALK->this compound-1-P GALT GALT GALT->UDP-3-deoxy-D-galactose GALE GALE GALE->UDP-3-deoxy-D-glucose

Figure 1: Proposed entry of this compound into the Leloir pathway.
The Polyol Pathway

The polyol pathway, which involves the reduction of monosaccharides to their corresponding sugar alcohols, is another likely metabolic route. Aldose reductase (AR), the first enzyme in this pathway, has a broad substrate specificity. Notably, 3-fluoro-3-deoxy-D-galactose is a substrate for aldose reductase, with a higher affinity than D-galactose itself.[2] This strongly implies that this compound would also be efficiently reduced by aldose reductase to form 3-deoxy-D-galactitol. The subsequent oxidation of this polyol by sorbitol dehydrogenase is less certain and would require experimental verification.

Polyol_Pathway_for_3_Deoxy_D_galactose cluster_enzymes Enzymes This compound This compound 3-Deoxy-D-galactitol 3-Deoxy-D-galactitol This compound->3-Deoxy-D-galactitol NADPH to NADP+ AR Aldose Reductase AR->3-Deoxy-D-galactitol

Figure 2: Proposed metabolism of this compound via the Polyol pathway.

Quantitative Data from Analog Studies

Direct kinetic data for this compound with metabolic enzymes are not yet widely available. However, studies on its fluorinated analogs provide valuable quantitative insights into its potential enzyme interactions.

SubstrateEnzymeKm (mM)kcat (min-1)Source
3-Fluoro-3-deoxy-D-galactoseAldose Reductase (Dog Lens)4.2Not Reported[2]
D-GalactoseAldose Reductase (Dog Lens)~0.4Not Reported[2]
UDP-(3-deoxy-3-fluoro)-D-galactoseUDP-galactopyranose mutase0.261.6[3]
UDP-galactose (natural substrate)UDP-galactopyranose mutase0.61364[3]

Table 1: Michaelis-Menten Constants for this compound Analogs

Potential Effects on Cellular Signaling

The metabolism of sugar analogs can have significant downstream effects on cellular signaling. In cancer cells with an activated AKT signaling pathway, a switch from glucose to galactose metabolism can induce oxidative stress and cell death.[4] Given that this compound can likely enter galactose metabolic pathways, it may have similar effects on cancer cell viability, particularly in tumors dependent on aerobic glycolysis (the Warburg effect). Further research is warranted to explore the impact of this compound on AKT signaling and other metabolic sensing pathways.

Signaling_Hypothesis This compound This compound Metabolic Perturbation Metabolic Perturbation This compound->Metabolic Perturbation ROS Production ROS Production Metabolic Perturbation->ROS Production Cell Death Cell Death ROS Production->Cell Death AKT Pathway AKT Pathway AKT Pathway->Metabolic Perturbation influences

Figure 3: Hypothetical signaling impact of this compound in cancer cells.

Experimental Protocols

Investigating the metabolism of this compound requires specific and sensitive analytical techniques. Below are detailed methodologies for key experiments.

Preparation of Cell Lysates for Metabolite Analysis

This protocol is designed to quench metabolism rapidly and extract metabolites for subsequent analysis.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold lysis buffer (e.g., 80% methanol)

  • Cell scraper

  • Microcentrifuge tubes, pre-cooled

  • High-speed refrigerated centrifuge

Procedure:

  • Place the cell culture dish on ice and aspirate the growth medium.

  • Wash the cells twice with ice-cold PBS, aspirating the PBS completely after each wash.

  • Add 1 mL of ice-cold lysis buffer per 107 cells directly to the dish.

  • Immediately scrape the cells from the dish using a pre-cooled cell scraper.

  • Transfer the cell suspension to a pre-cooled microcentrifuge tube.

  • Vortex the suspension vigorously for 30 seconds.

  • Centrifuge at maximum speed (>13,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant, which contains the metabolites, to a new pre-cooled tube.

  • The metabolite extract is now ready for analysis by LC-MS/MS or other methods.

Quantification of Intracellular Nucleotide Sugars by HPLC

This protocol allows for the separation and quantification of UDP-sugars, including the potential product UDP-3-deoxy-D-galactose.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., Inertsil ODS-3)

  • Buffer A: 20 mM Triethylammonium acetate (TEAA), pH 7.0

  • Buffer B: Acetonitrile

  • Metabolite extract from Protocol 5.1, dried and reconstituted in water

Procedure:

  • Equilibrate the C18 column with 100% Buffer A at a flow rate of 1 mL/min.

  • Inject 20 µL of the reconstituted metabolite extract.

  • Develop a gradient to separate the nucleotide sugars. An example gradient is as follows:

    • 0-15 min: 100% Buffer A

    • 15-35 min: Linear gradient to 25% Buffer B

    • 35-40 min: Linear gradient to 100% Buffer B

    • 40-50 min: Hold at 100% Buffer B

  • Monitor the eluent at 260 nm to detect the uridine-containing nucleotide sugars.

  • Quantify the peaks by comparing their area to a standard curve generated with known concentrations of UDP-galactose and other relevant standards.

Experimental_Workflow Cell Culture Cell Culture Treatment with this compound Treatment with this compound Cell Culture->Treatment with this compound Cell Lysis and Metabolite Extraction Cell Lysis and Metabolite Extraction Treatment with this compound->Cell Lysis and Metabolite Extraction LC-MS/MS Analysis LC-MS/MS Analysis Cell Lysis and Metabolite Extraction->LC-MS/MS Analysis Data Analysis and Pathway Mapping Data Analysis and Pathway Mapping LC-MS/MS Analysis->Data Analysis and Pathway Mapping

Figure 4: General experimental workflow for studying this compound metabolism.

Future Directions

The study of this compound is a promising area of research. Future investigations should focus on:

  • Enzyme Kinetics: Determining the Michaelis-Menten constants of this compound with key enzymes such as galactokinase, GALT, and aldose reductase.

  • Metabolic Flux Analysis: Using stable isotope-labeled this compound to trace its metabolic fate and quantify its flux through different pathways.

  • Signaling Pathway Analysis: Investigating the impact of this compound on key signaling nodes like AKT, AMPK, and mTOR in various cell types, particularly in cancer cells.

  • Therapeutic Potential: Evaluating the efficacy of this compound as a potential therapeutic agent, for example, in the context of cancers with specific metabolic vulnerabilities.

Conclusion

While direct research on this compound is in its early stages, the available evidence from its analogs strongly suggests its potential to be metabolized through the Leloir and Polyol pathways. Its ability to interact with key metabolic enzymes opens up exciting possibilities for its use as a research tool and as a basis for the development of novel therapeutics. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to further elucidate the role of this compound in cellular metabolism.

References

The Role of 3-Deoxy-D-galactose and its Analogs as Precursors in Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxy sugars are integral components of a wide array of biologically active molecules, including antibiotics and therapeutic agents, where they can significantly influence molecular recognition, stability, and overall efficacy. Among these, 3-Deoxy-D-galactose and its derivatives represent a critical class of precursors in the biosynthesis of complex glycans and natural products. This technical guide provides an in-depth exploration of the biosynthetic pathways involving this compound analogs, with a particular focus on the well-characterized pathway of dTDP-3-acetamido-3,6-dideoxy-α-D-galactose. Furthermore, it delves into related catabolic pathways of 2-keto-3-deoxy-galactonate (KDGal), which offer valuable insights into the enzymatic logic for modifying the galactose scaffold at the C3 position. This document serves as a comprehensive resource, amalgamating pathway descriptions, quantitative enzymatic data, and detailed experimental protocols to support further research and development in this field.

Introduction: The Significance of Deoxy Sugars

Deoxy sugars are monosaccharides that have had one or more of their hydroxyl groups replaced by a hydrogen atom. This seemingly subtle modification has profound implications for their biological function. The absence of a hydroxyl group can alter the sugar's polarity, hydrogen bonding capacity, and susceptibility to enzymatic degradation. A prime example is the 2-deoxy-D-ribose that forms the backbone of deoxyribonucleic acid (DNA), providing it with the necessary stability for the long-term storage of genetic information.

Beyond their role in nucleic acids, deoxy sugars are crucial constituents of numerous biomolecules involved in diverse biological processes. They are found in glycoproteins and glycolipids, which are vital for cell signaling, cell-cell interactions, and immune responses.[1] For instance, fucose (6-deoxy-L-galactose) is a key component of many cell surface glycans that mediate these interactions.[1] The presence of deoxygenated sugar units in various antibiotics and other therapeutic agents can be critical for their biological activity, often enhancing their binding to target receptors or improving their pharmacological properties.[1] Consequently, the study of biosynthetic pathways that produce these unique sugars is of significant interest for the development of new therapeutic agents and biomaterials.

Biosynthesis of a this compound Analog: dTDP-3-acetamido-3,6-dideoxy-α-D-galactose

While the direct biosynthesis of this compound is not extensively documented as a standalone pathway, the biosynthesis of its activated nucleotide derivative, dTDP-3-acetamido-3,6-dideoxy-α-D-galactose (dTDP-D-Fucp3NAc), is a well-elucidated pathway in bacteria, such as Aneurinibacillus thermoaerophilus.[2] This pathway serves as an excellent model for understanding the enzymatic steps required to generate a 3-deoxy-galactose scaffold. The biosynthesis involves a sequence of five enzymatic reactions.[2]

The initial two steps of this pathway are shared with the biosynthesis of dTDP-L-rhamnose.[2] The pathway commences with the transfer of a thymidylylmonophosphate group from dTTP to D-glucose-1-phosphate, a reaction catalyzed by D-glucose-1-phosphate thymidylyltransferase (RmlA).[2] The resulting dTDP-D-glucose is then converted to dTDP-4-keto-6-deoxy-D-glucose by the action of dTDP-D-glucose-4,6-dehydratase (RmlB).[2]

The subsequent three steps are unique to the dTDP-D-Fucp3NAc pathway and involve an isomerase, a transaminase, and a transacetylase.[2] A key step is the isomerization of the 4-keto intermediate to a 3-keto product, which also involves an epimerization at the C-4 position to yield a 6-deoxy-D-xylo configuration.[2] This is followed by a transamination at the C-3 position and a final N-acetylation to produce the final product, dTDP-3-acetamido-3,6-dideoxy-α-D-galactose.[2]

Signaling Pathway Diagram

dTDP_Fucp3NAc_Biosynthesis cluster_0 Biosynthesis of dTDP-3-acetamido-3,6-dideoxy-α-D-galactose D-Glucose-1-Phosphate D-Glucose-1-Phosphate dTDP-D-Glucose dTDP-D-Glucose D-Glucose-1-Phosphate->dTDP-D-Glucose RmlA (d-glucose-1-phosphate thymidyltransferase) dTDP-4-keto-6-deoxy-D-glucose dTDP-4-keto-6-deoxy-D-glucose dTDP-D-Glucose->dTDP-4-keto-6-deoxy-D-glucose RmlB (dTDP-d-glucose-4,6-dehydratase) dTDP-4-keto-6-deoxy-D-xylo-3-hexulose dTDP-4-keto-6-deoxy-D-xylo-3-hexulose dTDP-4-keto-6-deoxy-D-glucose->dTDP-4-keto-6-deoxy-D-xylo-3-hexulose Isomerase dTDP-3-amino-3,6-dideoxy-D-galactose dTDP-3-amino-3,6-dideoxy-D-galactose dTDP-4-keto-6-deoxy-D-xylo-3-hexulose->dTDP-3-amino-3,6-dideoxy-D-galactose Transaminase dTDP-3-acetamido-3,6-dideoxy-α-D-galactose dTDP-3-acetamido-3,6-dideoxy-α-D-galactose dTDP-3-amino-3,6-dideoxy-D-galactose->dTDP-3-acetamido-3,6-dideoxy-α-D-galactose Transacetylase

Biosynthesis of dTDP-3-acetamido-3,6-dideoxy-α-D-galactose.

Related Catabolic Pathways: Insights from 2-Keto-3-deoxy-galactonate (KDGal) Metabolism

While not a direct biosynthesis of this compound, the catabolism of D-galactose and D-galacturonate proceeds through 2-keto-3-deoxy-galactonate (KDGal), a molecule that shares the 3-deoxy feature. These pathways, found in both bacteria and fungi, provide valuable information on the enzymes capable of modifying the galactose backbone at the C3 position.

Bacterial DeLey-Doudoroff Pathway for D-Galactose Catabolism

In some bacteria, the DeLey-Doudoroff pathway serves as an alternative route for D-galactose catabolism. This pathway involves the oxidation of D-galactose to D-galactonate, followed by a dehydration step to yield D-2-keto-3-deoxy-galactonate (D-KDGal).[1][3] D-KDGal is then further metabolized to intermediates of central carbon metabolism, such as pyruvate and glyceraldehyde-3-phosphate.[1]

Fungal D-Galacturonate Catabolic Pathway

Fungi, particularly species like Trichoderma reesei and Aspergillus niger, utilize a distinct pathway for the catabolism of D-galacturonate, a major component of pectin.[1][3] This pathway involves the reduction of D-galacturonate to L-galactonate, which is then dehydrated to form L-2-keto-3-deoxy-galactonate (L-KDGal).[3][4][5] L-KDGal is subsequently cleaved by an aldolase into pyruvate and L-glyceraldehyde.[4][5]

Catabolism of 3,6-Anhydro-L-galactose in Marine Bacteria

A novel metabolic pathway for 3,6-anhydro-L-galactose (L-AHG), a primary component of agarose from red macroalgae, has been discovered in marine bacteria like Vibrio sp..[6][7] In this pathway, L-AHG is converted in two steps to L-2-keto-3-deoxy-galactonate (L-KDGal).[6][7]

Pathway Diagrams

KDGal_Pathways cluster_bacterial Bacterial DeLey-Doudoroff Pathway cluster_fungal Fungal D-Galacturonate Pathway D-Galactose D-Galactose D-Galactonate D-Galactonate D-Galactose->D-Galactonate D-Galactose Dehydrogenase D-2-keto-3-deoxy-galactonate (D-KDGal) D-2-keto-3-deoxy-galactonate (D-KDGal) D-Galactonate->D-2-keto-3-deoxy-galactonate (D-KDGal) D-Galactonate Dehydratase Pyruvate + G3P Pyruvate + G3P D-2-keto-3-deoxy-galactonate (D-KDGal)->Pyruvate + G3P D-Galacturonate D-Galacturonate L-Galactonate L-Galactonate D-Galacturonate->L-Galactonate D-Galacturonate Reductase L-2-keto-3-deoxy-galactonate (L-KDGal) L-2-keto-3-deoxy-galactonate (L-KDGal) L-Galactonate->L-2-keto-3-deoxy-galactonate (L-KDGal) L-Galactonate Dehydratase Pyruvate + L-Glyceraldehyde Pyruvate + L-Glyceraldehyde L-2-keto-3-deoxy-galactonate (L-KDGal)->Pyruvate + L-Glyceraldehyde L-KDGal Aldolase

Bacterial and Fungal Pathways involving KDGal.

Quantitative Data

The study of fluorinated analogs of this compound has provided valuable quantitative data on enzyme-substrate interactions. These analogs act as probes to investigate the substrate specificity and catalytic mechanism of various enzymes.

EnzymeSubstrateKm (mM)Organism/SourceReference
Aldose Reductase3-Fluoro-3-deoxy-D-galactose4.2Dog Lens[8]
UDP-galactopyranose mutaseUDP-(3-deoxy-3-fluoro)-D-galactose0.26Mycobacterium tuberculosis[9]
L-threo-3-deoxy-hexulosonate aldolaseL-threo-3-deoxy-hexulosonate3.5Hypocrea jecorina[4]
L-threo-3-deoxy-hexulosonate aldolasePyruvate0.5Hypocrea jecorina[4]
L-threo-3-deoxy-hexulosonate aldolaseL-Glyceraldehyde1.2Hypocrea jecorina[4]

Experimental Protocols

Overexpression and Purification of Enzymes for Biosynthetic Pathways

This protocol is adapted from the methodologies used for the characterization of the dTDP-D-Fucp3NAc biosynthetic enzymes.[2]

Objective: To produce and purify recombinant enzymes involved in the biosynthesis of this compound analogs.

Materials:

  • Escherichia coli expression strain (e.g., BL21(DE3))

  • Expression vector with the gene of interest (e.g., pET vector)

  • Luria-Bertani (LB) medium with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)

  • Ni-NTA affinity chromatography column

  • Wash buffer (Lysis buffer with 20 mM imidazole)

  • Elution buffer (Lysis buffer with 250 mM imidazole)

  • SDS-PAGE analysis equipment

Procedure:

  • Transform the expression vector into competent E. coli cells.

  • Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight at 37°C.

  • Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the His-tagged protein with elution buffer.

  • Analyze the purified protein by SDS-PAGE.

  • Dialyze the purified protein against a suitable storage buffer.

In Vitro Reconstitution of a Biosynthetic Pathway and Product Analysis

This protocol outlines a general method for reconstituting a multi-enzyme biosynthetic pathway in vitro and analyzing the products.

Objective: To demonstrate the enzymatic conversion of a starting substrate to a final this compound analog product.

Materials:

  • Purified enzymes of the biosynthetic pathway

  • Starting substrate (e.g., D-glucose-1-phosphate, dTTP)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2)

  • Cofactors as required by the specific enzymes (e.g., NAD(P)H, PLP, Acetyl-CoA)

  • High-Performance Liquid Chromatography (HPLC) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Set up the enzymatic reaction in a microcentrifuge tube containing the reaction buffer, starting substrates, and all necessary cofactors.

  • Initiate the reaction by adding the purified enzymes.

  • Incubate the reaction at the optimal temperature for the enzymes (e.g., 37°C) for a defined period.

  • Stop the reaction by heat inactivation or by adding a quenching agent (e.g., acid or organic solvent).

  • Clarify the reaction mixture by centrifugation.

  • Analyze the supernatant by reverse-phase HPLC to monitor the consumption of substrates and the formation of intermediates and the final product.

  • For structural characterization, scale up the reaction, purify the product by preparative HPLC, and analyze by 1H and 13C NMR spectroscopy.

Experimental Workflow Diagram

Experimental_Workflow cluster_workflow Experimental Workflow for Pathway Reconstitution Gene Cloning Gene Cloning Protein Expression Protein Expression Gene Cloning->Protein Expression Protein Purification Protein Purification Protein Expression->Protein Purification Enzyme Assay Enzyme Assay Protein Purification->Enzyme Assay In Vitro Pathway Reconstitution In Vitro Pathway Reconstitution Enzyme Assay->In Vitro Pathway Reconstitution Product Analysis (HPLC) Product Analysis (HPLC) In Vitro Pathway Reconstitution->Product Analysis (HPLC) Structural Characterization (NMR) Structural Characterization (NMR) Product Analysis (HPLC)->Structural Characterization (NMR)

Workflow for biosynthetic pathway analysis.

Conclusion and Future Directions

The biosynthesis of this compound and its analogs is a rich area of research with significant implications for drug development and glycobiology. The detailed characterization of pathways like that for dTDP-3-acetamido-3,6-dideoxy-α-D-galactose provides a roadmap for the enzymatic synthesis of novel deoxy sugars. Furthermore, the enzymes from related catabolic pathways offer a toolbox of biocatalysts for the specific modification of the galactose scaffold. Future work in this field will likely focus on the discovery of new biosynthetic pathways for deoxy sugars, the engineering of these pathways to produce novel sugar derivatives, and the application of these molecules in the development of new therapeutics and probes for studying biological systems. The methodologies and data presented in this guide provide a solid foundation for these future endeavors.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Deoxy-D-galactose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Deoxy-D-galactose, a derivative of the monosaccharide D-galactose, is a molecule of significant interest in various fields of biochemical and pharmaceutical research. The absence of the hydroxyl group at the C-3 position imparts unique chemical and biological properties, making it a valuable tool for studying carbohydrate metabolism, enzyme specificity, and as a potential building block in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its role in relevant biological pathways.

Physicochemical Properties

The physicochemical properties of this compound and its fluorinated analog, 3-Deoxy-3-fluoro-D-galactose, are summarized below. The data for the fluorinated compound is included for comparative purposes, as it is often used in related research and has been more extensively characterized in some aspects.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₆H₁₂O₅[1]
Molecular Weight 164.16 g/mol [1]
Appearance Colourless Syrup[1]
Melting Point Not available (syrupy nature)
Boiling Point Not available
Solubility Soluble in DMSO, Methanol, Water[1]
Optical Rotation Not available
CAS Number 4005-35-0[1]
Table 2: Physicochemical Properties of 3-Deoxy-3-fluoro-D-galactose
PropertyValueReference(s)
Molecular Formula C₆H₁₁FO₅[2][3]
Molecular Weight 182.15 g/mol [2][3]
Melting Point 114 °C[2]
Boiling Point 503.2 °C[2][4][5]
Density 1.494 g/cm³[2][4][5]
Flash Point 258.1 °C[2][5]
CAS Number 52904-86-6[2][3]

Experimental Protocols

Synthesis of 3-Deoxy-D-galactopyranose Derivatives

General Synthetic Strategy:

  • Protection of Hydroxyl Groups: Starting with a suitable D-galactose derivative, such as a pyranoside with appropriate protecting groups (e.g., benzyl, acetyl), the hydroxyl groups that are not to be modified are protected. This ensures regioselectivity in the subsequent steps.

  • Activation of the C-3 Hydroxyl Group: The hydroxyl group at the C-3 position is activated to create a good leaving group. This is often achieved by converting it into a sulfonate ester, such as a tosylate or mesylate.

  • Nucleophilic Displacement: The activated C-3 position is then subjected to nucleophilic substitution to introduce the desired "deoxy" functionality. For a simple deoxy sugar, this would involve a reductive deoxygenation step. For derivatives, a nucleophile such as an azide ion can be used.

  • Deprotection: Finally, all protecting groups are removed to yield the free this compound derivative.

A representative experimental workflow for the synthesis of a this compound derivative is illustrated below.

G start Protected D-Galactose Derivative step1 Activation of C-3 Hydroxyl (e.g., Tosylation) start->step1 step2 Nucleophilic Displacement (e.g., with Sodium Azide) step1->step2 step3 Reduction of Azide (if applicable) and/or Reductive Deoxygenation step2->step3 step4 Deprotection step3->step4 end This compound Derivative step4->end

Figure 1. Generalized synthetic workflow for this compound derivatives.

Purification

Purification of this compound and its derivatives often employs chromatographic techniques. Due to the polar nature of carbohydrates, normal-phase chromatography on silica gel can be effective for protected intermediates. For the final, deprotected and highly polar products, techniques such as size-exclusion chromatography are often employed to separate the target molecule from reagents and byproducts.

Analysis

The structural elucidation and purity assessment of this compound are typically performed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure, including the absence of the C-3 hydroxyl group and the stereochemistry of the sugar.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the final compound. A variety of columns and detection methods can be used, depending on the specific properties of the molecule. For underivatized sugars, columns such as those based on amino or ligand-exchange stationary phases are common, often with refractive index (RI) detection.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.

Biological Activity and Signaling Pathways

This compound and its analogs are valuable tools for probing biological systems. Their modified structure can influence their interaction with enzymes and their metabolism within cellular pathways.

DeLey-Doudoroff Pathway

While the direct catabolism of this compound is not extensively detailed, the closely related DeLey-Doudoroff pathway provides a likely metabolic route for D-galactose in some bacteria. This pathway converts D-galactose into key intermediates of central metabolism. A critical intermediate in this pathway is 2-keto-3-deoxy-D-galactonate, which shares the C-3 deoxy feature with the topic compound.

DeLey_Doudoroff Gal D-Galactose Galactonate D-Galactonate Gal->Galactonate Galactose Dehydrogenase KDG 2-Keto-3-deoxy-D-galactonate Galactonate->KDG Galactonate Dehydratase Pyr_G3P Pyruvate + Glyceraldehyde-3-phosphate KDG->Pyr_G3P KDG Aldolase

Figure 2. The DeLey-Doudoroff pathway for D-galactose metabolism.

Polyol Pathway and Aldose Reductase

The fluorinated analog, 3-deoxy-3-fluoro-D-galactose, has been shown to be a substrate for aldose reductase , the first enzyme in the polyol pathway. This pathway is implicated in diabetic complications. Aldose reductase reduces aldoses to their corresponding sugar alcohols (polyols). The interaction of this compound with this enzyme is of interest for developing specific inhibitors or probes.

Polyol_Pathway Substrate 3-Deoxy-3-fluoro-D-galactose Product 3-Deoxy-3-fluoro-D-galactitol Substrate->Product Reduction Enzyme Aldose Reductase Enzyme->Product Cofactor_out NADP+ Enzyme->Cofactor_out Cofactor_in NADPH + H+ Cofactor_in->Enzyme

Figure 3. Action of Aldose Reductase on 3-Deoxy-3-fluoro-D-galactose.

Conclusion

This compound is a carbohydrate with distinct physicochemical properties that make it a valuable tool in biochemical and medicinal chemistry research. While some of its physical constants remain to be definitively determined, likely due to its non-crystalline nature, its chemical reactivity and biological interactions are of considerable interest. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers and drug development professionals working with this and related deoxy sugars. Further investigation into its specific metabolic fate and its interactions with various enzymes will undoubtedly open up new avenues for its application in the development of novel diagnostics and therapeutics.

References

An In-depth Technical Guide to 3-Deoxy-D-galactose and its Relationship to D-galactose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Deoxy-D-galactose and its structural and functional relationship to its parent monosaccharide, D-galactose. The document delves into the chemical properties, biological significance, and metabolic pathways of both molecules. A key focus is the role of this compound as a valuable tool in glycobiology research and as a potential modulator of enzymatic pathways involved in galactose metabolism. This guide includes a comparative analysis of their interactions with key enzymes, detailed experimental protocols for their synthesis and analysis, and visual representations of relevant biochemical pathways to facilitate a deeper understanding for researchers in drug development and life sciences.

Introduction to D-galactose and its Deoxy Analog

D-galactose is a naturally occurring aldohexose and a C-4 epimer of glucose that plays a central role in cellular metabolism and bio-synthesis.[1][2] It is a key component of the disaccharide lactose, found in milk and dairy products, and is a fundamental building block of various glycoproteins and glycolipids essential for cell-cell recognition, signaling, and immune responses.[3][4] The metabolism of D-galactose is primarily managed by the Leloir pathway, which converts it into glucose-1-phosphate, subsequently entering glycolysis.[5]

Deoxy sugars, characterized by the replacement of a hydroxyl group with a hydrogen atom, are a significant class of carbohydrates with diverse biological activities.[1] this compound, the focus of this guide, is a derivative of D-galactose lacking the hydroxyl group at the C-3 position. This seemingly minor structural modification leads to significant alterations in its chemical reactivity and biological function, making it a subject of interest in medicinal chemistry and glycobiology. Deoxy sugars are found in various natural products, including antibiotics, and are utilized as research tools to probe enzyme mechanisms and as potential therapeutic agents.[1]

Physicochemical Properties

A comparative summary of the key physicochemical properties of D-galactose and this compound is presented in Table 1. The removal of the hydroxyl group at the C-3 position in this compound results in a lower molecular weight and a change in polarity, which can influence its solubility and interactions with biological macromolecules.

PropertyD-galactoseThis compoundReference(s)
Molecular Formula C₆H₁₂O₆C₆H₁₂O₅[3]
Molecular Weight 180.16 g/mol 164.16 g/mol [3]
Appearance White crystalline solidColorless syrup[6]
Solubility Soluble in waterSoluble in water, DMSO, Methanol[3][6]
IUPAC Name (2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanal(2R,4S,5R)-2,4,5,6-tetrahydroxyhexanal

Biological Significance and Metabolic Pathways

D-galactose Metabolism

The primary route for D-galactose metabolism in most organisms is the Leloir pathway . This pathway converts D-galactose into glucose-1-phosphate, which can then be isomerized to glucose-6-phosphate and enter glycolysis. The key enzymes in this pathway are galactokinase (GALK), galactose-1-phosphate uridylyltransferase (GALT), and UDP-galactose 4'-epimerase (GALE).[5]

An alternative route for galactose metabolism, particularly in some bacteria, is the DeLey-Doudoroff pathway .[1] This pathway involves the oxidation of D-galactose to D-galactonate, followed by dehydration to 2-keto-3-deoxy-D-galactonate (KDG).[7]

In hyperglycemic conditions, D-galactose can also be metabolized through the polyol pathway . Aldose reductase (AR) reduces galactose to galactitol (dulcitol). The accumulation of galactitol can lead to osmotic stress and has been implicated in the pathogenesis of diabetic complications, such as cataracts.[8][9]

Interaction of this compound with Metabolic Pathways

The absence of the C-3 hydroxyl group in this compound significantly alters its interaction with the enzymes of the aforementioned pathways.

  • Leloir Pathway: While some galactokinases exhibit substrate promiscuity and can phosphorylate deoxy-sugars like 2-deoxy-D-galactose, the efficiency of this phosphorylation for this compound is likely reduced compared to D-galactose.[1][10] The C-3 hydroxyl group is a key recognition element for many enzymes, and its absence can impair binding and catalysis.

  • Polyol Pathway: In contrast to its likely reduced interaction with the Leloir pathway, a fluorinated analog of this compound, 3-fluoro-3-deoxy-D-galactose (3-FDGal), has been shown to be a better substrate for aldose reductase than D-galactose.[5] This suggests that this compound may also be readily reduced by aldose reductase, potentially acting as a competitive substrate and influencing the flux of the polyol pathway.

Comparative Quantitative Data

The following table summarizes the available quantitative data comparing the interaction of D-galactose and its 3-deoxy analog (or its fluorinated derivative) with key enzymes.

EnzymeSubstrateKₘ (mM)Vₘₐₓ (relative to D-galactose)Reference(s)
Aldose Reductase (dog lens)D-galactose~0.421[5]
3-Fluoro-3-deoxy-D-galactose4.2Higher[5]
Galactokinase (E. coli)D-galactose0.51
2-Deoxy-D-galactoseSubstrate-[10]

Note: Direct kinetic data for this compound with galactokinase was not available in the reviewed literature. The data for 2-Deoxy-D-galactose is included to suggest potential interaction.

Experimental Protocols

Synthesis of this compound

Principle: The synthesis involves the selective protection of hydroxyl groups, followed by the deoxygenation of the C-3 hydroxyl group, and subsequent deprotection to yield the final product.

Materials:

  • D-galactose

  • Acetone

  • Sulfuric acid

  • Pyridine

  • Methanesulfonyl chloride (MsCl)

  • Lithium aluminum hydride (LiAlH₄)

  • Dry tetrahydrofuran (THF)

  • Hydrochloric acid

  • Ethyl acetate

  • Sodium bicarbonate

  • Magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Protection of D-galactose:

    • Suspend D-galactose in dry acetone and add a catalytic amount of concentrated sulfuric acid.

    • Stir the mixture at room temperature until the D-galactose dissolves and thin-layer chromatography (TLC) indicates the formation of 1,2:5,6-di-O-isopropylidene-α-D-galactofuranose.

    • Neutralize the reaction with sodium bicarbonate, filter, and concentrate the filtrate under reduced pressure.

  • Mesylation of the C-3 Hydroxyl Group:

    • Dissolve the protected galactose derivative in dry pyridine and cool to 0°C.

    • Add methanesulfonyl chloride dropwise and stir the reaction at 0°C for several hours.

    • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry over magnesium sulfate and concentrate.

  • Reductive Deoxygenation:

    • Dissolve the mesylated intermediate in dry THF.

    • Carefully add an excess of lithium aluminum hydride in portions at 0°C.

    • Allow the reaction to warm to room temperature and then reflux for several hours until TLC indicates the consumption of the starting material.

    • Cool the reaction to 0°C and cautiously quench with water, followed by 15% NaOH solution, and then water again.

    • Filter the resulting precipitate and concentrate the filtrate.

  • Deprotection:

    • Dissolve the deoxy intermediate in a mixture of aqueous acetic acid or dilute HCl.

    • Heat the solution to hydrolyze the isopropylidene groups.

    • Monitor the deprotection by TLC.

    • Neutralize the reaction and concentrate under reduced pressure.

  • Purification:

    • Purify the final product, this compound, by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/methanol).

Aldose Reductase Activity Assay

This protocol is adapted from the methodology used to study the kinetics of 3-fluoro-3-deoxy-D-galactose with aldose reductase.[5]

Principle: The activity of aldose reductase is determined by spectrophotometrically measuring the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP⁺.

Materials:

  • Purified aldose reductase

  • NADPH

  • Potassium phosphate buffer (pH 6.2)

  • D-galactose stock solution

  • This compound stock solution

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture in a quartz cuvette containing potassium phosphate buffer, NADPH (final concentration ~0.1 mM), and the purified aldose reductase.

  • Initiation of the Reaction:

    • Initiate the reaction by adding a specific concentration of the sugar substrate (D-galactose or this compound) to the reaction mixture.

  • Spectrophotometric Measurement:

    • Immediately start monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C) for a set period (e.g., 5 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

    • Repeat the assay with varying concentrations of the sugar substrate to determine the Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ).

    • To determine if this compound acts as a competitive inhibitor, perform the assay with varying concentrations of D-galactose in the presence of a fixed concentration of this compound and analyze the data using a Lineweaver-Burk plot.

Visualizations of Pathways and Workflows

Metabolic Pathways

Leloir_Pathway cluster_cell Cellular Environment D-Galactose D-Galactose Galactose-1-P Galactose-1-P D-Galactose->Galactose-1-P GALK UDP-Galactose UDP-Galactose Galactose-1-P->UDP-Galactose GALT UDP-Glucose UDP-Glucose UDP-Galactose->UDP-Glucose GALE UDP-Glucose->Galactose-1-P Glucose-1-P Glucose-1-P UDP-Glucose->Glucose-1-P GALT Glycolysis Glycolysis Glucose-1-P->Glycolysis

Caption: The Leloir Pathway for D-galactose metabolism.

Polyol_Pathway cluster_polyol Polyol Pathway and Potential Interaction D-Galactose D-Galactose Galactitol Galactitol D-Galactose->Galactitol Aldose Reductase (NADPH -> NADP+) This compound This compound 3-Deoxy-galactitol 3-Deoxy-galactitol This compound->3-Deoxy-galactitol Aldose Reductase (NADPH -> NADP+)

Caption: The Polyol Pathway and the potential metabolism of this compound.

Experimental Workflow

Aldose_Reductase_Assay cluster_workflow Experimental Workflow: Aldose Reductase Kinetics A Prepare reaction mix: Buffer, NADPH, Aldose Reductase B Add Substrate (D-galactose or this compound) A->B C Monitor Absorbance at 340 nm B->C D Calculate Initial Velocity C->D E Repeat for multiple substrate concentrations D->E F Determine Km and Vmax E->F

Caption: Workflow for determining aldose reductase kinetics.

Conclusion

This compound serves as a fascinating molecular probe to understand the intricacies of galactose metabolism. Its structural deviation from D-galactose, specifically the absence of the C-3 hydroxyl group, leads to altered interactions with key metabolic enzymes. While its role as a substrate for galactokinase in the Leloir pathway may be diminished, evidence from its fluorinated analog suggests it could be a potent substrate for aldose reductase in the polyol pathway. This differential activity presents opportunities for its use in studying the metabolic flux between these pathways and for the development of targeted therapeutic agents. Further research is warranted to fully elucidate the kinetic parameters of this compound with all the enzymes of galactose metabolism and to explore its effects in cellular and in vivo models. This guide provides a foundational resource for researchers embarking on such investigations.

References

Function of the C3 hydroxyl group in D-galactose

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Function of the C3 Hydroxyl Group in D-galactose

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

D-galactose is a fundamental monosaccharide involved in a myriad of biological processes, from energy metabolism to cellular recognition and signaling. Its stereochemistry plays a pivotal role in defining its function and interactions with biomolecules. This technical guide provides a comprehensive analysis of the C3 hydroxyl (C3-OH) group of D-galactose, a key functional moiety that dictates its biological specificity. We delve into the structural significance of its axial orientation, its critical role in molecular recognition through hydrogen bonding, and its influence on enzymatic activity and signaling pathways. This document consolidates quantitative binding data, detailed experimental protocols for studying its function, and visual representations of associated biochemical pathways to serve as a critical resource for researchers in glycobiology and medicinal chemistry.

Structural Significance of the C3 Hydroxyl Group

In its most stable pyranose ring form, the C3-OH group of D-galactose adopts an axial orientation. This contrasts with the equatorial position of the C3-OH in D-glucose. This seemingly minor stereochemical difference has profound implications for the molecule's three-dimensional structure and its ability to interact with enzymes and receptor proteins. The axial C3-OH group, along with the axial C4-OH group, defines the characteristic shape of the galactose binding face, which is specifically recognized by a class of proteins known as galectins and other galactose-binding enzymes.

Role in Molecular Recognition and Binding Affinity

The C3-OH group is a critical determinant for high-affinity binding to galactose-specific lectins and enzymes. It primarily functions as a hydrogen bond donor, forming strong, directional interactions with charged or polar amino acid residues in protein binding pockets.

Quantitative Analysis of Binding Affinity

The importance of the C3-OH group is quantitatively demonstrated by comparing the binding affinities of D-galactose derivatives with modifications at the C3 position to specific receptors, such as human Galectin-3 (hGal-3). Isothermal Titration Calorimetry (ITC) is a standard method for determining these binding parameters. Modifications at the C3 position, such as substitution or removal of the hydroxyl group, can drastically alter the dissociation constant (Kd), providing a quantitative measure of the C3-OH group's contribution to the binding energy.

CompoundReceptorKd (µM)Fold Change vs. ParentCitation
N-Acetyllactosamine (LacNAc)hGal-391.0(Reference)[1]
3'-O-sulfated LacNAchGal-338.02.4x increase[1]
3'-desulfated LacNAc (Removal of 3'-O-sulfate)hGal-352.61.7x decrease[1]
3'-O-sulfated Propargylated LacNAchGal-314.76.2x increase[1]
Galactose with C3-phenylamide grouphGal-3~6500 (Ki)~71x decrease
Galactose with C3-triazole derivativehGal-3Low µM rangeSignificant increase[2]

Table 1: Thermodynamic binding parameters of D-galactose analogs to human Galectin-3 (hGal-3). The 3' position of the lactosamine corresponds to the C3 position of the galactose moiety. Data shows that modification of the C3-OH can significantly enhance or reduce binding affinity.

Hydrogen Bonding Network

The C3-OH group, along with the C4-OH, forms a canonical hydrogen-bonding pattern essential for recognition by many galactose-binding proteins. Ultra-high-resolution crystal structures reveal that the binding site of a protein like Galectin-3 is preorganized to recognize a specific framework of oxygens presented by the sugar. The C3-OH often engages in "cooperative hydrogen bonding," acting as both a donor and an acceptor with protein side chains (e.g., Arginine, Asparagine, Glutamic acid) and structured water molecules, further stabilizing the complex.[2][3]

cluster_gal D-Galactose Moiety cluster_protein Protein Binding Pocket (e.g., Galectin) Gal Galactose Ring C3OH C3-OH C4OH C4-OH C2OH C2-OH Trp Trp Side Chain (Hydrophobic) Gal->Trp CH-π Stacking Arg Arg Side Chain (+ charge) C3OH->Arg H-Bond (Donor) C4OH->Arg H-Bond (Donor) Asn Asn Side Chain C2OH->Asn H-Bond

Figure 1. Key interactions of D-galactose in a protein binding site.

Role in Enzymatic Reactions

The precise orientation of the C3-OH group is vital for substrate recognition and catalysis in several key enzymes.

  • β-Galactosidase: This enzyme catalyzes the hydrolysis of lactose into galactose and glucose. Kinetic studies have shown that the presence and correct stereochemical configuration of the hydroxyl groups at positions C3 and C4 are critical for both binding to the enzyme's active site and for the subsequent catalytic steps.[4] Altering the C3-OH group significantly impairs enzymatic activity.

  • UDP-galactopyranose Mutase: This enzyme catalyzes the conversion of UDP-galactopyranose to UDP-galactofuranose. Studies using 3-deoxy-3-fluoro-D-galactose analogs have demonstrated that the enzyme can tolerate modifications at the C3 position, although it affects turnover rates.[5] This indicates the C3-OH is involved in, but not absolutely essential for, the isomerization reaction in this specific enzyme.

Involvement in Signaling Pathways

The specific recognition of the D-galactose C3-OH group is a foundational event in various signaling cascades, most notably those mediated by galectins.

Galectin-3 Mediated Signaling

Galectin-3 is a versatile lectin that can be found intracellularly and extracellularly. Extracellularly, it binds to β-galactoside-containing glycans on cell surface receptors. The C3-OH of galactose is a key recognition point for this binding.

  • Binding and Lattice Formation: Galectin-3 can cross-link cell surface glycoproteins and glycolipids, forming a "glycan lattice." This lattice restricts the lateral movement of receptors, modulating their signaling output.

  • Inflammatory Response: In immune cells like microglia and macrophages, Galectin-3 binding can trigger pro-inflammatory signaling. It has been shown to directly bind to and promote the activation of the NLRP3 inflammasome, a key component of the innate immune system, leading to the release of inflammatory cytokines.[6]

  • Nutrient Sensing: The expression and secretion of Galectin-3 are linked to the hexosamine biosynthetic pathway (HBP), which is a cellular nutrient sensor. This suggests a feedback loop where cellular metabolic status can influence galectin-mediated signaling events on the cell surface.[7]

cluster_membrane Cell Membrane Receptor Glycoprotein Receptor Galactose Terminal Galactose Receptor->Galactose C3-OH exposed Gal3 Extracellular Galectin-3 Gal3->Galactose Binds C3/C4-OH face Lattice Glycan Lattice Formation Gal3->Lattice Cross-linking Modulation Receptor Clustering & Signal Modulation Lattice->Modulation NLRP3 NLRP3 Inflammasome Activation Modulation->NLRP3 e.g., in Microglia Cytokines Pro-inflammatory Cytokine Release NLRP3->Cytokines

Figure 2. Galectin-3 signaling initiated by galactose recognition.

Experimental Protocols

This section provides generalized methodologies for key experiments used to elucidate the function of the C3-OH group of D-galactose.

Protocol 1: Determination of Binding Affinity by Isothermal Titration Calorimetry (ITC)

Objective: To quantitatively measure the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of a galactose-binding protein (e.g., Galectin-3) with D-galactose and its C3-modified analogs.

Materials:

  • Isothermal Titration Calorimeter

  • Purified galactose-binding protein (10-50 µM in titration buffer)

  • D-galactose or C3-modified analog (10-20x the protein concentration in the same buffer)

  • Titration buffer (e.g., PBS, pH 7.4), degassed thoroughly

Methodology:

  • Sample Preparation: Prepare precise concentrations of the protein and the sugar ligand in the identical, degassed buffer solution. Mismatched buffers will generate large heats of dilution, obscuring the binding data.

  • Instrument Setup: Equilibrate the ITC instrument to the desired temperature (e.g., 25°C). Load the protein solution into the sample cell and the ligand solution into the injection syringe.

  • Titration: Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, and discard this data point during analysis. Proceed with a series of injections (e.g., 19 injections of 2 µL each) at regular intervals (e.g., 150 seconds) to allow for thermal equilibration.

  • Data Acquisition: The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells. Each injection of ligand that binds to the protein will produce a heat change (exothermic or endothermic).

  • Control Titration: Perform a control experiment by titrating the ligand into the buffer-filled sample cell to measure the heat of dilution.

  • Data Analysis: Subtract the heats of dilution from the raw titration data. Fit the resulting integrated heat data to a suitable binding model (e.g., one-site binding model) using the manufacturer's software. This analysis will yield the Kd, ΔH, and stoichiometry (n) of the interaction.

Protocol 2: Analysis of Hydrogen Bonding via NMR Spectroscopy

Objective: To identify specific hydrogen bonds between the C3-OH group of D-galactose and a binding protein.

Materials:

  • High-field NMR spectrometer with a cryogenic probe

  • Isotopically labeled protein (15N or 13C/15N)

  • D-galactose ligand

  • NMR buffer (e.g., 90% H2O / 10% D2O phosphate buffer)

Methodology:

  • Chemical Shift Perturbation (CSP):

    • Acquire a 2D 1H-15N HSQC spectrum of the 15N-labeled protein in the absence of the ligand.

    • Titrate increasing amounts of the D-galactose ligand into the protein sample and acquire an HSQC spectrum at each concentration point.

    • Monitor the chemical shift changes of the protein's backbone amide signals. Residues in the binding site will show significant shifts, allowing for the mapping of the interaction surface.

  • Intermolecular NOE Analysis (Saturation Transfer Difference & WaterLOGSY):

    • Saturation Transfer Difference (STD) NMR: Acquire STD spectra of the ligand in the presence of a substoichiometric amount of the protein. Protons on the ligand that are in close proximity (<5 Å) to the protein will receive saturation, resulting in decreased signal intensity. The C3-H proton's signal reduction indicates its proximity to the binding pocket.

    • Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY): This experiment detects the transfer of magnetization from bulk water to water molecules in the protein's hydration shell and then to the bound ligand. It can help identify which parts of the ligand are involved in the interaction.

  • Direct Observation of Hydroxyl Protons:

    • Under specific conditions (low temperature, H2O solvent), the exchange of hydroxyl protons with water can be slowed enough to observe them directly.[8]

    • Acquire 2D NOESY spectra to observe through-space correlations between sugar hydroxyl protons and protein protons. A NOE between the C3-OH proton and a specific protein residue is direct evidence of their spatial proximity and likely involvement in a hydrogen bond.

Workflow: Experimental Logic for Functional Analysis

The following workflow outlines a logical sequence of experiments to comprehensively define the function of the D-galactose C3-OH group.

start Hypothesis: C3-OH is critical for protein recognition synth Chemical Synthesis: - 3-deoxy-galactose - 3-O-methyl-galactose - Other C3 analogs start->synth bind Biophysical Analysis: Binding Affinity (ITC, SPR) synth->bind kinetics Enzyme Kinetics: Measure Km, kcat with analogs vs. native synth->kinetics struct Structural Biology: - Co-crystallography - NMR Spectroscopy bind->struct High affinity pairs cell Cell-Based Assays: - Inhibition of galectin binding - Downstream signaling bind->cell Compare Ki vs Kd conclusion Conclusion: Define specific role of C3-OH (H-bonding, affinity, etc.) struct->conclusion kinetics->cell cell->conclusion

Figure 3. Experimental workflow for C3-OH functional analysis.

References

An In-depth Technical Guide to the Biological Activity of Deoxygenated Monosaccharides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Deoxygenated monosaccharides, a unique class of carbohydrates characterized by the replacement of one or more hydroxyl groups with a hydrogen atom, are emerging as significant players in a multitude of biological processes. Their structural dissimilarity to their hydroxylated counterparts allows them to act as metabolic inhibitors, modulators of cellular signaling, and potential therapeutic agents. This technical guide provides a comprehensive overview of the core biological activities of key deoxygenated monosaccharides, including 2-deoxy-D-glucose, L-fucose, and L-rhamnose. It details their mechanisms of action, presents quantitative data on their biological effects, outlines relevant experimental protocols, and visualizes the intricate signaling pathways they influence.

2-Deoxy-D-glucose (2-DG): A Glycolytic Inhibitor with Therapeutic Potential

2-Deoxy-D-glucose (2-DG) is a glucose analog in which the hydroxyl group at the C-2 position is replaced by a hydrogen.[1] This seemingly subtle modification has profound implications for cellular metabolism, making 2-DG a valuable tool for cancer research and a promising candidate for therapeutic intervention.[2]

Mechanism of Action: Inhibition of Glycolysis

The primary mechanism of action of 2-DG is the competitive inhibition of glycolysis, the central pathway for glucose metabolism and energy production.[1] 2-DG is taken up by cells through glucose transporters (GLUTs).[1] Once inside the cell, it is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P). Unlike glucose-6-phosphate, 2-DG-6P cannot be further metabolized by phosphoglucose isomerase, leading to its intracellular accumulation.[3] This accumulation has two major consequences:

  • Inhibition of Hexokinase: The buildup of 2-DG-6P feedback-inhibits hexokinase, the first rate-limiting enzyme of glycolysis.[4]

  • Inhibition of Phosphoglucose Isomerase: 2-DG-6P also competitively inhibits phosphoglucose isomerase, further blocking the glycolytic pathway.[4]

By disrupting glycolysis, 2-DG effectively depletes cellular ATP levels, leading to energy stress and the induction of apoptosis in rapidly proliferating cells, such as cancer cells, which are highly dependent on glycolysis for their energy needs (the Warburg effect).[5][6]

Anti-Cancer Activity

The reliance of many cancer cells on aerobic glycolysis makes them particularly vulnerable to the effects of 2-DG. Numerous studies have demonstrated the anti-cancer activity of 2-DG in a variety of cancer cell lines.

Quantitative Data: IC50 Values of 2-Deoxy-D-glucose in Cancer Cell Lines

Cell LineCancer TypeIC50 (mM)Reference
GIST882Gastrointestinal Stromal Tumor0.0005[7]
GIST430Gastrointestinal Stromal Tumor0.0025[7]
Nalm-6Acute Lymphoblastic Leukemia0.22[8]
P388/IDALeukemia0.3926[9]
SK-N-BE(2)NeuroblastomaNot specified, effective at 5.5 mM[10]
HCT116Colon CarcinomaNot specified, effective at 5 mM[10]
A549Lung Cancer> 5[11]
NCI-H460Lung Cancer< 5[11]
SKOV3Ovarian CarcinomaNot specified, 94.3% growth inhibition at 5 mM[2]
IGROV1Ovarian CarcinomaNot specified, 94.2% growth inhibition at 5 mM[2]
MSTO-211HMesotheliomaNot specified, 98% growth inhibition at 5 mM[2]
U251GlioblastomaNot specified, 95.7% growth inhibition at 5 mM[2]
SCC12B2Head and Neck Squamous CancerNot specified, 95.1% growth inhibition at 5 mM[2]
HepG2HepatocarcinomaNot specified, 66.1% growth inhibition at 5 mM[2]
HT29D4Colon CancerNot specified, 63.7% growth inhibition at 5 mM[2]
MIA PaCa-2Pancreatic Cancer1.45[12]
PANC-1Pancreatic Cancer13.34[12]
OVCAR-3Ovarian CancerNot specified, growth inhibition at 50 mM[12]
Modulation of Signaling Pathways

Beyond its direct impact on glycolysis, 2-DG has been shown to modulate various signaling pathways, further contributing to its anti-cancer effects. One notable example is its interaction with the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. Studies have shown that 2-DG can down-regulate Wnt/β-catenin signaling by accelerating the degradation of the β-catenin protein.[13] This leads to a decrease in the expression of β-catenin in both the nucleus and cytoplasm, thereby inhibiting the transcription of Wnt target genes involved in cell proliferation and survival.[13]

Glycolysis_Inhibition_by_2DG cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm Glucose Glucose GLUT GLUT Glucose->GLUT 2-DG 2-DG 2-DG->GLUT Glucose_in Glucose 2-DG_in 2-DG Hexokinase Hexokinase G6P Glucose-6-P Hexokinase->G6P 2-DG-6P 2-DG-6-P Hexokinase->2-DG-6P PGI Phosphoglucose Isomerase G6P->PGI 2-DG-6P->Hexokinase Inhibits 2-DG-6P->PGI Inhibits F6P Fructose-6-P PGI->F6P Glycolysis Glycolysis F6P->Glycolysis Glucose_in->Hexokinase 2-DG_in->Hexokinase Wnt_Signaling_Inhibition_by_2DG 2-DG 2-DG Degradation_Complex GSK-3β/Axin/APC Degradation Complex 2-DG->Degradation_Complex Promotes activity beta_Catenin β-catenin Degradation_Complex->beta_Catenin Proteasome Proteasome beta_Catenin->Proteasome Degradation TCF_LEF TCF/LEF beta_Catenin->TCF_LEF Activates Wnt_Target_Genes Wnt Target Genes (Proliferation, Survival) TCF_LEF->Wnt_Target_Genes Promotes transcription Selectin_Mediated_Adhesion L_Selectin L-Selectin sLex sialyl Lewis X (contains L-fucose) E_Selectin E-Selectin sLex->E_Selectin Binds P_Selectin P-Selectin sLex->P_Selectin Binds Adhesion Leukocyte Tethering and Rolling E_Selectin->Adhesion P_Selectin->Adhesion Bacterial_Quorum_Sensing Autoinducers Autoinducers (e.g., AHLs, AIPs) Receptor Receptor Autoinducers->Receptor Bind Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Activate Gene_Expression Virulence Factor & Biofilm Gene Expression Signal_Transduction->Gene_Expression Regulate L_Rhamnose_Derivatives L-Rhamnose Derivatives L_Rhamnose_Derivatives->Receptor Interfere L_Rhamnose_Derivatives->Signal_Transduction Interfere

References

Methodological & Application

Synthesis of 3-Deoxy-D-galactose for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

3-Deoxy-D-galactose and its derivatives are valuable tools for researchers in glycoscience, chemical biology, and drug discovery. The absence of the hydroxyl group at the C-3 position alters the sugar's chemical properties and biological activity, making it a useful probe for studying carbohydrate-protein interactions and a scaffold for developing enzyme inhibitors. This document provides detailed protocols for the chemical synthesis of this compound derivatives and highlights their applications in studying and modulating key signaling pathways.

One of the primary applications of this compound derivatives is in the development of inhibitors for galectins, a family of β-galactoside-binding proteins. Galectins are implicated in a variety of pathological processes, including cancer progression, inflammation, and fibrosis. By binding to galectins, these modified sugars can block their interactions with glycoproteins on the cell surface, thereby inhibiting downstream signaling pathways that control cell adhesion, migration, and angiogenesis. For instance, 3-azido-3-deoxy-D-galactose serves as a key intermediate for synthesizing potent galectin inhibitors.

Furthermore, fluorinated analogs, such as 3-fluoro-3-deoxy-D-galactose, are utilized as metabolic probes. These compounds can be metabolized by enzymes like aldose reductase in the polyol pathway. Monitoring the metabolism of these fluorinated sugars using techniques like ¹⁹F NMR spectroscopy allows researchers to investigate enzyme activity and metabolic flux in cells and tissues. This has potential applications in studying diabetic complications where the polyol pathway is upregulated.

While the direct effects of this compound on specific signaling pathways are an active area of research, the parent molecule, D-galactose, has been shown to induce senescence in glioblastoma cells by inactivating the YAP-CDK6 signaling pathway. This suggests that this compound and its derivatives could also be explored for their potential to modulate cellular senescence pathways.

Quantitative Data Summary

The following tables summarize the yields of key synthetic steps for various this compound derivatives as reported in the literature.

Table 1: Synthesis of 3-Azido-3-deoxy-D-galactopyranose Derivatives

Starting MaterialIntermediate/ProductReagents and ConditionsYield (%)
1,6:3,4-dianhydro-β-D-galactopyranose1,6-anhydro-3-azido-3-deoxy-β-D-galactopyranoseSodium azide, NH₄Cl, DMF, 100°C90% (as a 9:1 mixture with the 4-azido isomer)
Mixture of azido-anhydro sugars1,2,4,6-tetra-O-acetyl-3-azido-3-deoxy-D-galactopyranoseAc₂O, TESOTf96% (separable mixture)

Table 2: Diastereoselective Synthesis of a 3-Boronic-3-deoxy-D-galactose Derivative

Starting MaterialProductReagents and ConditionsOverall Yield (%)
1,2:5,6-di-O-isopropylidene-α-D-glucofuranoseC-3 borylated D-galactoseFour steps, including triflation, elimination, hydroboration, and deprotection53%

Table 3: Synthesis of 3-Fluoro-3-deoxy-D-galactose Derivatives

Starting MaterialProductReagents and ConditionsYield (%)
1,6:2,3-dianhydro-4-O-benzyl-β-D-allopyranose1,6-anhydro-4-O-benzyl-3-deoxy-3-fluoro-β-D-glucopyranoseKHF₂65%

Experimental Protocols

Protocol 1: Synthesis of 1,2,4,6-tetra-O-acetyl-3-azido-3-deoxy-D-galactopyranose

This protocol describes a multi-step synthesis starting from levoglucosan, a readily available starting material.

Step 1: Epoxide Formation

  • Start with 1,6-anhydro-4-O-p-tolylsulfonyl-β-D-glucopyranose, which is prepared from levoglucosan.

  • Treat the starting material to form the epoxide, 1,6:3,4-dianhydro-β-D-galactopyranose, in quantitative yield.

Step 2: Azide Ring Opening

  • To a stirred solution of the epoxide from Step 1 in dry DMF, add sodium hydride (60% dispersion in oil, 2 equivalents) under an argon atmosphere.

  • Stir the reaction mixture for 6 hours.

  • Add sodium azide (5 equivalents) followed by ammonium chloride (10 equivalents).

  • Heat the mixture at 100°C for 36 hours.

  • Cool the reaction to room temperature and add silica gel.

  • Concentrate the mixture under reduced pressure to obtain a mixture of 1,6-anhydro-3-azido-3-deoxy-β-D-galactopyranose and its 4-azido isomer (typically in a 9:1 ratio) in approximately 90% yield.

Step 3: Acetolysis

  • Subject the mixture of azides from Step 2 to acetolysis using acetic anhydride (Ac₂O) and triethylsilyl trifluoromethanesulfonate (TESOTf).

  • This reaction opens the anhydro ring and acetylates the hydroxyl groups, yielding a separable mixture of 1,2,4,6-tetra-O-acetyl-3-azido-3-deoxy-D-galactopyranose and the corresponding 4-azido glucose derivative in 96% yield.

  • The desired 3-azido galactose derivative can be purified by flash column chromatography.

Protocol 2: Diastereoselective Synthesis of 3-Boronic-3-deoxy-D-galactose

This protocol outlines a diastereoselective synthesis starting from a protected D-glucose derivative.[1]

Step 1: Triflation and Elimination

  • To a solution of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in dry dichloromethane and pyridine at 0°C under a nitrogen atmosphere, add trifluoromethanesulfonic anhydride dropwise.

  • After 30 minutes, warm the reaction to room temperature.

  • The resulting unstable triflate is treated with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in refluxing diethyl ether to induce elimination, affording the alkene 3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-erythro-hex-3-enofuranose in 92% yield over the two steps.[1]

  • Purify the alkene by flash column chromatography.[1]

Step 2: Hydroboration and Trapping

  • The hydroboration is performed using BH₃·THF in 1,4-dioxane.[1]

  • The resulting borane intermediate is then trapped in-situ by the addition of diethanolamine (DEA), leading to the instantaneous formation of a white precipitate.[1] This two-step sequence yields the desired d-galacto derivative borylated at the C-3 position.

Step 3: Deprotection

  • Global deprotection of the isopropylidene groups is achieved by stirring the borylated intermediate in a solution of trifluoroacetic acid (TFA), dichloromethane, and water (1:1:0.2) at room temperature for 45 minutes.[1]

  • Addition of acetonitrile will precipitate the final product, 3-boronic-3-deoxy-D-galactose.[1]

Visualizations

Signaling Pathways and Experimental Workflows

galectin_inhibition cluster_synthesis Synthesis of Galectin Inhibitor cluster_cell Cancer Cell Galactose D-Galactose Derivative Inhibitor This compound Inhibitor Galactose->Inhibitor Chemical Synthesis Galectin3 Galectin-3 Inhibitor->Galectin3 Inhibits Integrin Integrin αvβ3 Galectin3->Integrin Binds to glycans on FAK FAK Integrin->FAK Activates Ras Ras FAK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Migration Cell Migration & Invasion ERK->Migration

Caption: Inhibition of Galectin-3 signaling by a this compound derivative.

polyol_pathway cluster_workflow Metabolic Fate of 3-Fluoro-3-deoxy-D-galactose cluster_consequences Cellular Consequences FDGal 3-Fluoro-3-deoxy-D-galactose (3-FDGal) Galactitol 3-Fluoro-3-deoxy-D-galactitol FDGal->Galactitol Reduction GalactonicAcid 3-Fluoro-3-deoxy-D-galactonic acid Galactitol->GalactonicAcid Oxidation Accumulation Galactitol Accumulation Galactitol->Accumulation AR Aldose Reductase (AR) AR->Galactitol NADPH_depletion NADPH Depletion AR->NADPH_depletion GDH Galactitol Dehydrogenase GDH->GalactonicAcid NADPH NADPH NADPH->AR NADP NADP+ NADP->AR NAD NAD+ NAD->GDH NADH NADH NADH->GDH OsmoticStress Osmotic Stress Accumulation->OsmoticStress OxidativeStress Increased Oxidative Stress NADPH_depletion->OxidativeStress

Caption: Metabolism of 3-Fluoro-3-deoxy-D-galactose via the Polyol Pathway.

yap_cdk6_pathway cluster_signaling YAP-CDK6 Signaling Pathway in Glioblastoma DGal D-Galactose (Potential modulation by This compound) Hippo Hippo Kinase Cascade (MST1/2, LATS1/2) DGal->Hippo Activates YAP YAP Hippo->YAP Phosphorylates Senescence Cellular Senescence Hippo->Senescence pYAP p-YAP (Inactive) CDK6 CDK6 YAP->CDK6 Promotes transcription CellCycle Cell Cycle Progression CDK6->CellCycle CellCycle->Senescence Inhibition leads to

Caption: D-Galactose induced senescence via the YAP-CDK6 pathway.

References

Application Notes and Protocols for Galactokinase Specificity Assays Using 3-Deoxy-D-galactose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactokinase (GALK) is a key enzyme in the Leloir pathway, responsible for the initial phosphorylation of α-D-galactose to galactose-1-phosphate.[1][2] This ATP-dependent reaction is the first committed step in galactose metabolism.[3] Understanding the substrate specificity of galactokinase is crucial for the development of inhibitors that could serve as therapeutics for classic galactosemia, a metabolic disorder caused by the downstream accumulation of toxic galactose-1-phosphate.[4][5]

This document provides detailed protocols for assessing the activity of galactokinase with D-galactose and its deoxy analogs, including 3-Deoxy-D-galactose, and presents available kinetic data for comparison.

Data Presentation: Galactokinase Substrate Specificity

While specific kinetic parameters for this compound are not prominently documented, the following table summarizes the known kinetic data for human galactokinase with its natural substrate, D-galactose, and the well-characterized analog, 2-deoxy-D-galactose. This comparative data is essential for interpreting the results of assays involving this compound, which is expected to be a significantly poorer substrate.

SubstrateEnzyme SourceKmkcatkcat/Km (M⁻¹s⁻¹)
α-D-GalactoseHuman (recombinant)970 ± 220 µM8.7 ± 0.5 s⁻¹8,900 ± 2,900
2-deoxy-D-galactoseHuman (recombinant)1100 ± 110 µM4.8 ± 0.3 s⁻¹4,200 ± 270
This compoundNot ReportedNot ReportedNot ReportedNot Reported

Table 1: Comparative kinetic parameters for human galactokinase with D-galactose and 2-deoxy-D-galactose. Data for 2-deoxy-D-galactose suggests that modifications near the anomeric carbon can be tolerated, though with a reduction in catalytic efficiency.[3][6]

Signaling and Metabolic Pathways

The Leloir Pathway of Galactose Metabolism

Galactokinase initiates the Leloir pathway, which converts galactose to glucose-1-phosphate, allowing it to enter mainstream glucose metabolism. Understanding this pathway is fundamental to appreciating the role of galactokinase and the potential impact of its inhibition.

Leloir_Pathway cluster_0 Leloir Pathway Gal α-D-Galactose Gal1P Galactose-1-Phosphate Gal->Gal1P Galactokinase (GALK) ATP -> ADP UDP_Gal UDP-Galactose Gal1P->UDP_Gal GALT ADP ADP UDP_Glc UDP-Glucose Glc1P Glucose-1-Phosphate UDP_Glc->Glc1P GALT Glycolysis Glycolysis / Glycogenesis Glc1P->Glycolysis PGM UDP_Gal->UDP_Glc GALE ATP ATP ATP->Gal

Caption: The Leloir Pathway for galactose metabolism.

Experimental Protocols

Protocol 1: Coupled Spectrophotometric Assay for Galactokinase Activity

This protocol describes a continuous spectrophotometric assay to measure galactokinase activity. The production of ADP by galactokinase is coupled to the oxidation of NADH by pyruvate kinase (PK) and lactate dehydrogenase (LDH), which can be monitored by the decrease in absorbance at 340 nm. This assay can be used to determine the kinetic parameters of galactokinase with D-galactose or to assess the activity with analogs like this compound.

Materials:

  • Potassium Phosphate Buffer (160 mM, pH 7.0)

  • D-Galactose or this compound solution (100 mM)

  • ATP solution (5.9 mM)

  • Phospho(enol)pyruvate (PEP) solution (16.2 mM)

  • Potassium Chloride (KCl) solution (800 mM)

  • Magnesium Chloride (MgCl₂) solution (100 mM)

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH) solution (3.76 mM)

  • Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) enzyme mix

  • Purified Galactokinase enzyme

  • Deionized water

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 340 nm, with temperature control

Procedure:

  • Prepare the Reaction Mix Cocktail: In a microcentrifuge tube, prepare a master mix of the coupling system reagents for the number of assays to be performed. For a single 3 mL reaction, the final concentrations should be:

    • 67 mM potassium phosphate

    • 0.6 mM ATP

    • 1.6 mM PEP

    • 80 mM KCl

    • 10 mM MgCl₂

    • 0.13 mM NADH

  • Assay Setup:

    • Pipette 2.75 mL of the Reaction Mix Cocktail into a cuvette.

    • Add 0.05 mL of the PK/LDH enzyme mix.

    • Mix by inversion and equilibrate to 25°C in the spectrophotometer.

    • Monitor the absorbance at 340 nm until a stable baseline is achieved.

  • Initiate the Reaction:

    • To the Test cuvette , add 0.10 mL of the galactokinase enzyme solution (e.g., 0.25 - 0.75 units/mL).

    • To the Blank cuvette , add 0.10 mL of deionized water.

    • Mix by inversion and monitor the A340nm until constant to account for any background ATPase activity.

  • Substrate Addition:

    • Add 0.10 mL of the 100 mM sugar solution (D-galactose or this compound) to both the Test and Blank cuvettes. The final concentration of the sugar will be 3.3 mM.

    • Immediately mix by inversion and start recording the decrease in absorbance at 340 nm for approximately 5 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔA340nm/minute) from the linear portion of the curve for both the Test and Blank.

    • Subtract the rate of the Blank from the rate of the Test to get the corrected rate.

    • Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Unit Definition: One unit of galactokinase will convert 1.0 µmole of D-galactose to galactose-1-phosphate per minute at pH 7.0 at 25°C.

Protocol 2: Determining Kinetic Parameters (Km and Vmax)

To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for a potential substrate like this compound, the coupled spectrophotometric assay is performed with varying concentrations of the sugar.

Procedure:

  • Follow the setup in Protocol 1.

  • Prepare a series of dilutions of the this compound stock solution.

  • Perform the assay with a range of final sugar concentrations (e.g., 0.1 mM to 20 mM).

  • Measure the initial reaction velocity (v₀) at each substrate concentration.

  • Plot the initial velocity (v₀) against the substrate concentration [S].

  • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Km and Vmax values.

Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Reaction Mix Cocktail B Add PK/LDH A->B C Equilibrate and Baseline Reading B->C D Add Galactokinase C->D E Add Sugar Substrate (e.g., this compound) D->E F Record A340nm Decrease E->F G Calculate Rate (ΔA/min) F->G H Determine Kinetic Parameters (Km, Vmax) G->H

Caption: Experimental workflow for galactokinase assay.

Conclusion

The provided protocols offer a robust framework for investigating the substrate specificity of galactokinase using analogs such as this compound. While quantitative data for this compound is sparse, comparative studies with D-galactose and 2-deoxy-D-galactose can provide valuable insights into the enzyme's active site architecture. Such studies are indispensable for the structure-based design of novel galactokinase inhibitors for therapeutic applications. It is hypothesized that the removal of the hydroxyl group at the C-3 position will significantly impair or abolish substrate phosphorylation, making this compound a potential weak substrate or a competitive inhibitor. The described assays will allow researchers to test this hypothesis directly.

References

Application Notes and Protocols for 3-Deoxy-D-galactose and its Analogs as Metabolic Probes in Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altered cellular metabolism is a hallmark of various diseases, including cancer and metabolic disorders. The ability to probe and understand these metabolic shifts is crucial for developing novel diagnostics and therapeutics. Monosaccharide analogs, such as 3-Deoxy-D-galactose (3dGal) and its derivatives, serve as valuable tools for investigating carbohydrate metabolism. While direct applications of this compound as a metabolic probe in mammalian cells are not extensively documented, its fluorinated analog, 3-Fluoro-3-deoxy-D-galactose (3-FDGal), has emerged as a potent probe for specific enzymatic pathways. Furthermore, the parent molecule, D-galactose, is widely used to induce a metabolic switch from glycolysis to oxidative phosphorylation, providing a model to study cellular metabolic flexibility.

This document provides detailed application notes and protocols for the use of 3-Fluoro-3-deoxy-D-galactose as a specific metabolic probe and D-galactose as a tool to investigate metabolic reprogramming in mammalian cells.

I. 3-Fluoro-3-deoxy-D-galactose (3-FDGal) as a Probe for Aldose Reductase Activity

3-FDGal is a valuable tool for investigating the polyol pathway, which is implicated in diabetic complications. The fluorine atom at the 3-position allows for non-invasive monitoring of its metabolism using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanism of Action

In mammalian cells, 3-FDGal is primarily metabolized by aldose reductase (AR), the first enzyme of the polyol pathway. AR reduces 3-FDGal to 3-fluoro-3-deoxy-D-galactitol. In some tissues, this product can be further metabolized.[1] The high affinity of 3-FDGal for aldose reductase makes it an excellent probe for investigating the activity of this enzyme.[1]

Data Presentation
CompoundEnzymeKₘ ValueNotes
3-Fluoro-3-deoxy-D-galactose (3-FDGal)Aldose Reductase (dog lens)4.2 mMThe Kₘ is approximately 10-fold higher than that of D-galactose, but the activity of AR with 3-FDGal is higher than with D-galactose.[1]
Experimental Protocol: Monitoring Aldose Reductase Activity using ¹⁹F NMR

This protocol describes the use of 3-FDGal to monitor aldose reductase activity in cultured mammalian cells.

Materials:

  • Mammalian cell line of interest (e.g., lens epithelial cells)

  • Complete cell culture medium

  • 3-Fluoro-3-deoxy-D-galactose (3-FDGal)

  • Aldose reductase inhibitor (e.g., AL 1576) (for control experiments)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • High-resolution NMR spectrometer with a fluorine probe

Procedure:

  • Cell Culture: Culture the mammalian cells to the desired confluency in a standard culture medium.

  • Metabolic Labeling:

    • Prepare a working solution of 3-FDGal in the cell culture medium. The final concentration may need to be optimized but can start in the low millimolar range (e.g., 5-10 mM).

    • For control experiments, pre-incubate a set of cells with an aldose reductase inhibitor for 1-2 hours before adding the 3-FDGal-containing medium.

    • Remove the standard culture medium and replace it with the 3-FDGal-containing medium (with or without the inhibitor).

    • Incubate the cells for a desired period (e.g., 24-48 hours).

  • Sample Preparation for NMR:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer.

    • Centrifuge the lysate to remove cellular debris.

    • Collect the supernatant for NMR analysis.

  • ¹⁹F NMR Spectroscopy:

    • Acquire ¹⁹F NMR spectra of the cell lysates.

    • Identify the resonance peaks corresponding to 3-FDGal and its metabolite, 3-fluoro-3-deoxy-D-galactitol.

    • Quantify the relative peak areas to determine the extent of metabolism.

Visualization of 3-FDGal Metabolism

3-FDGal Metabolism 3-FDGal 3-FDGal 3-fluoro-3-deoxy-D-galactitol 3-fluoro-3-deoxy-D-galactitol 3-FDGal->3-fluoro-3-deoxy-D-galactitol Aldose Reductase (AR) NADPH -> NADP+

Caption: Metabolic conversion of 3-FDGal by aldose reductase.

II. D-galactose as a Probe for Metabolic Switching

Replacing glucose with galactose in cell culture medium forces cells to shift their primary energy metabolism from glycolysis to oxidative phosphorylation (OXPHOS). This is because the rate of galactose entry into glycolysis is much slower than that of glucose. This metabolic challenge can be used to identify cancer cells with metabolic vulnerabilities.

Mechanism of Action

Cancer cells with certain mutations, such as an activated AKT signaling pathway, are highly dependent on glycolysis (the Warburg effect) and cannot effectively switch to OXPHOS. When cultured in a galactose-based medium, these cells experience increased oxidative stress and undergo cell death.[2][3] In contrast, normal cells and some cancer cells (e.g., those with MYC activation) can adapt to this metabolic shift and survive.[3] D-galactose can also induce senescence in glioblastoma cells through the YAP-CDK6 pathway.[4]

Data Presentation
Cell TypeCulture ConditionEffect
AKT-expressing cancer cellsGlucose to Galactose switchIncreased ROS, cell death
MYC-expressing cancer cellsGlucose to Galactose switchAdaptation and proliferation
Glioblastoma cells (C6, U87MG)D-galactose treatmentReduced proliferation, senescence
Neuroblastoma cellsHigh concentrations of D-galactoseNecroptotic cell death
Experimental Protocol: Assessing Metabolic Flexibility with Galactose

This protocol outlines a method to assess the sensitivity of cancer cells to a glucose-to-galactose metabolic switch.

Materials:

  • Cancer cell line(s) of interest

  • Standard glucose-containing cell culture medium

  • Galactose-containing cell culture medium (glucose-free, supplemented with galactose, e.g., 10 mM)

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo)

  • Flow cytometer

  • Reagents for ROS detection (e.g., DCFDA)

  • Seahorse XF Analyzer (for metabolic flux analysis)

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at an appropriate density in standard glucose-containing medium and allow them to attach overnight.

  • Metabolic Switch:

    • Wash the cells with PBS.

    • Replace the medium with either fresh glucose-containing medium (control) or galactose-containing medium.

  • Incubation and Analysis:

    • Incubate the cells for various time points (e.g., 24, 48, 72 hours).

    • Cell Viability: At each time point, measure cell viability using a standard assay.

    • ROS Measurement: Measure intracellular reactive oxygen species (ROS) levels using a fluorescent probe and flow cytometry.

    • Metabolic Flux Analysis (Optional): Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to directly assess mitochondrial respiration and glycolysis, respectively.

  • Data Analysis: Compare the results between cells grown in glucose and galactose media to determine the effect of the metabolic switch on cell viability, ROS production, and metabolic rates.

Visualization of Experimental Workflow and Signaling

Metabolic Switch Workflow cluster_0 Cell Culture cluster_1 Metabolic Challenge cluster_2 Analysis Seed Cells Seed Cells Attach Overnight Attach Overnight Seed Cells->Attach Overnight Glucose Medium (Control) Glucose Medium (Control) Attach Overnight->Glucose Medium (Control) Galactose Medium (Test) Galactose Medium (Test) Attach Overnight->Galactose Medium (Test) Cell Viability Assay Cell Viability Assay Glucose Medium (Control)->Cell Viability Assay ROS Measurement ROS Measurement Glucose Medium (Control)->ROS Measurement Metabolic Flux Analysis Metabolic Flux Analysis Glucose Medium (Control)->Metabolic Flux Analysis Galactose Medium (Test)->Cell Viability Assay Galactose Medium (Test)->ROS Measurement Galactose Medium (Test)->Metabolic Flux Analysis Galactose_Induced_Senescence D-galactose D-galactose YAP YAP D-galactose->YAP inactivates CDK6 CDK6 YAP->CDK6 activates Senescence Senescence CDK6->Senescence inhibits

References

Application of 3-Deoxy-D-galactose in Studying Glycosylation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is a critical post-translational modification that profoundly influences a wide array of biological processes, including protein folding, cell-cell recognition, signaling, and immune responses. The study of glycosylation pathways is essential for understanding normal physiology and the pathophysiology of numerous diseases, including cancer and congenital disorders of glycosylation. 3-Deoxy-D-galactose, a modified monosaccharide, serves as a valuable chemical tool for investigating these complex pathways. By acting as a metabolic inhibitor or a competitive substrate, it can perturb normal galactose metabolism and glycan biosynthesis, allowing researchers to dissect the roles of specific glycosylation events.

This document provides detailed application notes and experimental protocols for the use of this compound in studying glycosylation pathways. It is intended for researchers in academia and industry who are engaged in glycobiology, cell biology, and drug development.

Principle of Action

This compound is an analog of D-galactose that lacks the hydroxyl group at the C-3 position. This structural modification is the basis for its utility in studying glycosylation. While not extensively characterized in the literature as some of its fluorinated or azido-derivatives, its mechanism of action can be inferred from the behavior of similar deoxy sugars.[1] The primary proposed mechanisms by which this compound can interfere with glycosylation pathways are:

  • Competitive Inhibition: this compound can act as a competitive inhibitor of enzymes that utilize D-galactose as a substrate. This includes galactokinase (GALK), which catalyzes the first step in the Leloir pathway, and various galactosyltransferases that are responsible for incorporating galactose into growing glycan chains.[1]

  • Metabolic Incorporation and Chain Termination: If phosphorylated by GALK to form this compound-1-phosphate, it can be subsequently converted to UDP-3-deoxy-D-galactose. This analog of the nucleotide sugar donor UDP-galactose may be recognized by some glycosyltransferases. However, the absence of the 3-hydroxyl group can prevent further chain elongation or alter the recognition by other enzymes, effectively acting as a chain terminator or leading to the synthesis of aberrant glycans.

  • Depletion of Nucleotide Sugar Pools: The metabolism of this compound can consume ATP and UTP, potentially leading to a depletion of the cellular pools of these essential molecules. A reduction in UTP levels would, in turn, limit the synthesis of UDP-glucose and UDP-galactose, thereby globally inhibiting glycosylation.

Applications

The unique properties of this compound make it a useful tool for a variety of applications in glycosylation research:

  • Elucidating the Role of Specific Galactosylation Events: By observing the functional consequences of inhibiting galactosylation with this compound, researchers can infer the importance of specific galactose-containing glycans in processes such as cell adhesion, receptor activation, and protein trafficking.

  • Studying Enzyme Kinetics and Substrate Specificity: this compound and its derivatives can be used as substrate analogs to probe the active sites and catalytic mechanisms of galactokinases and galactosyltransferases.

  • Investigating Congenital Disorders of Glycosylation (CDG): This compound can be used in cell-based models to mimic the biochemical defects seen in certain types of CDG that involve impaired galactose metabolism.

  • Drug Discovery and Development: As altered glycosylation is a hallmark of many diseases, including cancer, molecules that can modulate glycosylation pathways are of therapeutic interest. This compound can serve as a lead compound or a tool to validate glycosylation-related drug targets.

Data Presentation

While direct quantitative data for the unmodified this compound is limited in the published literature, the following table summarizes the kinetic parameters of a related compound, 3-fluoro-3-deoxy-D-galactose (3-FDGal), for aldose reductase, an enzyme in the polyol pathway that can metabolize galactose. This data provides a reference for the potential enzymatic interactions of this compound.

SubstrateEnzymeKm (mM)Relative ActivityReference
D-GalactoseAldose Reductase~0.42Lower[2]
3-Fluoro-3-deoxy-D-galactoseAldose Reductase4.2Higher[2]

Experimental Protocols

The following are generalized protocols that can be adapted for specific cell types and experimental questions.

Protocol 1: Assessing the Effect of this compound on General Protein Glycosylation

Objective: To determine if this compound inhibits overall N-linked and O-linked glycosylation in a dose-dependent manner.

Materials:

  • Cell line of interest (e.g., HEK293T, HeLa)

  • Complete cell culture medium

  • This compound (Synthose, DL203 or similar)[3]

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Western blotting apparatus and reagents

  • Primary antibodies against glycoproteins of interest (e.g., LAMP1 for N-linked, MUC1 for O-linked)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0 mM, 1 mM, 5 mM, 10 mM, 25 mM). A negative control (untreated) and a positive control for glycosylation inhibition (e.g., tunicamycin for N-linked glycosylation) should be included.

  • Incubation: Incubate the cells for 24-48 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with an appropriate volume of cell lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and then probe with primary antibodies against the glycoproteins of interest.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate.

  • Analysis: Analyze the resulting bands. A decrease in the molecular weight of the glycoprotein of interest with increasing concentrations of this compound suggests an inhibition of glycosylation.

Protocol 2: Metabolic Labeling to Assess Incorporation of this compound into Glycans

Objective: To determine if this compound or its metabolites are incorporated into newly synthesized glycans. This protocol would ideally use a radiolabeled or click-chemistry-enabled version of this compound, which may require custom synthesis.

Materials:

  • Labeled this compound (e.g., [3H]-3-Deoxy-D-galactose or an azide/alkyne-modified version)

  • Cell line of interest

  • Complete cell culture medium

  • PBS

  • Cell lysis buffer

  • Apparatus for immunoprecipitation or lectin affinity chromatography

  • Scintillation counter or fluorescence imaging system

Procedure:

  • Cell Culture and Treatment: Culture cells as in Protocol 1. Treat the cells with the labeled this compound for a defined period (e.g., 6-24 hours).

  • Cell Lysis and Protein Isolation: Lyse the cells and isolate total protein.

  • Glycoprotein Enrichment: Enrich for glycoproteins using lectin affinity chromatography (e.g., with Concanavalin A for N-linked glycans or Jacalin for some O-linked glycans) or immunoprecipitate a specific glycoprotein of interest.

  • Detection of Incorporated Label:

    • For radiolabeled compound: Measure the radioactivity of the enriched glycoprotein fraction using a scintillation counter.

    • For click-chemistry-enabled compound: Perform a click reaction with a fluorescently tagged partner molecule and visualize the labeled glycoproteins by in-gel fluorescence or fluorescence microscopy.

  • Analysis: An increase in signal in the treated samples compared to controls indicates the incorporation of the this compound analog into the glycan structures.

Mandatory Visualizations

Leloir_Pathway_Inhibition cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space Galactose_ext Galactose Galactose_int Galactose Galactose_ext->Galactose_int Transport 3_Deoxy_Gal_ext This compound 3_Deoxy_Gal_int This compound 3_Deoxy_Gal_ext->3_Deoxy_Gal_int Transport Gal_1_P Galactose-1-P Galactose_int->Gal_1_P GALK 3_Deoxy_Gal_1_P 3-Deoxy-Gal-1-P 3_Deoxy_Gal_int->3_Deoxy_Gal_1_P GALK (potential inhibition) Galactosyl-transferases Galactosyl-transferases 3_Deoxy_Gal_int->Galactosyl-transferases Competitive Inhibition UDP_Gal UDP-Galactose Gal_1_P->UDP_Gal GALT UDP_3_Deoxy_Gal UDP-3-Deoxy-Gal 3_Deoxy_Gal_1_P->UDP_3_Deoxy_Gal GALT (potential) Glycoproteins Glycoproteins UDP_Gal->Glycoproteins Galactosyl-transferases Aberrant_Glycoproteins Aberrant Glycoproteins / Chain Termination UDP_3_Deoxy_Gal->Aberrant_Glycoproteins Galactosyl-transferases (potential) UDP_Glc UDP-Glucose UDP_Glc->UDP_Gal GALE

Caption: Proposed mechanism of this compound interference in the Leloir pathway.

Experimental_Workflow Start Start: Seed cells in multi-well plates Incubate_24h Incubate for 24 hours Start->Incubate_24h Treatment Treat cells with varying concentrations of This compound (and controls) Incubate_24h->Treatment Incubate_48h Incubate for 24-48 hours Treatment->Incubate_48h Harvest Harvest cells (lysis) Incubate_48h->Harvest Quantify Quantify total protein Harvest->Quantify Analyze Analyze by SDS-PAGE and Western Blot Quantify->Analyze End End: Assess changes in glycoprotein molecular weight Analyze->End

Caption: General workflow for studying the effects of this compound on protein glycosylation.

Concluding Remarks

This compound represents a potentially powerful tool for the study of glycosylation pathways. While further research is needed to fully elucidate its precise mechanisms of action and metabolic fate within the cell, the principles and protocols outlined in this document provide a solid foundation for its application in glycobiology research. As with any metabolic inhibitor, careful consideration of potential off-target effects and pleiotropic responses is essential for the accurate interpretation of experimental results. The use of appropriate controls and complementary experimental approaches will be critical in harnessing the full potential of this compound to unravel the complexities of the cellular glycome.

References

Application Notes and Protocols: 3-Deoxy-D-galactose and its Analogs as Substrates for Modified Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Deoxy-D-galactose and its derivatives are valuable tools in glycobiology and drug discovery. The absence or modification of the hydroxyl group at the C3 position allows these sugar analogs to act as probes, inhibitors, or alternative substrates for various enzymes involved in galactose metabolism. This document provides detailed application notes and protocols for utilizing these modified sugars with specific enzymes, offering insights into enzyme kinetics, pathway elucidation, and the development of novel therapeutics.

3-Deoxy-3-fluoro-D-galactose (3DFGal) as a Probe for Aldose Reductase Activity

Application Note: 3-Deoxy-3-fluoro-D-galactose (3DFGal) serves as an excellent substrate for aldose reductase (AR), an enzyme implicated in the development of diabetic complications. The fluorine atom at the C3 position allows for the monitoring of enzymatic activity and metabolic flux through the polyol pathway using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The high affinity of 3DFGal for aldose reductase makes it a superior probe for investigating the enzyme's activity in tissues.[1]

Quantitative Data: Enzyme Kinetics
SubstrateEnzymeKₘ (mM)Relative Activity
3-Deoxy-3-fluoro-D-galactose (3DFGal)Dog Lens Aldose Reductase4.2Higher than D-galactose
D-GalactoseDog Lens Aldose Reductase~0.42-

Data extracted from PubMed[1]

Experimental Protocol: Monitoring Aldose Reductase Activity using ¹⁹F NMR

Objective: To monitor the conversion of 3DFGal to 3-fluoro-3-deoxy-D-galactitol by aldose reductase in intact lenses or cultured cells.

Materials:

  • 3-Deoxy-3-fluoro-D-galactose (3DFGal)

  • Purified dog lens aldose reductase

  • NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP⁺)

  • Dog lenses or dog lens epithelial cells

  • Culture medium (e.g., DMEM)

  • Aldose reductase inhibitor (e.g., AL 1576)

  • Phosphate buffered saline (PBS)

  • NMR spectrometer equipped with a fluorine probe

Procedure:

  • Enzyme Assay (in vitro):

    • Prepare a reaction mixture containing purified dog lens aldose reductase, an NADPH generating system, and 3DFGal in a suitable buffer.

    • Incubate the mixture at 37°C.

    • Monitor the reaction progress by acquiring ¹⁹F NMR spectra at different time points. The formation of 3-fluoro-3-deoxy-D-galactitol will be indicated by a new peak.

    • As a control, perform the reaction in the presence of an aldose reductase inhibitor (AL 1576) to confirm the specificity of the reaction.

  • Intact Lens or Cell Culture:

    • Culture dog lenses or lens epithelial cells in a medium supplemented with 3DFGal.

    • For the control group, add an aldose reductase inhibitor to the culture medium.

    • After incubation, harvest the lenses or cells and wash them with PBS.

    • Prepare tissue or cell extracts for ¹⁹F NMR analysis.

    • Acquire ¹⁹F NMR spectra to detect the presence of 3-fluoro-3-deoxy-D-galactitol and 3-fluoro-3-deoxy-D-galactonic acid.[1]

Signaling Pathway: Polyol Pathway Metabolism of 3DFGal

Polyol_Pathway 3DFGal 3DFGal AR Aldose Reductase 3DFGal->AR NADPH -> NADP+ 3DFGalactitol 3DFGalactitol SDH Sorbitol Dehydrogenase 3DFGalactitol->SDH NAD+ -> NADH 3DFGalactonic_Acid 3DFGalactonic_Acid AR->3DFGalactitol SDH->3DFGalactonic_Acid

Caption: Metabolism of 3-Deoxy-3-fluoro-D-galactose via the polyol pathway.

UDP-(3-deoxy-3-fluoro)-D-galactose as a Substrate for UDP-Galactopyranose Mutase

Application Note: Uridine 5'-(3-deoxy-3-fluoro-D-galactopyranosyl diphosphate) (UDP-3DFGal) is an analog of the natural substrate UDP-galactopyranose (UDP-Galp) and can be used to study the mechanism of UDP-galactopyranose mutase (UGM). UGM is a key enzyme in the biosynthesis of the cell wall of various pathogens, making it a potential drug target.[2] The turnover of UDP-3DFGal to its furanose form can be monitored by HPLC and ¹⁹F NMR.[2]

Quantitative Data: Kinetic Parameters for UDP-Galactopyranose Mutase
SubstrateKₘ (mM)kcat (min⁻¹)
UDP-(3-deoxy-3-fluoro)-D-galactose0.261.6
UDP-(2-deoxy-2-fluoro)-D-galactose0.20.02
UDP-Galp (natural substrate)0.61364

Data extracted from ResearchGate[2]

Experimental Protocol: Enzymatic Synthesis and Activity Assay of UDP-3DFGal

Objective: To enzymatically synthesize UDP-3DFGal and test its activity with UDP-galactopyranose mutase.

Materials:

  • 3-Deoxy-3-fluoro-D-galactose (3DFGal)

  • Galactokinase

  • UDP-sugar pyrophosphorylase

  • ATP

  • UTP

  • UDP-galactopyranose mutase (UGM)

  • HPLC system

  • ¹⁹F NMR spectrometer

Procedure:

  • Enzymatic Synthesis of UDP-3DFGal:

    • The synthesis is a two-step enzymatic reaction. First, 3DFGal is phosphorylated by galactokinase in the presence of ATP to form 3-deoxy-3-fluoro-D-galactose-1-phosphate.

    • Second, the resulting phosphate sugar is converted to UDP-3DFGal by UDP-sugar pyrophosphorylase in the presence of UTP.

    • The product can be purified using chromatographic techniques.

  • UGM Activity Assay:

    • Incubate the synthesized UDP-3DFGal with UDP-galactopyranose mutase in a suitable buffer.

    • Monitor the reaction by taking aliquots at different time points and analyzing them by HPLC and ¹⁹F NMR.

    • The formation of the furanose form of UDP-3DFGal will be observed as a new peak in the HPLC chromatogram and a shift in the ¹⁹F NMR spectrum.[2]

    • Determine the kinetic parameters (Kₘ and kcat) by measuring the initial reaction rates at various substrate concentrations.

Experimental Workflow: Synthesis and Analysis of UDP-3DFGal

UDP_3DFGal_Workflow cluster_synthesis Enzymatic Synthesis cluster_analysis Activity Assay and Analysis 3DFGal 3DFGal GalK Galactokinase 3DFGal->GalK ATP 3DFGal_1P 3DFGal_1P GalK->3DFGal_1P 3-Deoxy-3-fluoro-D- galactose-1-phosphate UDP_PP UDP-sugar pyrophosphorylase 3DFGal_1P->UDP_PP UTP UDP_3DFGal UDP_3DFGal UDP_PP->UDP_3DFGal UDP-(3-deoxy-3-fluoro) -D-galactose UGM UDP-galactopyranose mutase UDP_3DFGal->UGM Incubation Product Product UGM->Product UDP-(3-deoxy-3-fluoro) -D-galactofuranose Analysis Analysis Product->Analysis HPLC & 19F NMR

Caption: Workflow for the enzymatic synthesis and analysis of UDP-3DFGal.

Enzymatic Production of 2-Keto-3-deoxy-L-galactonate (KDGal)

Application Note: 2-Keto-3-deoxy-L-galactonate (KDGal) is a valuable precursor for the synthesis of medicinal compounds.[3] It can be produced from agarose, a major component of red macroalgae, through a multi-step enzymatic process.[3][4] This biocatalytic route offers a sustainable alternative to chemical synthesis.

Enzymatic Cascade for KDGal Production

The production of KDGal from agarose involves a four-enzyme cascade:

  • Endo-type β-agarase: Degrades agarose into neoagarooligosaccharides (NAOS).

  • NAOS hydrolase: Hydrolyzes NAOS to 3,6-anhydro-L-galactose (AHG).

  • AHG dehydrogenase: Converts AHG to 3,6-anhydrogalactonate (AHGA).[3]

  • AHGA cycloisomerase: Isomerizes AHGA to KDGal.[3]

Experimental Protocol: Multi-Step Enzymatic Synthesis of KDGal

Objective: To produce KDGal from agarose using a cascade of four recombinant enzymes.

Materials:

  • Agarose

  • Recombinant endo-type β-agarase

  • Recombinant NAOS hydrolase

  • Recombinant AHG dehydrogenase (e.g., from Vibrio sp. EJY3)[3]

  • Recombinant AHGA cycloisomerase (e.g., from Vibrio sp. EJY3)[3]

  • Reaction buffer (e.g., Tris-HCl)

  • Size-exclusion chromatography system for purification

Procedure:

  • Agarose degradation:

    • Incubate agarose with endo-type β-agarase and NAOS hydrolase to produce AHG. The reaction conditions (temperature, pH, enzyme concentration) should be optimized for the specific enzymes used.

  • Conversion of AHG to KDGal:

    • To the reaction mixture containing AHG, add AHG dehydrogenase and AHGA cycloisomerase.

    • Incubate the mixture until the conversion to KDGal is complete. The progress of the reaction can be monitored by techniques such as TLC or HPLC.

  • Purification:

    • Purify the final product, KDGal, from the reaction mixture using size-exclusion chromatography.[3]

Production Pathway: From Agarose to KDGal

KDGal_Production Agarose Agarose NAOS Neoagarooligosaccharides Agarose->NAOS β-agarase AHG 3,6-Anhydro-L-galactose NAOS->AHG NAOS hydrolase AHGA 3,6-Anhydrogalactonate AHG->AHGA AHG dehydrogenase KDGal 2-Keto-3-deoxy-L-galactonate AHGA->KDGal AHGA cycloisomerase

Caption: Multi-step enzymatic conversion of agarose to KDGal.

References

Application Notes and Protocols: Synthesis of 3-Deoxy-D-galactose Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various 3-Deoxy-D-galactose derivatives that hold significant promise in the field of drug discovery. The methodologies outlined below focus on the preparation of key intermediates and final compounds with potential applications as enzyme inhibitors and probes for biological systems.

Synthesis of 3-Azido-3-deoxy-D-galactopyranose Derivatives

3-Azido-3-deoxy-D-galactose serves as a crucial building block for the synthesis of various bioactive molecules, including potent galectin-3 inhibitors. The introduction of the azido group at the C-3 position allows for further functionalization, for instance, through click chemistry to generate triazole-containing derivatives. A highly efficient synthetic route starting from the readily available and inexpensive levoglucosan has been developed.[1]

Synthetic Workflow

The overall synthetic strategy involves a Payne rearrangement/azidation reaction cascade to introduce the azide functionality at the C-3 position of the galactose scaffold.

cluster_0 Synthesis of 3-Azido-3-deoxy-D-galactopyranose from Levoglucosan levoglucosan Levoglucosan tosylation Tosylation levoglucosan->tosylation TsCl, Pyridine epoxidation Epoxidation tosylation->epoxidation NaOMe, MeOH payne_azidation Payne Rearrangement / Azidation epoxidation->payne_azidation NaN3, NH4Cl, DMF acetylation Acetylation payne_azidation->acetylation Ac2O, cat. TESOTf final_product 1,2,4,6-Tetra-O-acetyl-3-azido- 3-deoxy-D-galactopyranose acetylation->final_product

Synthetic workflow for 3-azido-3-deoxy-D-galactose derivative.
Experimental Protocols

Protocol 1: Synthesis of 1,6-anhydro-4-O-p-tolylsulfonyl-β-D-glucopyranose

  • To a solution of levoglucosan in pyridine, add p-toluenesulfonyl chloride (TsCl).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with aqueous HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of 1,6:3,4-dianhydro-β-D-galactopyranose

  • Dissolve the tosylated levoglucosan from the previous step in methanol.

  • Add a solution of sodium methoxide (NaOMe) in methanol.

  • Stir the mixture at room temperature for the specified time.

  • Neutralize the reaction with an acidic resin (e.g., Amberlyst 15).

  • Filter the resin and concentrate the filtrate to obtain the epoxide product.

Protocol 3: Synthesis of 1,6-anhydro-3-azido-3-deoxy-β-D-galactopyranose

  • To a solution of the epoxide in dry DMF under an argon atmosphere, add sodium hydride.

  • After stirring, add sodium azide (NaN3) followed by ammonium chloride (NH4Cl).

  • Heat the reaction mixture at 100°C for 36 hours.

  • Cool the mixture to room temperature, add silica gel, and concentrate under reduced pressure for direct purification by column chromatography.

Protocol 4: Synthesis of 1,2,4,6-Tetra-O-acetyl-3-azido-3-deoxy-α/β-D-galactopyranose

  • To a stirred solution of the 3-azido-galactopyranose derivative in acetic anhydride at 0°C, add a catalytic amount of triethylsilyl trifluoromethanesulfonate (TESOTf).

  • After 30 minutes, add saturated aqueous NaHCO3 solution.

  • Extract the product with dichloromethane.

  • Wash the combined organic phases with saturated aqueous NaHCO3 solution.

  • Dry the organic phase over MgSO4, filter, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data
StepProductStarting MaterialReagentsYield
11,6-anhydro-4-O-p-tolylsulfonyl-β-D-glucopyranoseLevoglucosanTsCl, PyridineHigh
21,6:3,4-dianhydro-β-D-galactopyranoseTosylated levoglucosanNaOMe, MeOHQuantitative
31,6-anhydro-3-azido-3-deoxy-β-D-galactopyranoseEpoxideNaN3, NH4Cl, DMF81%
41,2,4,6-Tetra-O-acetyl-3-azido-3-deoxy-D-galactopyranose3-azido derivativeAc2O, TESOTf-

Note: Specific yields for all steps were not available in all sourced documents. The table reflects the available data.

Synthesis of 3-Boronic-3-deoxy-D-galactose

3-Boronic-3-deoxy-D-galactose derivatives are of interest due to the unique ability of boronic acids to form reversible covalent bonds with diols, making them attractive candidates for enzyme inhibitors, particularly for glycosidases. A diastereoselective synthesis from a readily available glucose derivative has been reported.[2]

Synthetic Workflow

The synthesis starts from a protected glucose derivative and proceeds through an elimination reaction followed by a diastereoselective hydroboration-oxidation.

cluster_1 Synthesis of 3-Boronic-3-deoxy-D-galactose start 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose triflation Triflation start->triflation Tf2O, Pyridine, DCM elimination Elimination triflation->elimination DBU, Et2O hydroboration Hydroboration / Oxidation elimination->hydroboration BH3·THF, then DEA deprotection Deprotection hydroboration->deprotection TFA, DCM, H2O final_product 3-Boronic-3-deoxy-D-galactose deprotection->final_product

Synthetic workflow for 3-boronic-3-deoxy-D-galactose.
Experimental Protocols

Protocol 1: Synthesis of 1,2:5,6-di-O-isopropylidene-3-O-trifluoromethanesulfonyl-α-D-glucofuranose

  • To a solution of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in dry dichloromethane (DCM) and pyridine at 0°C under a nitrogen atmosphere, add trifluoromethanesulfonic anhydride (Tf2O) dropwise.

  • Allow the reaction to warm to room temperature and monitor by TLC.

  • Upon completion, wash the reaction mixture with aqueous hydrochloric acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the triflate.

Protocol 2: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-ribo-hex-3-enofuranose

  • Dissolve the triflate from the previous step in diethyl ether (Et2O).

  • Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and reflux the mixture.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and purify by column chromatography to obtain the alkene.

Protocol 3: Diastereoselective Hydroboration and Trapping

  • Under a nitrogen atmosphere, dissolve the alkene in 1,4-dioxane.

  • Add a solution of borane tetrahydrofuran complex (BH3·THF).

  • Stir at room temperature.

  • Upon completion (monitored by TLC), add diethanolamine (DEA) to trap the borane intermediate, leading to the instantaneous formation of a white precipitate.

Protocol 4: Deprotection to 3-Boronic-3-deoxy-D-galactose

  • Stir the borylated intermediate in a solution of trifluoroacetic acid (TFA), DCM, and water.

  • After 45 minutes, add acetonitrile to precipitate the product.

  • Filter the precipitate and dry to obtain the final product.

Quantitative Data
StepProductStarting MaterialReagentsYield
1 & 21,2:5,6-di-O-isopropylidene-α-D-ribo-hex-3-enofuranose1,2:5,6-di-O-isopropylidene-α-D-glucofuranose1. Tf2O, Py, DCM; 2. DBU, Et2O91.6% (over 2 steps)
33-Deoxy-3-(diethanolamineboron)-1,2:5,6-di-O-isopropylidene-α-D-galactofuranoseAlkeneBH3·THF, then DEA-
43-Boronic-3-deoxy-D-galactoseBorylated intermediateTFA, DCM, H2OQuantitative
Overall 3-Boronic-3-deoxy-D-galactose 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose -53%

Note: The overall yield is reported from the starting material to the final product.[2]

Characterization Data

3-Boronic-3-deoxy-D-galactose:

  • ¹¹B-NMR (128 MHz, D₂O): δ 31.7 (trigonal planar boronic acid), 19.4 (tetrahedral boronate ester).[3][4]

  • ¹H-NMR and ¹³C-NMR: The spectra are complex due to the presence of multiple anomers (α/β-pyranose and α/β-furanose) in solution. The presence of the boron atom at C-3 causes a significant upfield shift of the H-3 and C-3 signals compared to D-galactose.[5]

  • Mass Spectrometry (HRMS): High-resolution mass spectrometry can be used to confirm the molecular formula.

Application in Drug Discovery: Galectin-3 Inhibition

This compound derivatives, particularly thiodigalactosides functionalized at the 3 and 3' positions, have emerged as potent and selective inhibitors of galectin-3, a protein implicated in fibrosis, inflammation, and cancer.[6][7]

Assay Principle: Fluorescence Polarization

A common method to evaluate the binding affinity of inhibitors to galectin-3 is a competitive fluorescence polarization (FP) assay. This assay measures the change in polarization of a fluorescently labeled ligand upon binding to the protein. Unlabeled inhibitors compete with the fluorescent ligand for binding to galectin-3, causing a decrease in fluorescence polarization.

cluster_2 Fluorescence Polarization Assay for Galectin-3 Inhibition A Fluorescent Ligand (FP-L) + Galectin-3 -> [FP-L-Galectin-3] Complex (High Polarization) B [FP-L-Galectin-3] + Inhibitor -> [Inhibitor-Galectin-3] + FP-L (Low Polarization) A->B Competition

Principle of the competitive fluorescence polarization assay.
Experimental Protocol: Galectin-3 Inhibition Assay

  • Prepare a solution of human galectin-3 and a fluorescently labeled ligand (e.g., a fluorescein-tagged LacNAc derivative) in a suitable buffer (e.g., PBS).

  • Prepare serial dilutions of the this compound test compounds.

  • In a microplate, mix the galectin-3/fluorescent ligand solution with the test compound dilutions.

  • Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization using a suitable plate reader.

  • Calculate the concentration of the test compound that inhibits 50% of the fluorescent ligand binding (IC50 value).

  • The dissociation constant (Kd) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Quantitative Data: Biological Activity
Compound TypeModificationTargetAssayActivity
Thiodigalactoside3,3'-bis(4-fluorophenyl-triazolyl)Galectin-3FPKd = 0.068 µM
Thiodigalactoside3,3'-bis(coumarylmethyl)Galectin-3FPKd = 91 nM
Monogalactoside3-substituted 1-thio-β-D-galactopyranosideGalectin-3FPIC50 = 220.3 ± 92.0 nM

Note: The activity of these compounds highlights the potential of this compound derivatives as potent galectin-3 inhibitors.[6][8]

Conclusion

The synthetic protocols and application notes presented here provide a comprehensive guide for researchers interested in the synthesis and evaluation of this compound derivatives for drug discovery. The detailed methodologies for the preparation of key azido and boronic intermediates, along with the protocols for assessing their biological activity, offer a solid foundation for the development of novel therapeutics targeting a range of diseases. Further exploration of the structure-activity relationships of these derivatives will undoubtedly lead to the discovery of even more potent and selective drug candidates.

References

Application Notes and Protocols: Incorporation of 3-Deoxy-D-galactose into Oligosaccharide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chemical and enzymatic methodologies for incorporating 3-Deoxy-D-galactose into oligosaccharides. This document includes detailed experimental protocols, quantitative data summaries, and workflow diagrams to guide researchers in this specialized area of carbohydrate chemistry. The unique structural properties of this compound-containing oligosaccharides make them valuable tools for probing biological systems and for the development of novel therapeutics.

Chemical Synthesis of this compound Containing Oligosaccharides

The chemical synthesis of oligosaccharides is a powerful approach that allows for precise control over the structure of the final product. The incorporation of a 3-deoxy moiety presents unique challenges and opportunities in glycosylation chemistry. The general strategy involves the preparation of a suitable this compound donor or acceptor, followed by a stereoselective glycosylation reaction.

General Workflow for Chemical Synthesis

The chemical synthesis of a disaccharide containing a this compound unit typically follows the steps outlined below. This workflow involves the preparation of a glycosyl donor and acceptor, their subsequent coupling, and final deprotection to yield the target oligosaccharide.

chemical_synthesis_workflow cluster_donor Glycosyl Donor Preparation cluster_acceptor Glycosyl Acceptor Preparation cluster_coupling Glycosylation and Deprotection Donor_Start This compound Donor_Protect Protection of OH groups Donor_Start->Donor_Protect Donor_Activate Anomeric Activation (e.g., bromide, trichloroacetimidate) Donor_Protect->Donor_Activate Donor_Final 3-Deoxy-D-galactosyl Donor Donor_Activate->Donor_Final Coupling Glycosylation Reaction Donor_Final->Coupling Acceptor_Start Monosaccharide Acceptor_Protect Selective Protection of OH groups Acceptor_Start->Acceptor_Protect Acceptor_FreeOH Acceptor with Free OH Acceptor_Protect->Acceptor_FreeOH Acceptor_FreeOH->Coupling Deprotection Global Deprotection Coupling->Deprotection Purification Purification Deprotection->Purification Target Target Oligosaccharide Purification->Target enzymatic_synthesis_workflow cluster_components Reaction Components cluster_reaction Enzymatic Reaction and Purification Donor 3-Deoxy-D-galactosyl Donor (e.g., UDP-3-deoxy-Gal or activated sugar) Incubation Incubation in Buffer (Controlled pH and Temperature) Donor->Incubation Acceptor Acceptor Substrate Acceptor->Incubation Enzyme Glycosyltransferase or Glycosidase Enzyme->Incubation Quenching Reaction Quenching (e.g., Heat inactivation) Incubation->Quenching Purification Purification (e.g., Size-exclusion chromatography) Quenching->Purification Target Target Oligosaccharide Purification->Target synthesis_logic Target Target Oligosaccharide (with this compound) Retrosynthesis Retrosynthetic Analysis Target->Retrosynthesis Donor_Acceptor Identify Donor and Acceptor Fragments Retrosynthesis->Donor_Acceptor Protecting_Groups Select Protecting Group Strategy Donor_Acceptor->Protecting_Groups Activation Choose Anomeric Activation Method Donor_Acceptor->Activation Synthesis Perform Synthesis Protecting_Groups->Synthesis Activation->Synthesis Purification Purify Product Synthesis->Purification Purification->Target Achieved

Application Notes and Protocols for the Mass Spectrometric Identification of 3-Deoxy-D-galactose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Deoxy-D-galactose, a deoxy sugar analog of D-galactose, is of growing interest in biomedical research due to its potential involvement in various biological processes. Deoxy sugars are known components of glycoproteins and glycolipids, playing roles in cell signaling and cell-cell interactions.[1] For instance, the fluorinated analog, 3-deoxy-3-fluoro-D-galactose, has been utilized as a probe for studying the polyol pathway and the hexose transport system, suggesting that this compound may interact with similar metabolic pathways.[2][3] Accurate and sensitive identification and quantification of this compound are crucial for understanding its biological significance and for the development of potential therapeutics. This document provides detailed application notes and protocols for the identification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For sugars like this compound, derivatization is necessary to increase their volatility. The most common method is silylation, which replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups.

Experimental Protocol: Trimethylsilylation of this compound for GC-MS Analysis

1. Sample Preparation (Hydrolysis of Glycoconjugates - Optional)

  • If this compound is part of a larger oligosaccharide or glycoconjugate, acid hydrolysis is required to release the monosaccharide.

  • To 1-5 mg of the dried sample, add 1 mL of 2M trifluoroacetic acid (TFA).

  • Heat the sample at 121°C for 2 hours.

  • Cool the sample to room temperature and evaporate the TFA under a stream of nitrogen.

  • Add 500 µL of methanol and evaporate to dryness to remove residual TFA. Repeat this step.

  • The dried residue is now ready for derivatization.

2. Derivatization to Trimethylsilyl (TMS) Ethers

  • To the dried sample (or 10-100 µg of a this compound standard), add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

3. GC-MS Instrumental Parameters

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 140°C, hold for 2 minutes.

    • Ramp to 200°C at 5°C/min.

    • Ramp to 250°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 50-650.

  • Data Acquisition: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

Data Presentation: Predicted Quantitative Data for TMS-derivatized this compound
ParameterPredicted Value/IonsRationale/Reference
Retention Time 10 - 15 minBased on the retention times of other derivatized hexoses on a similar column. Actual time will need to be determined experimentally.
Molecular Ion (M+) m/z 450The molecular ion of the per-silylated compound. May be of low abundance.
Characteristic Fragment Ions (SIM) m/z 204, 217, 307, 319These ions are characteristic of TMS-derivatized hexoses and deoxyhexoses, representing various fragmentation pathways.[4][5] m/z 73 is a common ion for TMS derivatives.
Limit of Detection (LOD) 0.1 - 1 ng/µLEstimated based on typical sensitivity for TMS-derivatized monosaccharides.
Limit of Quantification (LOQ) 0.5 - 5 ng/µLEstimated based on typical sensitivity for TMS-derivatized monosaccharides.
Linear Range 1 - 100 ng/µLA typical linear range for quantitative analysis of derivatized sugars by GC-MS.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Hydrolysis Acid Hydrolysis (optional) Sample->Hydrolysis Drying1 Drying Hydrolysis->Drying1 Derivatization TMS Derivatization Drying1->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis GCMS->Data

GC-MS workflow for this compound.

Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high sensitivity and specificity, particularly for the analysis of complex biological samples. For underivatized sugars, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the method of choice.

Experimental Protocol: HILIC-LC-MS/MS for this compound

1. Sample Preparation

  • For biological fluids (e.g., plasma, urine), protein precipitation is required. Add 3 volumes of ice-cold acetonitrile to 1 volume of sample.

  • Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the sample in the initial mobile phase composition.

2. LC-MS/MS Instrumental Parameters

  • Liquid Chromatograph: Agilent 1290 Infinity II UHPLC or equivalent.

  • Column: Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Acetic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Acetic Acid.

  • Gradient:

    • 0-2 min: 90% B

    • 2-8 min: 90% to 60% B

    • 8-9 min: 60% to 90% B

    • 9-12 min: 90% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • IonSpray Voltage: -4500 V.

  • Temperature: 500°C.

  • Data Acquisition: Multiple Reaction Monitoring (MRM).

Data Presentation: Predicted Quantitative Data for this compound by LC-MS/MS

The molecular weight of this compound is 164.16 g/mol . In negative ESI mode, it will likely form a deprotonated molecule [M-H]⁻ at m/z 163.1. The fragmentation of this precursor ion will yield characteristic product ions.

ParameterPredicted Value/IonsRationale/Reference
Retention Time 3 - 7 minDependent on the specific HILIC column and gradient. Needs experimental determination.
Precursor Ion (Q1) m/z 163.1[M-H]⁻ ion of this compound.
Product Ions (Q3) for MRM m/z 101.1, 89.1Predicted based on common cross-ring and glycosidic cleavages of hexoses.[7] These transitions need to be optimized experimentally.
Limit of Detection (LOD) 1 - 10 pgBased on typical sensitivities for underivatized monosaccharides using LC-MS/MS.[8]
Limit of Quantification (LOQ) 5 - 50 pgEstimated based on typical sensitivities.
Linear Range 0.01 - 10 ng/mLA typical linear range for quantitative analysis by LC-MS/MS.

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Fluid Precipitation Protein Precipitation Sample->Precipitation Drying Drying & Reconstitution Precipitation->Drying LCMS HILIC-LC-MS/MS Drying->LCMS Data Data Analysis LCMS->Data

LC-MS/MS workflow for this compound.

Part 3: Potential Biological Pathway Involvement

While a specific signaling pathway directly initiated by this compound is not yet fully elucidated, its structural similarity to D-galactose and the known interactions of its fluorinated analog suggest its potential involvement in the Polyol Pathway . This pathway becomes significant under hyperglycemic conditions and is implicated in diabetic complications.[1][2] Aldose reductase, the first enzyme in this pathway, has broad substrate specificity and can reduce various aldoses, including galactose.

Diagram: Potential Role of this compound in the Polyol Pathway

Polyol_Pathway Glucose Glucose AR1 Aldose Reductase (NADPH -> NADP+) Glucose->AR1 Sorbitol Sorbitol SDH Sorbitol Dehydrogenase (NAD+ -> NADH) Sorbitol->SDH Fructose Fructose Galactose Galactose AR2 Aldose Reductase (NADPH -> NADP+) Galactose->AR2 Galactitol Galactitol DeoxyGalactose This compound AR3 Aldose Reductase (NADPH -> NADP+) DeoxyGalactose->AR3 DeoxyGalactitol 3-Deoxy-D-galactitol AR1->Sorbitol SDH->Fructose AR2->Galactitol AR3->DeoxyGalactitol

Potential metabolism via the Polyol Pathway.

This diagram illustrates that, similar to glucose and galactose, this compound could potentially be a substrate for aldose reductase, leading to the formation of 3-Deoxy-D-galactitol. The accumulation of such polyols can lead to osmotic stress in cells.

Conclusion

The mass spectrometry-based methods outlined in these application notes provide a comprehensive framework for the identification and quantification of this compound. The GC-MS protocol with TMS derivatization is well-suited for robust identification based on fragmentation patterns and retention indices. The HILIC-LC-MS/MS method offers high sensitivity and is ideal for quantitative analysis in complex biological matrices. Further research to validate the predicted fragmentation patterns and quantitative parameters for this compound is recommended. Understanding its role in metabolic pathways, such as the Polyol Pathway, will be crucial for elucidating its biological function and potential as a therapeutic target or biomarker.

References

Application Notes and Protocols: 3-Fluoro-3-deoxy-D-galactose (3F-Gal) as a Probe for Aldose Reductase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldose reductase (AR) is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions.[1][2] This pathway has been implicated in the pathogenesis of diabetic complications, including cataracts, retinopathy, and neuropathy.[1] 3-Fluoro-3-deoxy-D-galactose (3F-Gal) serves as a valuable probe for investigating the activity and flux through the polyol pathway, specifically mediated by aldose reductase.[3] This fluorinated analog of galactose is a substrate for AR, which converts it to 3-fluoro-3-deoxy-D-galactitol. The presence of the fluorine atom allows for the non-invasive monitoring of this conversion and its product accumulation in intact cells and tissues using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4]

The high affinity of aldose reductase for 3F-Gal makes it an excellent tool for studying the enzyme's role in both physiological and pathological processes.[3] Furthermore, the inhibition of 3-fluoro-3-deoxy-D-galactitol formation by known aldose reductase inhibitors validates its use in screening and characterizing potential therapeutic agents.[3]

Mechanism of Action

Aldose reductase catalyzes the reduction of the aldehyde group of 3F-Gal to a primary alcohol, forming 3-fluoro-3-deoxy-D-galactitol. This reaction utilizes NADPH as a cofactor. In some biological systems, the resulting polyol can be further metabolized by sorbitol dehydrogenase to 3-fluoro-3-deoxy-D-fructose, although the primary application of 3F-Gal focuses on the initial reduction step mediated by aldose reductase.[3]

Data Presentation

Kinetic Parameters of Aldose Reductase with 3F-Gal and Related Substrates

The following table summarizes the Michaelis-Menten constant (Km) for dog lens aldose reductase with 3F-Gal and its natural counterpart, D-galactose. Notably, the activity of aldose reductase is higher with 3F-Gal as a substrate compared to D-galactose.[3]

SubstrateEnzyme SourceKm (mM)Vmaxkcat
3-Fluoro-3-deoxy-D-galactoseDog Lens Aldose Reductase4.2[3]Not ReportedNot Reported
D-GalactoseDog Lens Aldose Reductase~0.42[3]Not ReportedNot Reported

Signaling Pathways and Experimental Workflows

Polyol Pathway and 3F-Gal Metabolism

The following diagram illustrates the metabolic fate of 3F-Gal in the polyol pathway.

Polyol_Pathway 3F-Gal 3F-Gal 3F-Galactitol 3F-Galactitol 3F-Gal->3F-Galactitol Aldose Reductase (NADPH -> NADP+) 3F-Fructose 3F-Fructose 3F-Galactitol->3F-Fructose Sorbitol Dehydrogenase (NAD+ -> NADH)

Caption: Metabolism of 3F-Gal via the polyol pathway.

Experimental Workflow for In Vitro Aldose Reductase Assay

This diagram outlines the general steps for an in vitro assay to measure aldose reductase activity using 3F-Gal.

In_Vitro_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Purified Aldose Reductase Incubation Incubate at 37°C Enzyme->Incubation Substrate 3F-Gal Solution Substrate->Incubation Cofactor NADPH Generating System Cofactor->Incubation NMR 19F NMR Spectroscopy Incubation->NMR Quantification Quantify 3F-Galactitol Formation NMR->Quantification

Caption: Workflow for in vitro aldose reductase assay.

Experimental Workflow for Cell-Based Aldose Reductase Assay

The following diagram shows the workflow for assessing aldose reductase activity in a cellular context.

Cell_Based_Workflow Culture Culture Lens Epithelial Cells Treatment Incubate cells with 3F-Gal +/- Inhibitor Culture->Treatment Harvest Harvest Cells and Prepare Lysate Treatment->Harvest NMR 19F NMR Analysis of Lysate Harvest->NMR Analysis Determine Intracellular 3F-Galactitol Levels NMR->Analysis

Caption: Workflow for cell-based aldose reductase assay.

Experimental Protocols

Protocol 1: In Vitro Aldose Reductase Activity Assay using ¹⁹F NMR

This protocol is adapted from methodologies described for studying aldose reductase activity with fluorinated substrates.[3]

1. Materials:

  • Purified aldose reductase

  • 3-Fluoro-3-deoxy-D-galactose (3F-Gal)

  • NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (e.g., 100 mM sodium phosphate, pH 6.8)

  • NMR tubes

  • ¹⁹F NMR Spectrometer

2. Procedure:

  • Prepare a reaction mixture in an NMR tube containing the phosphate buffer, the NADPH generating system, and the purified aldose reductase.

  • Place the NMR tube in the spectrometer pre-heated to 37°C and acquire a baseline ¹⁹F NMR spectrum.

  • Initiate the reaction by adding a known concentration of 3F-Gal (e.g., a final concentration of 5-10 mM) to the NMR tube.

  • Immediately begin acquiring ¹⁹F NMR spectra at regular time intervals to monitor the decrease in the 3F-Gal signal and the appearance and increase of the 3-fluoro-3-deoxy-D-galactitol signal.

  • Continue data acquisition until a significant amount of product has been formed or the substrate is depleted.

  • Integrate the signals corresponding to 3F-Gal and 3-fluoro-3-deoxy-D-galactitol in each spectrum.

  • Calculate the rate of product formation from the change in integral values over time.

3. Data Analysis:

  • The initial velocity of the reaction can be determined from the linear phase of product formation.

  • To determine Km and Vmax, repeat the assay with varying concentrations of 3F-Gal and fit the initial velocity data to the Michaelis-Menten equation.

Protocol 2: Cell-Based Aldose Reductase Activity Assay

This protocol is based on studies using lens epithelial cells to investigate polyol pathway activity.[3]

1. Materials:

  • Canine or human lens epithelial cell line

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

  • 3-Fluoro-3-deoxy-D-galactose (3F-Gal)

  • Aldose reductase inhibitor (e.g., AL 1576) as a negative control (optional)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • ¹⁹F NMR Spectrometer

2. Procedure:

  • Culture lens epithelial cells to near confluency in appropriate culture vessels.

  • Replace the culture medium with fresh medium containing a known concentration of 3F-Gal (e.g., 10-30 mM). For inhibitor studies, pre-incubate a set of cells with the aldose reductase inhibitor for a specified time before adding the 3F-Gal-containing medium.

  • Incubate the cells for a desired period (e.g., 24-48 hours) to allow for the uptake and metabolism of 3F-Gal.

  • After incubation, wash the cells with ice-cold PBS to remove extracellular 3F-Gal.

  • Harvest the cells and lyse them using a suitable lysis buffer.

  • Clarify the cell lysate by centrifugation to remove cellular debris.

  • Transfer the supernatant to an NMR tube for ¹⁹F NMR analysis.

  • Acquire a ¹⁹F NMR spectrum to detect and quantify the intracellular concentrations of 3F-Gal and 3-fluoro-3-deoxy-D-galactitol.

3. Data Analysis:

  • Compare the amount of intracellular 3-fluoro-3-deoxy-D-galactitol in control cells versus cells treated with an aldose reductase inhibitor to confirm that the product formation is AR-dependent.

  • This assay can be used to screen for the efficacy of potential aldose reductase inhibitors in a cellular environment.

Conclusion

3-Fluoro-3-deoxy-D-galactose is a powerful and specific probe for measuring aldose reductase activity in both in vitro and in situ settings. Its unique property of being NMR-active allows for real-time, non-invasive monitoring of the polyol pathway. These application notes provide a framework for researchers to utilize 3F-Gal to investigate the role of aldose reductase in diabetic complications and to aid in the development of novel therapeutic inhibitors.

References

Application Note: Monitoring 3-fluoro-3-deoxy-D-galactose (3-FDG) Metabolism by ¹⁹F NMR

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for monitoring the metabolism of 3-fluoro-3-deoxy-D-galactose (3-FDG), a fluorinated analog of D-galactose, using fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. 3-FDG serves as an excellent probe for investigating specific metabolic pathways, particularly the polyol pathway, due to the high sensitivity and specificity of ¹⁹F NMR. The unique advantages of ¹⁹F NMR, such as 100% natural abundance, high gyromagnetic ratio, and the absence of endogenous fluorine signals in biological systems, allow for clear and quantitative detection of 3-FDG and its metabolites.[1][2] This document outlines the metabolic fate of 3-FDG, a comprehensive experimental workflow, detailed protocols for cell culture, sample preparation, NMR data acquisition, and quantitative analysis, making it a valuable tool for studying enzyme activity and for the development of therapeutic inhibitors.

Metabolic Pathway of 3-fluoro-3-deoxy-D-galactose

3-fluoro-3-deoxy-D-galactose (3-FDG) is primarily metabolized through the polyol pathway. The initial and key step is the reduction of 3-FDG to 3-fluoro-3-deoxy-D-galactitol, a reaction catalyzed by aldose reductase (AR) with NADPH as a cofactor.[3] Subsequently, 3-fluoro-3-deoxy-D-galactitol can be oxidized to 3-fluoro-3-deoxy-D-galactonic acid by galactitol dehydrogenase.[3] The high affinity of 3-FDG for aldose reductase makes it a superior probe for monitoring flux through this pathway, which is implicated in pathologies such as diabetic cataracts.[3] Monitoring the distinct ¹⁹F NMR signals of 3-FDG and its downstream metabolites allows for real-time, quantitative assessment of enzyme activity.

Metabolic_Pathway_3FDG cluster_uptake Cellular Uptake cluster_metabolism Polyol Pathway Metabolism 3FDG_ext 3-FDG (Extracellular) 3FDG_int 3-FDG (Intracellular) 3FDG_ext->3FDG_int GLUT Transporter Met1 3-fluoro-3-deoxy- D-galactitol 3FDG_int->Met1 Aldose Reductase (AR) NADP NADP+ 3FDG_int->NADP Met2 3-fluoro-3-deoxy- D-galactonic acid Met1->Met2 Galactitol Dehydrogenase NADH NADH Met1->NADH NADPH NADPH NADPH->3FDG_int NAD NAD+ NAD->Met1

Caption: Metabolic pathway of 3-fluoro-3-deoxy-D-galactose (3-FDG).

Experimental and Analytical Workflow

The overall process for monitoring 3-FDG metabolism involves several key stages, from initial cell or tissue culture to the final analysis of ¹⁹F NMR data. This workflow ensures reproducible and quantifiable results. The non-destructive nature of NMR allows for the direct study of biological matrices with minimal sample preparation.[4]

Experimental_Workflow arrow arrow A 1. Cell / Tissue Culture (e.g., Lens Epithelial Cells) B 2. Incubation with 3-FDG (Define concentration and time course) A->B C 3. Sample Harvesting (Quench metabolism, e.g., with cold methanol) B->C D 4. Metabolite Extraction (e.g., Perchloric acid or Folch extraction) C->D E 5. NMR Sample Preparation (Lyophilize, resuspend in D₂O buffer, add standard) D->E F 6. ¹⁹F NMR Data Acquisition (Optimize parameters for quantification) E->F G 7. Data Processing & Quantification (Integration, normalization, concentration calculation) F->G

Caption: General workflow for ¹⁹F NMR-based 3-FDG metabolic analysis.

Detailed Experimental Protocols

Protocol 1: Cell/Tissue Culture and 3-FDG Incubation

This protocol is adapted from methodologies used for studying sugar metabolism in lens tissues.[3]

  • Cell/Tissue Culture:

    • For cell lines (e.g., lens epithelial cells), culture cells to ~80% confluency in appropriate media.

    • For ex vivo tissues (e.g., intact lenses), place the tissue in a culture medium designed to maintain viability.[3]

  • Preparation of 3-FDG Medium:

    • Prepare the culture medium containing the desired concentration of 3-FDG. A typical starting concentration can range from 1 mM to 10 mM. The Km of 3-FDG for aldose reductase is approximately 4.2 mM, which can serve as a guide.[3]

    • For control experiments, prepare a medium without 3-FDG.

    • For inhibitor studies, prepare a medium containing 3-FDG and the inhibitor of interest (e.g., an aldose reductase inhibitor like AL 1576).[3]

  • Incubation:

    • Remove the standard culture medium from the cells/tissues and wash once with sterile phosphate-buffered saline (PBS).

    • Add the prepared 3-FDG-containing medium (or control/inhibitor media) to the cells/tissues.

    • Incubate under standard culture conditions (e.g., 37°C, 5% CO₂) for the desired time points (e.g., 2, 6, 12, 24 hours).

Protocol 2: Metabolite Extraction
  • Metabolism Quenching & Harvesting:

    • To halt metabolic activity, rapidly cool the samples on ice.

    • Remove the incubation medium. Wash the cells/tissue twice with ice-cold PBS.

    • For adherent cells, add ice-cold 80% methanol and scrape the cells. For tissues, homogenize in a cold buffer.

  • Extraction:

    • A common method is perchloric acid (PCA) extraction. Homogenize the cell pellet or tissue in ice-cold 6% PCA.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.

    • Carefully collect the supernatant, which contains the water-soluble metabolites.

    • Neutralize the PCA extract by adding a potassium hydroxide (KOH) solution dropwise until the pH is ~7.0. The resulting potassium perchlorate precipitate can be removed by another centrifugation step.

  • Sample Finalization:

    • Lyophilize (freeze-dry) the neutralized supernatant to obtain a powdered metabolite extract.

    • Store the dried extract at -80°C until NMR analysis.

Protocol 3: ¹⁹F NMR Data Acquisition

Proper NMR parameter setup is critical for obtaining accurate quantitative data.[5]

  • Sample Preparation:

    • Reconstitute the lyophilized metabolite extract in a fixed volume (e.g., 500 µL) of a deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pH 7.4). D₂O provides the lock signal for the NMR spectrometer.

    • Add a known concentration of an internal standard for quantification. The standard should be a fluorinated compound with a single resonance that does not overlap with the signals of 3-FDG or its metabolites (e.g., trifluoroacetic acid or another suitable fluorinated standard).

  • Spectrometer Setup:

    • Use a high-field NMR spectrometer equipped with a fluorine-observe probe.

    • Tune and match the probe for the ¹⁹F frequency.

    • Shim the magnetic field to achieve good homogeneity and narrow linewidths.

  • Acquisition Parameters:

    • Acquire ¹⁹F NMR spectra using a simple pulse-acquire sequence. Proton decoupling is often not necessary for small molecules.[6]

    • Set the spectral width to encompass all expected signals from 3-FDG and its metabolites.

    • The transmitter offset should be placed in the center of the expected spectral region to minimize off-resonance effects.[5]

    • Crucially, set the relaxation delay (D1) to be at least 5 times the longest longitudinal relaxation time (T₁) of the nuclei of interest to ensure full relaxation and accurate signal integration for quantification.[5]

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio. The limit of quantification for ¹⁹F NMR in biological extracts is typically in the low micromolar range (1-3 µM).[1][4]

Data Presentation and Analysis

Data Processing
  • Apply a line-broadening factor (e.g., 0.5-1 Hz) to improve the signal-to-noise ratio.

  • Perform Fourier transformation of the Free Induction Decay (FID).

  • Phase the resulting spectrum manually to ensure all peaks have a pure absorption lineshape.

  • Apply a baseline correction algorithm to obtain a flat baseline.

Quantification
  • Integrate the area of the resonance peaks corresponding to the internal standard, 3-FDG, and its metabolites (e.g., 3-fluoro-3-deoxy-D-galactitol).

  • Calculate the concentration of each metabolite using the following formula:

    Cmetabolite = (Imetabolite / Nmetabolite) * (Nstandard / Istandard) * Cstandard

    Where:

    • C = Concentration

    • I = Integral area of the NMR signal

    • N = Number of fluorine nuclei giving rise to the signal (usually 1 for these compounds)

Data Tables

Table 1: Recommended ¹⁹F NMR Parameters for Quantitative Analysis

Parameter Recommended Value Rationale
Pulse Angle 90° Maximizes signal for a single scan.
Relaxation Delay (D1) 30 s (or 5 x T₁) Ensures full relaxation for accurate quantification.[5]
Acquisition Time 1-2 s Provides adequate digital resolution.
Number of Scans 128 - 1024 Dependent on sample concentration; increase for better S/N.
Temperature 298 K (25°C) Maintain consistent temperature for stable chemical shifts.

| Internal Standard | Trifluoroacetate (TFA) | Chemically inert with a sharp singlet away from metabolite signals. |

Table 2: Example Quantitative Data from 3-FDG Metabolism in Dog Lens [3]

Analyte Parameter Value Notes
3-FDG Km (for Aldose Reductase) 4.2 mM Indicates the substrate concentration at half-maximal velocity.
3-FDG Vmax (relative) Higher than D-galactose Shows 3-FDG is a preferred substrate for Aldose Reductase.
3-fluoro-3-deoxy-D-galactitol Cellular Accumulation Detected Primary metabolite formed via the aldose reductase pathway.

| 3-fluoro-3-deoxy-D-galactonic acid | Cellular Accumulation | Detected | Secondary metabolite formed from galactitol. |

Applications in Research and Drug Development

  • Enzyme Kinetics and Pathway Analysis: This method allows for the direct, non-invasive measurement of aldose reductase activity in intact cells and tissues, providing valuable data on metabolic flux.[3]

  • Drug Discovery and Screening: The protocol can be adapted for high-throughput screening of aldose reductase inhibitors. A reduction in the formation of 3-fluoro-3-deoxy-D-galactitol in the presence of a test compound would indicate successful target engagement.[3]

  • Disease Modeling: As the polyol pathway is implicated in diabetic complications, this technique can be used in cellular or animal models of diabetes to study disease mechanisms and evaluate potential therapies.

  • Metabolic Fate Studies: ¹⁹F NMR is a powerful tool for tracing the metabolic fate of fluorinated drug candidates, providing a clear window into their biotransformation without the need for radioactive labeling.[4]

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of 3-Deoxy-D-galactose

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 3-Deoxy-D-galactose and its derivatives.

Troubleshooting Guides

Problem 1: Poor α-selectivity in Glycosylation Reactions

Question: My glycosylation reaction to synthesize a 3-deoxy-D-galactopyranoside is resulting in a low yield of the desired α-anomer and a high proportion of the β-anomer. What factors influence this stereoselectivity and how can I improve the α:β ratio?

Answer:

Achieving high α-selectivity in the synthesis of galactosides, especially 1,2-cis linkages, is a common challenge due to the lack of neighboring group participation from a substituent at C-2.[1] The stereochemical outcome is influenced by a combination of factors including the choice of protecting groups, the nature of the glycosyl donor, and reaction conditions.

Potential Causes and Troubleshooting Steps:

  • Protecting Group Effects: The electronic and steric properties of protecting groups on the glycosyl donor have a profound impact on stereoselectivity.[1][2]

    • Remote Participation: Acyl groups, particularly at the C-4 and C-6 positions, can influence the stereochemical outcome. Acetyl groups at the 3- and 4-positions of 2-azido-2-deoxygalactosyl donors have been shown to be particularly important for high α-selectivity.[1] The use of an electron-rich acyl group like pivaloyl (Piv) at the C-4 position can also enhance α-selectivity.

    • Conformational Constraints: Bulky protecting groups can lock the pyranose ring in a conformation that favors the formation of one anomer over the other. For instance, a 4,6-O-benzylidene acetal is a strong control element for introducing β-mannopyranosides, but its influence can be overcome by other protecting groups.[2]

  • Reaction Temperature: Lowering the reaction temperature can significantly enhance stereoselectivity. For 2-azido-2-deoxygalactosyl donors, a much higher α-selectivity is often obtained at room temperature compared to higher temperatures.[1] In the synthesis of 3-Deoxy-D-manno-oct-2-ulosonic acid (KDO) equatorial glycosides, conducting the coupling reaction at -78 °C was crucial for high equatorial selectivity.[3]

  • Glycosyl Donor and Leaving Group: The choice of the leaving group on the anomeric carbon (e.g., trichloroacetimidate, thioglycoside) and the overall reactivity of the donor play a critical role. The structure of the leaving group can influence the stability and reactivity of the intermediate oxocarbenium ion.[1]

Experimental Protocol Example: Improving α-selectivity using Trichloroacetimidate Donors

A general procedure for the preparation of a glycosyl trichloroacetimidate donor is as follows:

  • Dissolve the glycosyl hemiacetal (1.0 equiv) and trichloroacetonitrile (10.0 equiv) in dry CH₂Cl₂ at 0 °C.

  • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.3 equiv) to the solution.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction and purify the product by flash column chromatography.[1]

The resulting trichloroacetimidate donor can then be used in glycosylation reactions with a suitable acceptor.

Problem 2: Formation of Elimination Byproducts

Question: During my glycosylation reaction with a this compound donor, I am observing the formation of a significant amount of a 2,3-unsaturated glycal byproduct. How can I suppress this side reaction?

Answer:

The formation of elimination byproducts, such as 2,3-enes, is a known side reaction in glycosylation chemistry, particularly with donors that lack a participating group at C-2.[4] This is often promoted by the reaction conditions and the nature of the protecting groups.

Potential Causes and Troubleshooting Steps:

  • Donor Reactivity and Protecting Groups: The choice of protecting groups can influence the propensity for elimination. In the synthesis of 3-Deoxy-D-manno-oct-2-ulosonic acid (KDO) glycosides, the presence of a p-tolylthio group was found to suppress the formation of 2,3-ene byproducts.[4]

  • Reaction Conditions: The promoter and reaction temperature can affect the rate of elimination versus glycosylation. Optimization of these parameters is crucial.

Problem 3: Difficulties with Protecting Group Removal

Question: I am struggling to deprotect my synthesized this compound derivative without affecting other sensitive functional groups or the glycosidic linkage. What are some strategies for selective deprotection?

Answer:

Selective deprotection is a critical step in carbohydrate synthesis. The choice of protecting groups should be planned from the beginning to allow for their orthogonal removal.

Potential Causes and Troubleshooting Steps:

  • Choice of Protecting Groups: Employ a set of orthogonal protecting groups that can be removed under different conditions (e.g., acid-labile, base-labile, hydrogenolysis). For example, silyl ethers can be removed with fluoride ions, benzyl ethers by hydrogenolysis, and acetals under acidic conditions.

  • Stepwise Deprotection: A multi-step deprotection strategy might be necessary. For instance, in the synthesis of 3-boronic-3-deoxy-D-galactose, different strategies were investigated for the deprotection of the diethanolamine boronate ester and the isopropylidene acetals.[5] One strategy involved selective deprotection of the acetonide on C-5 and C-6 by heating in a mixture of MeOH/H₂O/AcOH.[5]

Experimental Protocol Example: Selective Acetonide Deprotection

To selectively deprotect the 5,6-O-isopropylidene group from a di-O-isopropylidene protected galactose derivative:

  • Dissolve the protected sugar in a mixture of MeOH/H₂O/AcOH (e.g., 5:6:4 ratio).

  • Heat the reaction to 50 °C and stir.

  • Monitor the reaction by ¹H-NMR. If the reaction is incomplete after several hours, the temperature can be increased to 70 °C.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: Common starting materials include commercially available D-galactose or its derivatives. For instance, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose can be used to synthesize a 3-deoxy-D-gluco alkene intermediate, which can then be further modified.[5] D-galactose can also be converted into 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose, providing a starting point with a free hydroxyl group at C-6.[6]

Q2: How does the choice of protecting group at C-4 influence the α/β selectivity in galactose glycosylations?

A2: The protecting group at C-4 can have a significant remote participation effect. Studies have shown that acetyl protecting groups at the C-4 position can lead to increased α-selectivity.[7] This is thought to occur through the formation of a temporary covalent bond that shields the β-face from nucleophilic attack.[7] The electron density of the acyl group is also important, with more electron-rich groups potentially leading to greater α-selectivity.[7]

Q3: Are there enzymatic methods for the synthesis of this compound derivatives?

A3: While chemical synthesis is prevalent, enzymatic methods are being explored for the synthesis of related compounds. For example, 2-keto-3-deoxy-L-galactonate (KDGal) can be produced from agarose through a multi-step enzymatic process involving β-agarase, NAOS hydrolase, AHG dehydrogenase, and AHGA cycloisomerase.[8] This highlights the potential for biocatalytic routes in synthesizing deoxy sugars.

Quantitative Data Summary

Table 1: Influence of Protecting Groups on Stereoselectivity of Glycosylation

Glycosyl Donor Protecting GroupsAcceptorProduct Ratio (α:β)Reference
2-Azido-3,4,6-tri-O-acetyl-galactosyl donorGenericIncreased α-selectivity[1]
4-Pivaloyl-galactose building blockVarious nucleophilesIncreased α-selectivity[7]
Per-O-acetyl KDO donorMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideSingle equatorial anomer[3]
5,7-O-silylene-protected KDO donorGenericAxial glycoside[3]

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_synthesis Glycosylation cluster_purification Final Steps start D-Galactose Derivative protect Introduction of Protecting Groups start->protect donor Formation of Glycosyl Donor protect->donor glycosylation Glycosylation with Acceptor donor->glycosylation deprotection Selective Deprotection glycosylation->deprotection purification Purification of Final Product deprotection->purification end end purification->end 3-Deoxy-D-galactoside

Caption: General experimental workflow for the stereoselective synthesis of a 3-Deoxy-D-galactoside.

troubleshooting_logic cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Steps problem Low α:β Ratio in Glycosylation cause1 Inappropriate Protecting Groups problem->cause1 cause2 Suboptimal Reaction Temperature problem->cause2 cause3 Reactive Glycosyl Donor problem->cause3 solution1 Use Donors with α-Directing Groups (e.g., 4-O-Acyl) cause1->solution1 solution2 Optimize Temperature (e.g., lower to -78°C) cause2->solution2 solution3 Screen Different Leaving Groups cause3->solution3

Caption: Troubleshooting logic for addressing poor α-selectivity in glycosylation reactions.

References

Optimizing reaction conditions for 3-Deoxy-D-galactose synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 3-Deoxy-D-galactose.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common and readily available starting material is D-glucose, which can be converted to 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, a protected form of glucose that allows for selective reaction at the C-3 position. Another potential starting material is levoglucosan, which has the advantage of having the 1,6-positions already protected.[1][2]

Q2: Can you outline a typical synthetic route to a this compound derivative?

A typical synthetic route starting from diacetone-D-glucose involves four main stages:

  • Activation of the C-3 hydroxyl group: The hydroxyl group at the C-3 position is activated, for example, by triflation.

  • Elimination: An elimination reaction is performed to form an alkene between C-3 and C-4.

  • Hydroboration: A hydroboration reaction is carried out on the alkene, which is sensitive to moisture and needs to be performed under dry conditions.[1]

  • Deprotection: The protecting groups are removed to yield the final this compound derivative.

Q3: What are some alternative synthetic strategies for creating a 3-deoxy sugar?

Alternative strategies for deoxygenation at the C-3 position include:

  • Barton-McCombie Radical Deoxygenation: This method involves the conversion of the hydroxyl group to a thiocarbonyl derivative, which is then treated with a radical initiator and a hydrogen source to remove the functional group.[3][4][5]

  • Catalytic Hydrogenation: In some cases, a protected sugar with a suitable leaving group at the C-3 position can be deoxygenated via catalytic hydrogenation.

  • Photochemical Deoxygenation: Light-driven reactions can be used for the deoxygenation of carbohydrate derivatives under mild conditions.[6]

Troubleshooting Guides

Low Reaction Yield
Problem Potential Cause Recommended Solution
Low yield in the hydroboration step. Moisture in the reaction.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Incorrect stoichiometry of the borane reagent.Titrate the borane solution prior to use to determine its exact concentration. Optimize the equivalents of the borane reagent used.
Sub-optimal reaction temperature or time.Experiment with different temperatures (e.g., room temperature, 40 °C, 60 °C) and monitor the reaction progress by TLC to determine the optimal reaction time.[1]
Incomplete deprotection. Inefficient acid catalyst or insufficient reaction time.For acetonide deprotection, consider using a stronger acid or extending the reaction time. Monitor the reaction progress carefully by TLC or NMR.
Steric hindrance around the protecting groups.If using bulky protecting groups, a stronger acid or higher temperature might be necessary for their removal.
Product degradation during workup. Product instability in acidic or basic conditions.Neutralize the reaction mixture promptly after deprotection. Use milder purification techniques if the product is sensitive.
Purity and Byproduct Formation
Problem Potential Cause Recommended Solution
Multiple spots on TLC after hydroboration. Formation of diastereomers.Optimize the stereoselectivity of the hydroboration by using a bulkier borane reagent.
Incomplete reaction.Increase the reaction time or the amount of borane reagent.
Formation of multiple products during deprotection. Partial deprotection of different protecting groups.Use orthogonal protecting groups that can be removed selectively under different conditions.
Rearrangement or side reactions under harsh deprotection conditions.Employ milder deprotection methods. For example, for acetonide removal, consider using milder acidic conditions or enzymatic deprotection if applicable.
Difficulty in purifying the final product. Co-elution with byproducts or starting materials.Optimize the chromatography conditions (solvent system, column matrix). Consider derivatization to aid separation, followed by removal of the derivatizing group.
Residual reagents from previous steps.Ensure thorough removal of reagents during workup, for example, by partitioning with a suitable aqueous solution to remove water-soluble impurities.[1]

Quantitative Data

Table 1: Optimization of Hydroboration Reaction Conditions for a this compound Derivative

Temperature (°C)Equivalents of BH₃·THFReaction Time (h)Observed Outcome
Room Temperature1.51.5Incomplete reaction
Room Temperature2.5 1.5 Optimal conditions for borane formation
Room Temperature5.04.5No significant improvement, potential for side reactions
Room Temperature10.024No significant improvement, potential for side reactions
402.51.5Reaction proceeds, but no significant advantage over RT
602.51.5Reaction proceeds, but no significant advantage over RT
802.51.5Potential for byproduct formation

Data adapted from a study on the synthesis of a borylated this compound derivative.[1]

Experimental Protocols

Protocol 1: Synthesis of a Protected 3-Deoxy-3-eno-D-galactose Derivative

This protocol describes the steps to create the alkene intermediate for subsequent hydroboration.

  • Triflation: To a solution of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in dry DCM under a nitrogen atmosphere at 0 °C, add pyridine followed by the dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O).

  • Stir the reaction at 0 °C for 30 minutes. Monitor the reaction by TLC.

  • Elimination: Upon completion of the triflation, add 1,8-diazabicycloundec-7-ene (DBU) and diethyl ether.

  • Reflux the mixture for approximately 44 hours, monitoring for the formation of the alkene product by TLC.

  • After completion, perform an aqueous workup and purify the crude product by column chromatography to yield 1,2:5,6-di-O-isopropylidene-3-deoxy-α-D-erythro-hex-3-enofuranose.

Protocol 2: Hydroboration and Trapping
  • Under a nitrogen atmosphere, dissolve the alkene intermediate from Protocol 1 in dry 1,4-dioxane.

  • Add a solution of borane-tetrahydrofuran complex (BH₃·THF) (e.g., 2.5 equivalents) and stir at room temperature for 1.5 hours. Monitor the reaction by TLC.

  • For the synthesis of a borylated derivative, the intermediate borane can be trapped by the addition of diethanolamine (DEA). This trapping is typically rapid.[1]

  • The resulting product can be purified by filtration and trituration with a suitable solvent like diethyl ether.[1]

Protocol 3: Global Deprotection
  • Dissolve the protected this compound derivative in a mixture of trifluoroacetic acid (TFA), dichloromethane (DCM), and water (e.g., in a 1.0:1.0:0.2 ratio).[1]

  • Stir the solution at room temperature for approximately 45 minutes.

  • Precipitate the deprotected product by the addition of a solvent such as acetonitrile.

  • Filter the precipitate and dry under vacuum to obtain the final this compound derivative.

Visualizations

experimental_workflow cluster_synthesis Synthetic Pathway start Diacetone-D-glucose triflation Triflation (Tf2O, Pyridine) start->triflation elimination Elimination (DBU) triflation->elimination alkene Alkene Intermediate elimination->alkene hydroboration Hydroboration (BH3.THF) alkene->hydroboration protected_product Protected this compound Derivative hydroboration->protected_product deprotection Global Deprotection (TFA) protected_product->deprotection final_product This compound Derivative deprotection->final_product

Caption: Synthetic workflow for a this compound derivative.

troubleshooting_low_yield cluster_hydroboration Hydroboration Step cluster_deprotection Deprotection Step problem Low Yield moisture Moisture Contamination problem->moisture Check borane_stoichiometry Incorrect Borane Stoichiometry problem->borane_stoichiometry Verify temp_time Suboptimal Temperature/Time problem->temp_time Optimize incomplete_deprotection Incomplete Reaction problem->incomplete_deprotection Investigate degradation Product Degradation problem->degradation Assess solution1 Use anhydrous conditions moisture->solution1 Solution solution2 Titrate borane solution borane_stoichiometry->solution2 Solution solution3 Systematic optimization temp_time->solution3 Solution solution4 Adjust catalyst/time incomplete_deprotection->solution4 Solution solution5 Milder workup/purification degradation->solution5 Solution

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Purification of 3-Deoxy-D-galactose and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3-Deoxy-D-galactose and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial strategies for purifying this compound and its derivatives?

A1: The initial approach to purification largely depends on the specific derivative and the impurities present. Commonly employed strategies include:

  • Crystallization/Recrystallization: This is often a high-yielding method for obtaining pure crystalline products.[1][2]

  • Solvent Partitioning: This technique is useful for separating compounds based on their differential solubility in two immiscible liquid phases.[1][2]

  • Chromatography: Various chromatographic techniques are pivotal, including flash column chromatography, ion-exchange chromatography, and size-exclusion chromatography, each suited for different separation needs.[1]

Q2: Are there specific challenges associated with purifying boronated derivatives of this compound?

A2: Yes, the purification of boron-containing sugars, such as 3-boronic-3-deoxy-d-galactose, presents unique challenges. Boronic acids, being Lewis acids, tend to interact strongly with the nucleophilic atoms of silica gel.[1] This can lead to low product recovery or a complete inability to elute the compound from a standard silica gel column.[1] Alternative methods like ion-exchange chromatography or reverse-phase HPLC are often more successful for these polar compounds.[1]

Q3: How can I separate this compound derivatives that have very similar molecular weights to the impurities?

A3: Separating compounds with similar molecular weights can be challenging. For instance, purifying 2-keto-3-deoxy-l-galactonate (KDGal) from D-galactose is difficult with size-exclusion chromatography due to their similar sizes.[3] In such cases, it is advantageous to design the preceding synthetic steps to avoid the formation of such impurities.[3] If inseparable, derivatization to introduce a significant size or charge difference followed by an appropriate purification technique and subsequent deprotection could be a viable, albeit more complex, strategy.

Troubleshooting Guides

Issue 1: Low or No Recovery from Silica Gel Flash Column Chromatography

Q: I am attempting to purify a this compound derivative using silica gel chromatography, but I am experiencing very low to no recovery of my product. What could be the issue?

A: This is a common problem, especially with certain derivatives. Here’s a troubleshooting workflow:

G start Low/No Recovery from Silica Column check_boron Is your compound a boronic acid derivative? start->check_boron boron_issue Boronic acids strongly interact with silica. Avoid silica gel chromatography. check_boron->boron_issue Yes check_polarity Is your compound highly polar? check_boron->check_polarity No alternative_methods Consider alternative methods: - Ion-Exchange Chromatography - Reverse-Phase HPLC - Crystallization/Partitioning boron_issue->alternative_methods polar_issue Highly polar compounds may not elute with non-polar solvents. check_polarity->polar_issue Yes other_issues If not boronated or highly polar, consider other issues like decomposition on silica. check_polarity->other_issues No adjust_eluent Increase eluent polarity. Consider adding methanol or acetic acid to your mobile phase. polar_issue->adjust_eluent

Caption: Troubleshooting low recovery from silica gel chromatography.

Issue 2: Co-elution of Product and Impurities

Q: My this compound derivative is co-eluting with an impurity during chromatography. How can I improve the separation?

A: Co-elution indicates that the chosen chromatographic conditions are not optimal for resolving your mixture. The following steps can be taken:

  • Optimize the Mobile Phase:

    • For normal-phase chromatography, systematically vary the solvent ratio to find the optimal polarity for separation.

    • For reverse-phase HPLC, adjusting the gradient slope or the organic modifier (e.g., acetonitrile vs. methanol) can significantly impact resolution.

  • Change the Stationary Phase:

    • If optimizing the mobile phase is insufficient, switching to a different stationary phase is recommended. For example, if you are using a standard silica gel, a diol- or amino-bonded phase might offer different selectivity. For HPLC, switching from a C18 to a phenyl-hexyl column can alter the retention mechanism and improve separation.

  • Consider an Alternative Purification Technique:

    • If chromatographic methods fail, explore other purification strategies such as crystallization, which relies on differences in solubility, or size-exclusion chromatography if there is a significant size difference between your product and the impurity.[3]

Issue 3: Product Precipitation During Purification

Q: My product is precipitating during the purification process. What should I do?

A: Unintended precipitation can lead to product loss. Here are some potential solutions:

  • Solvent Composition: The solvent composition may be causing your product to become insoluble. Ensure your compound is soluble in the mobile phase or solvent system you are using. You may need to use a stronger solvent or a co-solvent to maintain solubility.

  • Temperature: Temperature can affect solubility. For some compounds, performing the purification at a slightly elevated temperature might prevent precipitation. Conversely, some crystallizations are initiated by cooling.[2]

  • Concentration: High concentrations can lead to precipitation. Try diluting your sample before purification.

  • pH: If your compound has ionizable groups, the pH of the solution can drastically affect its solubility. Ensure the pH is in a range where your compound is soluble.

Quantitative Data Summary

DerivativePurification MethodYieldPurityReference
3-Deoxy-3-boronodiethanolamine-1,2:5,6-di-O-isopropylidene-α-d-galactofuranoseFiltration, Trituration with diethyl ether, Partitioning with 0.1 M HCl58%Pure[1]
3-deoxy-1,2;5,6-di-O-isopropylidene-α-d-erythro-hex-3-enofuranoseFlash column chromatography (EtOAc/hexane, 1:10)91.6% (over two steps)Not specified[2]
2-keto-3-deoxy-l-galactonate (KDGal)Size-exclusion chromatographyNot specifiedEffective separation based on molecular weight differences

Detailed Experimental Protocols

Protocol 1: Purification of 3-Deoxy-3-boronodiethanolamine-1,2:5,6-di-O-isopropylidene-α-d-galactofuranose[1][2]

This protocol describes a successful purification strategy that avoids silica gel chromatography.

  • Initial Filtration: The crude reaction mixture is filtered to remove the bulk of excess diethanolamine (DEA).

  • Trituration: The resulting solid is triturated with diethyl ether to remove unidentified non-polar impurities. The solid product is collected by filtration.

  • Solvent Partitioning: The solid is dissolved in dichloromethane (DCM). This organic solution is then washed with a dilute solution of hydrochloric acid (0.1 M HCl) to remove any remaining DEA.

  • Final Product: The DCM layer, containing the pure product, is collected and the solvent is removed in vacuo to yield the purified compound.

G cluster_0 Purification Workflow for Boronated Derivative A Crude Reaction Mixture B Step 1: Filtration A->B C Solid Product + Non-polar Impurities B->C Removes excess DEA D Step 2: Trituration with Diethyl Ether C->D E Solid Product in DCM D->E Removes non-polar impurities F Step 3: Wash with 0.1 M HCl E->F G Pure Product in DCM F->G Removes residual DEA

Caption: Workflow for the purification of a boronated galactose derivative.

Protocol 2: Purification of 2-Keto-3-Deoxy-l-galactonate (KDGal) via Size-Exclusion Chromatography[3]

This protocol is effective when the target molecule has a significantly different molecular weight compared to the impurities.

  • Reaction Mixture Preparation: The enzymatic reaction mixture contains the product KDGal (MW: 178.14 g/mol ) and unreacted starting materials such as agarotriose (AgaDP3, MW: 486.4 g/mol ) and agaropentaose (AgaDP5, MW: 792.7 g/mol ).

  • Chromatography System: A size-exclusion chromatography column is used.

  • Elution: Distilled water is used as the eluent.

  • Separation: Due to the large difference in molecular weights, the smaller KDGal molecules penetrate more of the porous beads in the column and therefore have a longer retention time, eluting after the larger unreacted oligosaccharides.

  • Collection: Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure KDGal.

Signaling Pathways and Logical Relationships

While signaling pathways are not directly involved in the purification process itself, the biosynthesis of UDP-α-D-galactose, a key precursor for many galactose derivatives, involves a well-defined metabolic pathway. Understanding this can be crucial for researchers working on enzymatic syntheses.

G cluster_pathway Biosynthesis of UDP-α-D-galactose Glucose6P Glucose-6-Phosphate enzyme1 Phosphoglucomutase Glucose6P->enzyme1 Glucose1P Glucose-1-Phosphate enzyme2 UDP-Glc Pyrophosphorylase (UGP) Glucose1P->enzyme2 UDPGlc UDP-α-D-glucose enzyme3 UDP-Glc 4-epimerase UDPGlc->enzyme3 enzyme5 Gal-1-P Uridylyltransferase UDPGlc->enzyme5 UDPGal UDP-α-D-galactose Galactose α-D-Galactose enzyme4 Galactokinase (GK) Galactose->enzyme4 Galactose1P α-D-Galactose-1-Phosphate Galactose1P->enzyme5 enzyme1->Glucose1P enzyme2->UDPGlc enzyme3->UDPGal enzyme4->Galactose1P enzyme5->Glucose1P enzyme5->UDPGal

References

Troubleshooting enzymatic assays using 3-Deoxy-D-galactose as a substrate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with enzymatic assays involving 3-Deoxy-D-galactose as a substrate or substrate analog.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in enzymatic assays?

A1: this compound is a modified sugar, an analog of D-galactose, where the hydroxyl group (-OH) at the C-3 position is replaced with a hydrogen atom. This structural modification makes it a valuable tool for investigating enzymes that act on carbohydrates, such as glycosidases, galactokinases, and glycosyltransferases.[1] It can be used to probe an enzyme's active site, understand substrate specificity, or act as a competitive inhibitor to study enzyme mechanisms. The absence of the C-3 hydroxyl group can significantly alter binding affinity and the rate of catalytic turnover compared to the natural substrate, D-galactose.[1]

Q2: Which enzymes are known to interact with this compound or its analogs?

A2: Several classes of enzymes can interact with this compound and its derivatives. These include:

  • Galactokinases (GalK): These enzymes phosphorylate galactose. The interaction with this compound helps in understanding the role of the C-3 hydroxyl group in substrate binding and catalysis.[1]

  • Aldose Reductase (AR): This enzyme has broad substrate specificity. Fluorinated analogs like 3-fluoro-3-deoxy-D-galactose have been shown to be effective substrates, in some cases with higher activity than D-galactose itself.[2]

  • UDP-galactopyranose mutase (UGM): This enzyme catalyzes the conversion of UDP-galactopyranose to its furanose form. Fluorinated this compound analogs can act as substrates, though with a significantly reduced catalytic turnover rate (kcat) compared to the natural substrate.[1][3]

  • Glycosyltransferases: Some enzymes in this family may accept deoxy sugars as substrates, which is useful for the enzymatic synthesis of novel glycans.[1]

  • Galactose Oxidase: This enzyme can oxidize various galactose analogs. Its activity can be monitored using colorimetric assays.[4][5]

Q3: Can this compound act as an inhibitor?

A3: Yes. Deoxy sugars, including this compound, can function as either substrates or inhibitors depending on the specific enzyme.[1] By mimicking the natural substrate, they can bind to the enzyme's active site. If the enzyme cannot catalyze the reaction or does so very slowly, the analog acts as a competitive inhibitor. For example, sugar analogs have been used to study the inhibition of cell wall-associated glycosidases.[6]

Q4: What are the expected products of an enzymatic reaction with this compound?

A4: The product depends entirely on the enzyme used. For instance:

  • A kinase like Galactokinase would produce this compound-1-phosphate.[1]

  • An oxidase like Galactose Oxidase would oxidize the C6 hydroxyl group, yielding the corresponding aldehyde.

  • An isomerase like UDP-galactopyranose mutase would convert the pyranose ring to a furanose ring.[3]

  • A reductase like Aldose Reductase would reduce the aldehyde group to an alcohol, forming 3-deoxy-D-galactitol.[2]

Section 2: Troubleshooting Guide

This guide addresses common problems encountered during enzymatic assays with this compound.

troubleshooting_workflow start_node Problem Detected decision_node decision_node start_node->decision_node Low/No Activity? process_node1 Verify Core Components decision_node->process_node1 Yes decision_node2 High Background? decision_node->decision_node2 No process_node process_node solution_node solution_node process_node1a process_node1a process_node1->process_node1a Check Enzyme process_node1b process_node1b process_node1->process_node1b Check Substrate process_node1c process_node1c process_node1->process_node1c Check Assay Conditions process_node2 Identify Source of Signal decision_node2->process_node2 Yes decision_node3 Inconsistent Results? decision_node2->decision_node3 No solution_node1a Confirm enzyme viability. Use fresh enzyme stock. Verify literature for analog compatibility. process_node1a->solution_node1a Is it active with natural substrate? solution_node1b Verify substrate integrity via NMR/MS. Use high-purity substrate. Store properly to prevent degradation. process_node1b->solution_node1b Is this compound pure? solution_node1c Optimize pH, temperature, and buffer ionic strength. Ensure all necessary cofactors (e.g., NAD+, Mg2+) are present. process_node1c->solution_node1c Are pH, temp, cofactors optimal? solution_node2a High signal suggests substrate instability or detection reagent interference. process_node2->solution_node2a Run 'No Enzyme' Control solution_node2b High signal suggests contaminating enzyme activity in the preparation. process_node2->solution_node2b Run 'No Substrate' Control process_node3 Evaluate Assay Precision decision_node3->process_node3 Yes solution_node3a Ensure assay is in linear range. Reduce enzyme concentration or time. process_node3->solution_node3a Check for substrate depletion solution_node3b Calibrate pipettes. Ensure homogenous reagent solutions. process_node3->solution_node3b Review pipetting and mixing

Caption: A logical workflow for troubleshooting common enzymatic assay issues.

Problem: No or Very Low Enzyme Activity

  • Q: I see activity with D-galactose, but not with this compound. Is my experiment failing?

    • A: Not necessarily. The removal of the C-3 hydroxyl group is a significant structural change. Many enzymes rely on this group for proper binding and catalysis. The lack of activity could indicate that the C-3 hydroxyl is critical for your specific enzyme. For example, studies on UDP-galactopyranose mutase with fluorinated deoxy-galactose analogs showed that while the analogs could bind to the enzyme (similar Km), their catalytic turnover (kcat) was drastically reduced by over 99% compared to the natural substrate.[1][3]

    • Action:

      • Confirm that your enzyme is active using its natural substrate (e.g., D-galactose) in a parallel control reaction.

      • Review literature for your specific enzyme or enzyme family to see if the C-3 position is known to be critical for substrate recognition.

      • Consider that this compound may be acting as a competitive inhibitor rather than a substrate. You can test this by running an inhibition assay.

  • Q: My assay shows no product formation. What are the first things to check?

    • A: When an assay fails completely, it is crucial to systematically check the core components.

    • Action:

      • Enzyme Stability: Ensure the enzyme has not been inactivated due to improper storage, repeated freeze-thaw cycles, or instability in the assay buffer.[7] The presence of carrier proteins like BSA in the buffer can sometimes help maintain activity.[7]

      • Substrate Integrity: Verify the purity and concentration of your this compound stock. Deoxy sugars can be susceptible to degradation.

      • Assay Conditions: Confirm that the pH, temperature, and ionic strength of your buffer are optimal for enzyme activity.[7]

      • Required Cofactors: Check if your enzyme requires cofactors (e.g., Mg²⁺, Mn²⁺, NAD⁺, ATP) and that they are present at the correct concentrations.[2][8]

Problem: High Background Signal or Inconsistent Results

  • Q: I'm observing a high signal in my "no-enzyme" control wells. What could be the cause?

    • A: A high background signal in the absence of an enzyme points to either non-enzymatic degradation of the substrate or an issue with your detection method.

    • Action:

      • Substrate Stability: Incubate this compound in the assay buffer for the duration of the experiment and measure the signal. If it increases over time, the substrate may be unstable under your assay conditions.

      • Detection Reagent Interference: Your detection reagents might be reacting directly with the substrate or buffer components. This is common in coupled assays, for example, where a peroxidase/dye system is used to detect H₂O₂.[4][9] Run a control with just the buffer, substrate, and detection reagents to check for interference.

      • Contaminated Reagents: Ensure all buffers and reagent stocks are free from microbial or enzymatic contamination.

  • Q: My results are not reproducible between experiments. What should I focus on?

    • A: Irreproducibility often stems from technical variability or assay conditions that are not robust.

    • Action:

      • Linear Range: Ensure your assay is operating within the linear range with respect to time and enzyme concentration.[7] If the reaction proceeds too quickly, substrate depletion can lead to non-linear kinetics and inconsistent results. Try reducing the enzyme concentration or the incubation time.[7][10]

      • Pipetting and Mixing: Small errors in pipetting enzyme or substrate can lead to large variations. Ensure pipettes are calibrated and that all solutions are mixed thoroughly before use and after addition to the assay plate.

      • Microplate Issues: If using a microplate reader, be aware of potential issues like meniscus effects or autofluorescence from the plate or media components.[11] Choose the correct plate type (e.g., black plates for fluorescence assays) to minimize background.[11]

Section 3: Experimental Protocols

Below is a generalized protocol for a coupled colorimetric assay using an oxidase enzyme with this compound. This protocol should be optimized for your specific enzyme and experimental setup.

Protocol: Coupled Assay for an Oxidase using this compound

This method is adapted from standard procedures for Galactose Oxidase and detects the production of hydrogen peroxide (H₂O₂).[9][12]

Materials:

  • Enzyme of interest (e.g., Galactose Oxidase)

  • This compound (Substrate)

  • Horseradish Peroxidase (HRP)

  • o-tolidine or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) as a chromogenic substrate for HRP.[4][9]

  • Assay Buffer: 100 mM Potassium Phosphate, pH 6.0-7.0 (optimize for your enzyme).

  • 96-well clear microplate.

  • Microplate reader capable of measuring absorbance at 420-425 nm.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in deionized water.

    • Prepare a fresh solution of your chromogenic substrate (e.g., 0.5% w/v o-tolidine in methanol).[9]

    • Prepare an HRP solution (e.g., ~5-10 units/mL in assay buffer).

    • Prepare serial dilutions of your enzyme in cold assay buffer immediately before use.

  • Assay Setup (per well of a 96-well plate):

    • Test Wells:

      • 150 µL Assay Buffer

      • 20 µL HRP solution

      • 20 µL Chromogen solution

      • 10 µL of this compound solution

    • "No Enzyme" Control: Same as Test Wells, but add 10 µL of assay buffer instead of enzyme solution later.

    • "No Substrate" Control: Same as Test Wells, but add 10 µL of deionized water instead of the substrate solution.

  • Reaction Initiation and Measurement:

    • Equilibrate the plate to the desired temperature (e.g., 25°C or 37°C).[12]

    • Initiate the reaction by adding 10 µL of the enzyme solution (or buffer for the "No Enzyme" control) to each well.

    • Immediately place the plate in the microplate reader.

    • Measure the increase in absorbance at 425 nm (for o-tolidine) every 30-60 seconds for 5-10 minutes.[9]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve for each well.

    • Subtract the rate of the "No Enzyme" control from the Test wells to get the enzyme-dependent rate.

    • Enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of the oxidized chromogen.

Section 4: Quantitative Data and Pathways

Enzyme Kinetic Data with Deoxy-Galactose Analogs

The following table summarizes kinetic parameters for enzymes acting on fluorinated deoxy-galactose analogs. This data highlights how modifications to the galactose structure can impact enzyme kinetics, which is a key consideration when using this compound.

EnzymeSubstrateNatural SubstrateKm (mM)kcat (min⁻¹)Reference(s)
UDP-galactopyranose mutaseUDP-(3-deoxy-3-fluoro)-D-galactoseUDP-Galp0.261.6[1][3]
UDP-galactopyranose mutaseUDP-(2-deoxy-2-fluoro)-D-galactoseUDP-Galp0.200.02[1][3]
UDP-galactopyranose mutaseUDP-Galp (Natural)-0.601364[1][3]
Aldose Reductase (Dog Lens)3-fluoro-3-deoxy-D-galactoseD-galactose4.2Higher than D-galactose[2]
Aldose Reductase (Dog Lens)D-galactose (Natural)-~0.42-[2]

Relevant Metabolic Pathway: The Leloir Pathway

This compound can serve as a probe for the enzymes in the Leloir pathway, which is the primary route for D-galactose metabolism.[13][14]

leloir_pathway Gal D-Galactose GALK Galactokinase (GALK) Gal->GALK Gal3Deoxy This compound (Substrate Analog) Gal3Deoxy->GALK Acts as substrate or inhibitor Gal1P Galactose-1-Phosphate GALT Galactose-1-P uridyltransferase (GALT) Gal1P->GALT UDPGlc UDP-Glucose UDPGlc->GALT Glc1P Glucose-1-Phosphate PGM Phosphoglucomutase (PGM) Glc1P->PGM UDPGal UDP-Galactose GALE UDP-Galactose 4-epimerase (GALE) UDPGal->GALE G6P Glucose-6-Phosphate Glycolysis Glycolysis G6P->Glycolysis GALK->Gal1P GALT->Glc1P GALT->UDPGal GALE->UDPGlc Regenerates PGM->G6P

Caption: The Leloir pathway for galactose metabolism, indicating where this compound may interact.

References

Identifying and minimizing byproducts in 3-Deoxy-D-galactose reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Deoxy-D-galactose reactions. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize byproducts in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and subsequent reactions of this compound.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for the synthesis of a this compound derivative is consistently low. What are the common causes?

A1: Low yields in deoxy sugar synthesis can stem from several factors:

  • Incomplete Reactions: Protecting group manipulations or glycosylation reactions may not have gone to completion. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Product Degradation: this compound and its derivatives can be sensitive to strongly acidic or basic conditions, as well as excessive heat. This can lead to degradation products such as 3-deoxyglycosuloses or furfurals.[1][2]

  • Side Reactions: Unintended side reactions, such as elimination or rearrangement, can consume starting material and reduce the yield of the desired product.

  • Purification Losses: Deoxy sugars can sometimes be challenging to purify. Significant material loss may occur during chromatographic separation or extraction steps.

Q2: I observe an unexpected, more non-polar spot on my TLC plate after a reaction. What could this be?

A2: A more non-polar spot often indicates the formation of an elimination byproduct. In the presence of base or under thermal stress, this compound derivatives can undergo elimination of water or other leaving groups to form unsaturated sugar derivatives (e.g., an alkene between C-3 and C-4)[3]. Another possibility is the incomplete deprotection of a silyl or trityl protecting group, which are significantly non-polar.

Q3: My NMR spectrum shows more signals than expected for my purified product. How can I identify the impurity?

A3: The presence of extra signals suggests either a mixture of anomers (α and β forms of the sugar) or a stable byproduct that co-purified with your product.

  • Anomeric Mixture: Check for pairs of signals, especially in the anomeric region (around 4.5-5.5 ppm in ¹H NMR), which may indicate the presence of both α and β anomers. The ratio can be determined by integration.

  • Protecting Group Byproducts: Residual protecting groups or byproducts from their removal are common. For example, if you removed a benzyl group via catalytic transfer hydrogenation, you might see byproducts from the hydrogen donor (e.g., acetone if using isopropanol)[4][5].

  • Rearranged Products: If your reaction conditions could have generated a carbocation intermediate, you might have a structurally rearranged product[6]. Advanced NMR techniques (like COSY, HSQC, HMBC) and LC-MS are crucial for identifying such impurities[7][8][9].

Q4: How do I choose the right protecting group strategy to minimize byproducts?

A4: A well-designed protecting group strategy is critical. Key considerations include:

  • Orthogonality: Choose protecting groups that can be removed under different conditions without affecting others. This prevents unwanted deprotection and side reactions.

  • Neighboring Group Participation: An acyl protecting group at the C-2 position can influence the stereochemical outcome of a glycosylation at C-1, favoring the formation of 1,2-trans glycosides. Since this compound lacks a C-3 hydroxyl, consider the influence of protecting groups at C-2 and C-4 on stereoselectivity.

  • Stability: Ensure your protecting groups are stable to the reaction conditions planned for subsequent steps. For example, silyl ethers are generally acid-labile, while benzyl ethers are removed by hydrogenation.

Troubleshooting Guides

Guide 1: Issues with Protecting Group Manipulations
Observed Problem Potential Cause Suggested Solution
Incomplete Protection/Deprotection Insufficient reagent, short reaction time, or catalyst deactivation.Use a slight excess of the reagent and catalyst. Monitor the reaction by TLC until the starting material is consumed. Ensure reagents are fresh and anhydrous where necessary.
Mixture of Partially Protected Sugars Non-selective protection or deprotection conditions.Use regioselective methods, such as tin-mediated alkylations or enzymatic protections, to target specific hydroxyl groups. For deprotection, use conditions known for their selectivity (e.g., catalytic transfer hydrogenation to remove benzyl groups without affecting silyl ethers)[10].
Formation of Acetal Byproducts When using benzaldehyde to protect the 4- and 6-positions, a common byproduct is the 1,2:4,6-di-O-benzylidene derivative.[10]Optimize reaction conditions (e.g., stoichiometry, temperature) to favor the desired 4,6-O-benzylidene acetal. Purify carefully using column chromatography.
Acyl Group Migration Under basic or acidic conditions, acyl protecting groups (like acetate or benzoate) can migrate to an unprotected adjacent hydroxyl group.Use milder reaction conditions. For example, when introducing a benzyl group in the presence of an acetate, avoid strongly basic conditions like NaH and consider using the benzyl trichloroacetimidate method under acidic catalysis.
Guide 2: Issues during Glycosylation Reactions
Observed Problem Potential Cause Suggested Solution
Low Glycosylation Yield Poor activation of the glycosyl donor, low nucleophilicity of the acceptor, or donor instability.Ensure the glycosyl donor is pure and activated effectively. Deoxy-sugar halides can be unstable and may need to be generated in situ.[11][12] Consider using a more reactive donor (e.g., trichloroacetimidate) or different activation conditions (e.g., different Lewis acid).
Formation of Undesired Anomer (α/β Mixture) Lack of stereochemical control. Deoxy sugars lack a C-2 participating group, making stereocontrol challenging.[11][12][13]The choice of solvent, temperature, and protecting groups can influence selectivity. For example, solvents like acetonitrile can sometimes favor the formation of β-glycosides (the "nitrile effect"), though this is less pronounced with highly reactive deoxy sugars.[11][12] Remote participation of a C-4 or C-6 acyl group can also influence stereoselectivity[14].
Formation of Glycal Byproduct Elimination of the leaving group from the glycosyl donor, especially with unstable donors or under basic conditions.Use neutral or acidic conditions for the glycosylation if possible. Ensure the reaction temperature is not too high.
Hydrolysis of Glycosyl Donor Presence of trace amounts of water in the reaction mixture.Use rigorously dried solvents and reagents. Perform reactions under an inert atmosphere (e.g., argon or nitrogen).

Experimental Protocols

Protocol 1: General HPLC-MS Method for Impurity Profiling

This protocol provides a starting point for analyzing the purity of this compound reaction mixtures. Optimization will be necessary based on the specific compounds.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: Linear gradient from 5% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-26 min: Return to 5% B

    • 26-30 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection:

    • UV/Vis detector at 210 nm (for compounds with chromophores).

    • Mass Spectrometer (ESI source, positive and negative ion modes) to identify the mass of the parent compound and any impurities.[7][8][15]

Protocol 2: Removal of Acidic Byproducts
  • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize and extract acidic impurities into the aqueous layer.

  • Separate the organic layer.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter and concentrate the organic solvent under reduced pressure to obtain the purified product.

Visualized Workflows and Pathways

Troubleshooting_Workflow Troubleshooting Workflow for Unknown Byproduct Identification cluster_ms Mass Spectrometry Analysis cluster_nmr NMR Spectroscopy Analysis start Unexpected Result in Reaction (e.g., extra TLC spot, low yield) analyze_crude Analyze Crude Mixture: - ¹H NMR - LC-MS start->analyze_crude ms_data Obtain Mass of Byproduct (m/z) analyze_crude->ms_data nmr_data Analyze ¹H and ¹³C NMR Spectra analyze_crude->nmr_data compare_mass Compare Mass to Expected Structures ms_data->compare_mass elimination Mass = Starting Material - H₂O? (Elimination Product) compare_mass->elimination Yes incomplete Mass = Intermediate? (Incomplete Reaction) compare_mass->incomplete Yes rearranged Mass = Product? (Isomer/Rearrangement) compare_mass->rearranged Yes other Other Mass? (Degradation, Reagent Adduct, etc.) compare_mass->other No purify Purify Byproduct (Column Chromatography, Prep-HPLC) elimination->purify incomplete->purify rearranged->purify other->purify anomeric Signals in anomeric region (4.5-5.5 ppm)? (Anomeric Mixture) nmr_data->anomeric alkene Signals in alkene region (5-7 ppm)? (Elimination Product) nmr_data->alkene protecting_group Residual protecting group signals? (Incomplete Deprotection) nmr_data->protecting_group anomeric->purify alkene->purify protecting_group->purify structure_elucidate Full Structure Elucidation (2D NMR, HRMS) purify->structure_elucidate optimize Optimize Reaction Conditions (Temp, pH, Reagents, Time) structure_elucidate->optimize

Caption: A logical workflow for identifying an unknown byproduct.

Side_Reactions Common Side Reactions in this compound Chemistry cluster_pathways Reaction Pathways reactant Protected this compound (with leaving group 'X') conditions1 Nucleophile (Glycosylation) reactant->conditions1 conditions2 Base / Heat reactant->conditions2 conditions3 Carbocation Formation (e.g., strong Lewis acid) reactant->conditions3 conditions4 Strong Acid / Base + Heat reactant->conditions4 desired_product Desired Product (e.g., Glycoside) elimination Elimination Byproduct (Unsaturated Sugar) rearrangement Rearrangement Byproduct (Structural Isomer) degradation Degradation Products (e.g., Furfurals, Acids) conditions1->desired_product conditions2->elimination conditions3->rearrangement conditions4->degradation

Caption: Potential side reaction pathways for this compound.

Protecting_Group_Strategy Workflow for Selecting a Protecting Group (PG) Strategy cluster_selection Protecting Group Selection start Define Synthetic Target and Reaction Sequence identify_oh Identify all -OH groups to be differentiated (C1, C2, C4, C6) start->identify_oh permanent_pg Select Permanent PGs (e.g., Benzyl ethers) Stable to all intermediate steps. identify_oh->permanent_pg temporary_pg Select Temporary PGs (e.g., Silyl ethers, Acetates) For intermediate steps. identify_oh->temporary_pg anomeric_pg Select Anomeric 'PG' (Leaving Group for Glycosylation) (e.g., Imidate, Thioether) identify_oh->anomeric_pg check_ortho Are all PGs Orthogonal? (Can they be removed selectively?) permanent_pg->check_ortho temporary_pg->check_ortho anomeric_pg->check_ortho check_stability Are PGs stable to planned reaction conditions? check_ortho->check_stability Yes revise_strategy Revise PG Selection check_ortho->revise_strategy No check_influence Consider PG influence on stereoselectivity. check_stability->check_influence Yes check_stability->revise_strategy No final_strategy Finalize Protecting Group Strategy check_influence->final_strategy Acceptable check_influence->revise_strategy Not Acceptable revise_strategy->identify_oh

Caption: A decision workflow for designing a protecting group strategy.

References

Technical Support Center: Overcoming Low Reactivity of 3-Deoxy-D-galactose in Glycosylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 3-Deoxy-D-galactose in glycosylation reactions.

Troubleshooting Guide

Issue 1: Low or No Glycosylation Yield

Question: I am attempting a glycosylation reaction with a this compound donor, but I am observing very low to no yield of my desired product. What are the potential causes and how can I improve the outcome?

Answer:

The low reactivity of this compound donors is a common challenge, primarily due to the absence of the C3-hydroxyl group, which can electronically disfavor the formation of the reactive oxocarbenium ion intermediate. Here are several strategies to troubleshoot and enhance your reaction yield:

1. Enhance Donor Reactivity:

The choice of the leaving group at the anomeric center (C1) is critical. If you are using a less reactive leaving group, consider switching to a more labile one.

  • Trichloroacetimidates: These are generally more reactive than thioglycosides or glycosyl bromides and are activated under milder acidic conditions.

  • Thioglycosides: While stable, their reactivity can be significantly enhanced by the choice of promoter. For unreactive donors, a powerful promoter system like N-iodosuccinimide (NIS) in combination with a strong acid like trifluoromethanesulfonic acid (TfOH) is often effective.[1][2]

  • Glycosyl Halides: Glycosyl bromides and iodides are highly reactive but can be unstable.[3] Their activation often requires silver salts or other halide promoters.[3]

2. Optimize the Promoter System:

The promoter's role is to activate the glycosyl donor. For a low-reactivity donor, a stronger promoter system may be necessary.

  • For Thioglycosides: A combination of NIS and a catalytic amount of TfOH is a common and potent promoter system.[1][2] The concentration of TfOH can be tuned to modulate the reactivity.

  • For Trichloroacetimidates: Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂) are typically used. For sluggish reactions, increasing the stoichiometry of the Lewis acid or using a stronger one might be beneficial.

  • Pre-activation Strategy: This involves activating the donor before adding the acceptor.[4] This can be particularly useful for unreactive acceptors as it ensures the activated donor is readily available for glycosylation.[4]

3. Judicious Choice of Protecting Groups:

Protecting groups have a profound electronic effect on the reactivity of the glycosyl donor.

  • "Arming" vs. "Disarming" Protecting Groups: Ether-based protecting groups (e.g., benzyl, Bn) are considered "arming" as they are electron-donating and increase the reactivity of the donor. In contrast, ester-based protecting groups (e.g., acetyl, Ac; benzoyl, Bz) are "disarming" due to their electron-withdrawing nature, which destabilizes the oxocarbenium ion intermediate.[4] For a this compound donor, employing "arming" protecting groups on the remaining hydroxyls (C2, C4, and C6) can significantly boost reactivity.[4]

4. Reaction Conditions:

  • Temperature: Glycosylation reactions are often performed at low temperatures (-78 °C to 0 °C) to control stereoselectivity and minimize side reactions. However, for a low-reactivity donor, a gradual increase in temperature may be necessary to drive the reaction to completion.

  • Solvent: The choice of solvent can influence the stability and reactivity of the intermediates. Dichloromethane (DCM) is a common choice, while solvents like acetonitrile can sometimes participate in the reaction, affecting the outcome.

Below is a workflow to guide your troubleshooting process for low-yield glycosylation reactions.

low_yield_troubleshooting start Low Glycosylation Yield with This compound Donor check_donor Is the glycosyl donor sufficiently reactive? start->check_donor check_promoter Is the promoter system strong enough? check_donor->check_promoter Yes solution_donor Switch to a more reactive leaving group (e.g., trichloroacetimidate). check_donor->solution_donor No check_pg Are the protecting groups 'arming'? check_promoter->check_pg Yes solution_promoter Use a more powerful promoter (e.g., NIS/TfOH for thioglycosides) or try pre-activation. check_promoter->solution_promoter No check_conditions Are the reaction conditions optimal? check_pg->check_conditions Yes solution_pg Replace 'disarming' ester protecting groups with 'arming' ether groups. check_pg->solution_pg No solution_conditions Gradually increase reaction temperature and screen different solvents. check_conditions->solution_conditions No end Improved Yield check_conditions->end Yes solution_donor->end solution_promoter->end solution_pg->end solution_conditions->end

Caption: Troubleshooting workflow for low glycosylation yield.

Issue 2: Poor Stereoselectivity

Question: My glycosylation reaction with this compound is proceeding, but I am getting a mixture of anomers (α and β). How can I improve the stereoselectivity?

Answer:

Controlling stereoselectivity in the absence of a participating group at C2 or C3 is a significant challenge in glycosylation chemistry. The outcome is often a delicate balance of several factors.

1. Solvent Effects:

  • Ethereal Solvents: Solvents like diethyl ether or tetrahydrofuran (THF) can favor the formation of the α-anomer through the "ether effect."

  • Nitrile Solvents: Acetonitrile can promote the formation of the β-anomer via the "nitrile effect," where the solvent participates in the reaction to form an α-nitrilium ion intermediate that is then displaced by the acceptor from the β-face.

2. Protecting Group Influence:

Even without direct participation, protecting groups can influence stereoselectivity by altering the conformation of the pyranose ring and the trajectory of the incoming nucleophile.

  • Bulky Protecting Groups: A bulky protecting group at C4 or C6 might sterically hinder one face of the donor, favoring attack from the less hindered face.

  • Conformationally Rigid Protecting Groups: A 4,6-O-benzylidene acetal, for instance, locks the pyranose ring in a more rigid conformation, which can enhance stereoselectivity.

3. Promoter and Leaving Group Combination:

The interplay between the leaving group and the promoter can dictate the reaction mechanism (SN1 vs. SN2-like) and, consequently, the stereochemical outcome.

  • SN2-like Reactions: Forcing the reaction towards an SN2-like pathway generally leads to inversion of the anomeric configuration. For an α-donor, this would favor the β-glycoside. This can sometimes be achieved with highly reactive donors and less dissociative reaction conditions. Matching the reactivity of the glycosyl donor to the leaving group ability of a sulfonate can permit SN2-like glycosylations.[5]

4. Temperature:

Lowering the reaction temperature generally increases stereoselectivity by reducing the rate of anomerization of the activated donor intermediate.

The following decision tree illustrates the thought process for improving stereoselectivity.

stereoselectivity_troubleshooting start Poor Stereoselectivity in This compound Glycosylation desired_anomer Which anomer is desired? start->desired_anomer alpha_anomer α-anomer desired_anomer->alpha_anomer α beta_anomer β-anomer desired_anomer->beta_anomer β try_ether Use ethereal solvents (e.g., Et2O, THF) to promote the 'ether effect'. alpha_anomer->try_ether try_nitrile Use acetonitrile to promote the 'nitrile effect'. beta_anomer->try_nitrile lower_temp Lower the reaction temperature to -78 °C or below. try_ether->lower_temp try_nitrile->lower_temp conformation_lock Introduce a conformationally locking protecting group (e.g., 4,6-O-benzylidene). lower_temp->conformation_lock end Improved Stereoselectivity conformation_lock->end

Caption: Decision tree for improving stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: Why is this compound less reactive than D-galactose in glycosylation?

A1: The hydroxyl group at C3 in D-galactose, while not a directly participating group like an acyl group at C2, can still influence the electronic environment of the pyranose ring. Its removal to give this compound results in a less electron-rich ring, which destabilizes the positively charged oxocarbenium ion intermediate that is crucial for most glycosylation reactions. This destabilization leads to a higher activation energy for the reaction, and thus, lower reactivity.

Q2: Can I use the same protecting group strategies for this compound as I would for D-galactose?

A2: While the general principles of protecting group chemistry apply, the lower intrinsic reactivity of the 3-deoxy scaffold means that the impact of your protecting group strategy is magnified. For D-galactose, you might be able to achieve good yields even with some "disarming" protecting groups. For this compound, it is highly advisable to use "arming" protecting groups like benzyl ethers to maximize the donor's reactivity.

Q3: Are there any specific promoter systems that are particularly well-suited for 3-deoxy-sugars?

A3: While there isn't a single "magic bullet" promoter, powerful systems are generally required. For thioglycoside donors, the NIS/TfOH system is a robust choice.[1][2] For dehydrative glycosylations from the hemiacetal, methods using N-sulfonyl imidazoles have been developed for 2-deoxy sugars and may be applicable.[6] The key is to use a system that can effectively activate a deactivated donor.

Q4: How does the absence of the C3-OH affect the stability of the final glycoside?

A4: The absence of the C3-hydroxyl group does not significantly impact the stability of the resulting glycosidic bond under normal physiological or experimental workup conditions. The stability of the glycosidic bond is primarily determined by the anomeric configuration and the nature of the aglycone.

Data Summary

The following tables summarize qualitative reactivity trends and suggested starting conditions for glycosylation of this compound based on principles from deoxy-sugar glycosylation literature.

Table 1: Influence of Donor Leaving Group and Protecting Groups on Reactivity

Leaving Group (at C1)Protecting Groups (at C2, C4, C6)Expected Reactivity
Phenylthio (-SPh)Acetyl (Ac)Low
Phenylthio (-SPh)Benzyl (Bn)Moderate
Trichloroacetimidate (-OC(NH)CCl₃)Acetyl (Ac)Moderate
Trichloroacetimidate (-OC(NH)CCl₃)Benzyl (Bn)High
Bromide (-Br)Benzyl (Bn)Very High (but unstable)

Table 2: Suggested Promoter Systems for Different this compound Donors

Donor TypePromoter SystemTypical Temperature
ThioglycosideNIS (1.2 eq.) / TfOH (0.1-0.2 eq.)-40 °C to 0 °C
TrichloroacetimidateTMSOTf (0.1-0.3 eq.)-78 °C to -40 °C
Glycosyl BromideAgOTf (1.1 eq.)-78 °C to -20 °C
Hemiacetal (Dehydrative)N-sulfonyl imidazole-78 °C to rt

Experimental Protocols

Protocol 1: General Procedure for NIS/TfOH Promoted Glycosylation of a 3-Deoxy-D-galactosyl Thiodonor

This protocol is adapted from general procedures for thioglycoside activation.[2]

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the 3-Deoxy-D-galactosyl thioglycoside donor (1.2 equivalents) and the glycosyl acceptor (1.0 equivalent). Add freshly activated 4 Å molecular sieves.

  • Dissolution: Dissolve the solids in anhydrous dichloromethane (DCM) to a concentration of approximately 0.05 M.

  • Cooling: Cool the reaction mixture to -40 °C in an appropriate cooling bath.

  • Promoter Addition: Add N-iodosuccinimide (NIS) (1.2 equivalents) to the stirred suspension.

  • Activation: After 5 minutes, add a stock solution of trifluoromethanesulfonic acid (TfOH) in DCM (e.g., 0.1 M solution) dropwise until the reaction begins, as monitored by Thin Layer Chromatography (TLC). Typically, 0.1 to 0.2 equivalents of TfOH are sufficient.

  • Reaction Monitoring: Monitor the reaction by TLC. If the reaction is sluggish, allow it to warm slowly or add an additional small portion of TfOH.

  • Quenching: Once the donor is consumed, quench the reaction by adding triethylamine or a saturated aqueous solution of sodium bicarbonate.

  • Workup: Dilute the mixture with DCM and filter through a pad of Celite to remove the molecular sieves. Wash the organic layer with a 10% aqueous solution of sodium thiosulfate to remove excess iodine, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

The experimental workflow for this protocol is depicted below.

experimental_workflow start Combine Donor, Acceptor, and Molecular Sieves dissolve Dissolve in Anhydrous DCM start->dissolve cool Cool to -40 °C dissolve->cool add_nis Add NIS cool->add_nis add_tfoh Add TfOH (catalytic) add_nis->add_tfoh monitor Monitor by TLC add_tfoh->monitor monitor->monitor quench Quench Reaction monitor->quench Reaction Complete workup Aqueous Workup quench->workup purify Column Chromatography workup->purify end Purified Glycoside purify->end

Caption: Workflow for NIS/TfOH promoted glycosylation.

References

Addressing solubility issues of 3-Deoxy-D-galactose in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Deoxy-D-galactose. Our aim is to help you address common challenges, particularly those related to solubility in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a monosaccharide, a deoxy sugar derived from D-galactose where the hydroxyl group at the C3 position is replaced by a hydrogen atom. Deoxy sugars are important in various biological processes and are often used in glycobiology research to study enzyme-substrate interactions and metabolic pathways.[1][2][3]

Q2: What are the physical properties of this compound?

A2: this compound is typically supplied as a colorless syrup. It is soluble in water, methanol (MeOH), and dimethyl sulfoxide (DMSO).

Q3: What is the expected solubility of this compound in aqueous buffers like PBS?

Solubility of this compound and Related Sugars in PBS (pH 7.2)

CompoundEstimated/Reported Solubility in PBS (pH 7.2)
This compound ~10 mg/mL (estimated)
D-galactose~10 mg/mL[4]
2-deoxy-D-glucose~10 mg/mL[5]

Q4: How can I prepare a stock solution of this compound?

A4: A general protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. Generally, you can dissolve the compound in high-purity water or a buffer of your choice. Gentle warming and vortexing can aid dissolution. For sterile applications, filter sterilization is recommended over autoclaving to prevent potential degradation of the sugar.[6][7]

Troubleshooting Guide

This guide addresses common issues encountered when preparing solutions of this compound.

Problem 1: this compound is not dissolving in my buffer.

Possible Cause Troubleshooting Step
Concentration is too high Try preparing a more dilute solution. Based on analogs, solubility in PBS is around 10 mg/mL.[4][5]
Low Temperature Gently warm the solution to 37-50°C. Do not boil, as this can cause caramelization.
Insufficient Mixing Vortex or stir the solution for a longer period.
Buffer pH or Composition Check the pH of your buffer. While sugars are generally soluble across a range of pH values, extreme pH could potentially affect stability. Consider trying a different buffer system (e.g., Tris-HCl, HEPES).

Problem 2: The solution appears cloudy or has particulates after dissolution.

Possible Cause Troubleshooting Step
Incomplete Dissolution Continue vortexing or stirring, possibly with gentle warming.
Contamination Ensure that your glassware and buffer are clean. Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any insoluble contaminants.
Precipitation The compound may be precipitating out of solution. This could be due to supersaturation or interactions with buffer components. Try preparing a fresh, more dilute solution.

Problem 3: The solution has a yellow or brownish tint after heating.

Possible Cause Troubleshooting Step
Caramelization This indicates that the sugar has been overheated. Discard the solution and prepare a new one using gentle warming (not exceeding 50°C). For sterile solutions, prefer filter sterilization over autoclaving.[6]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution of this compound

Materials:

  • This compound (Molecular Weight: 164.16 g/mol )

  • High-purity sterile water or desired buffer (e.g., PBS, Tris-HCl)

  • Sterile conical tubes or flasks

  • Vortex mixer

  • Water bath (optional)

  • Sterile 0.22 µm syringe filter and syringe

Procedure:

  • Weigh out 16.42 mg of this compound for every 1 mL of final solution volume to achieve a 100 mM concentration.

  • Add the weighed compound to a sterile conical tube or flask.

  • Add approximately 80% of the final desired volume of sterile water or buffer to the container.

  • Vortex the solution until the compound is fully dissolved. If necessary, gently warm the solution in a water bath at 37-50°C to aid dissolution.

  • Once dissolved, bring the solution to the final desired volume with the solvent.

  • For sterile applications, pass the solution through a 0.22 µm syringe filter into a new sterile container.

  • Store the stock solution at 2-8°C for short-term use or in aliquots at -20°C for long-term storage. It is recommended to use aqueous solutions within a short period to prevent microbial growth.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_troubleshoot Troubleshooting weigh Weigh this compound add_solvent Add 80% of Solvent weigh->add_solvent dissolve Vortex/Stir to Dissolve add_solvent->dissolve adjust_vol Adjust to Final Volume dissolve->adjust_vol check_sol Check for Complete Dissolution adjust_vol->check_sol heat Gentle Warming (37-50°C) check_sol->heat If not dissolved filter Filter Sterilize (0.22 µm) check_sol->filter If sterile solution is needed heat->check_sol final_product final_product filter->final_product Final Stock Solution

Caption: Experimental workflow for preparing a this compound stock solution.

troubleshooting_flow start Start: Dissolving this compound is_dissolved Is it fully dissolved? start->is_dissolved is_clear Is the solution clear? is_dissolved->is_clear Yes increase_mixing Increase mixing time/intensity is_dissolved->increase_mixing No is_colored Is there a yellow/brown tint? is_clear->is_colored Yes filter_solution Filter through 0.22 µm filter is_clear->filter_solution No (Cloudy/Particulates) remake_solution Remake solution, avoid excessive heat is_colored->remake_solution Yes success Solution Ready is_colored->success No increase_mixing->is_dissolved gentle_heat Apply gentle heat (37-50°C) increase_mixing->gentle_heat check_concentration Check if concentration is too high increase_mixing->check_concentration gentle_heat->is_dissolved check_concentration->remake_solution If too high filter_solution->is_clear

Caption: Troubleshooting flowchart for solubility issues with this compound.

deley_doudoroff d_galactose D-Galactose oxidation Oxidation & Dehydration d_galactose->oxidation kdgal 2-Keto-3-deoxy-D-galactonate (KDGal) oxidation->kdgal phosphorylation Phosphorylation kdgal->phosphorylation kdpgal 2-Keto-3-deoxy-6-phospho-D-galactonate phosphorylation->kdpgal aldolase Aldolase Cleavage kdpgal->aldolase pyruvate Pyruvate aldolase->pyruvate g3p Glyceraldehyde-3-phosphate aldolase->g3p

Caption: The DeLey-Doudoroff pathway for D-galactose catabolism.

References

Technical Support Center: Optimizing Detection of 3-Deoxy-D-galactose Metabolites in Cell Lysates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of 3-Deoxy-D-galactose (3dGal) and its metabolites in cell lysates.

Frequently Asked Questions (FAQs)

Q1: What are the likely intracellular metabolites of this compound (3dGal)?

A1: While the metabolic pathway of 3dGal is not extensively characterized in all cell types, based on the metabolism of similar sugars, the primary intracellular metabolites are expected to be phosphorylated forms. The initial step is likely the phosphorylation of 3dGal to this compound-1-phosphate (3dGal-1-P) by galactokinase. Subsequent potential metabolites could include nucleotide sugars (e.g., UDP-3-Deoxy-D-galactose) and downstream catabolic products. Depending on the cellular machinery, reduction to 3-Deoxy-D-galactitol or oxidation to 3-Deoxy-D-galactonic acid may also occur.

Q2: What is the recommended analytical technique for detecting 3dGal and its metabolites in cell lysates?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of 3dGal and its polar metabolites.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) is often the separation technique of choice for retaining and resolving these highly polar compounds, which perform poorly on traditional reversed-phase (e.g., C18) columns.[2][3]

Q3: Why am I not seeing a signal for my 3dGal metabolites?

A3: Several factors could contribute to a lack of signal. These include inefficient extraction of polar metabolites from cell lysates, low intracellular concentrations of the metabolites, ion suppression from the sample matrix, or suboptimal LC-MS/MS parameters. Please refer to the Troubleshooting Guide for detailed solutions.

Q4: Is derivatization necessary for the analysis of 3dGal and its metabolites?

A4: Derivatization is not always necessary but can be a valuable strategy to improve chromatographic separation and enhance detection sensitivity, particularly for GC-MS analysis.[4] For LC-MS/MS, derivatization can improve retention on reversed-phase columns and increase ionization efficiency.[5] Common derivatization approaches for sugars include reductive amination and silylation.[4][5]

Troubleshooting Guides

Section 1: Sample Preparation
Problem Potential Cause Recommended Solution
Low recovery of 3dGal and its metabolites Inefficient cell lysis.Use rapid and effective lysis methods such as sonication or bead beating in a cold extraction solvent.
Incomplete extraction of polar metabolites.Utilize a polar extraction solvent, such as a cold mixture of methanol, acetonitrile, and water. A common ratio is 40:40:20 (v/v/v). Ensure the extraction is performed at low temperatures to quench metabolic activity.[6][7]
Metabolite degradation.Keep samples on ice or dry ice throughout the extraction process. Promptly analyze or store extracts at -80°C.
Precipitation in the sample upon solvent addition High salt or protein concentration.Perform a protein precipitation step with a cold organic solvent (e.g., methanol or acetonitrile). Centrifuge at high speed to pellet proteins and salts.
Section 2: Liquid Chromatography
Problem Potential Cause Recommended Solution
Poor peak shape (fronting, tailing, or splitting) Incompatible sample solvent.The sample should be dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase. For HILIC, this means a high organic content.[8][9]
Column overload.Reduce the injection volume or dilute the sample.
Insufficient column equilibration.Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection, typically 5-10 column volumes.[8]
Retention time shifts Inconsistent mobile phase preparation.Prepare fresh mobile phases daily and ensure accurate composition. Use high-purity solvents and additives.[9]
Temperature fluctuations.Use a thermostatically controlled column compartment to maintain a stable temperature.[9]
Column degradation.Use a guard column to protect the analytical column. If performance continues to decline, replace the column.[9]
Section 3: Mass Spectrometry
Problem Potential Cause Recommended Solution
Low signal intensity or no detectable peaks Ion suppression from matrix components.Optimize sample cleanup to remove interfering substances. Dilute the sample if possible. Utilize a divert valve to direct high-salt or high-contaminant portions of the run to waste.
Inefficient ionization.Optimize ion source parameters (e.g., spray voltage, gas temperatures, and flow rates). Experiment with both positive and negative ionization modes.
Suboptimal MS settings.Ensure the correct mass transitions (precursor and product ions) and collision energies are used for each metabolite in multiple reaction monitoring (MRM) mode.[10]
High background noise Contaminated mobile phase or LC system.Use LC-MS grade solvents and additives.[9] Regularly flush the LC system.
Contaminated ion source.Clean the ion source components according to the manufacturer's instructions.[11]

Experimental Protocols

Protocol 1: Cell Lysis and Metabolite Extraction
  • Cell Seeding: Plate cells at a desired density and allow them to adhere and grow.

  • Cell Washing: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular components.

  • Metabolism Quenching and Cell Lysis: Add 1 mL of ice-cold extraction solvent (80% methanol in water) to each well.

  • Cell Scraping and Collection: Scrape the cells in the cold extraction solvent and transfer the cell lysate to a microcentrifuge tube.

  • Protein Precipitation: Vortex the lysate thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites and transfer it to a new tube.

  • Sample Evaporation and Reconstitution: Dry the supernatant using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 90% acetonitrile in water for HILIC).

Protocol 2: HILIC-LC-MS/MS Analysis of 3dGal Metabolites
  • LC System: UHPLC system

  • Column: HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% acetic acid

  • Mobile Phase B: 95% Acetonitrile / 5% Water with 10 mM ammonium acetate and 0.1% acetic acid

  • Gradient:

    • 0-1 min: 95% B

    • 1-10 min: 95% to 50% B

    • 10-12 min: 50% B

    • 12.1-15 min: 95% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray ionization (ESI), negative mode

  • MS Parameters:

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

  • Data Acquisition: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for 3dGal and its expected metabolites.

Quantitative Data Summary

Table 1: Representative LC-MS/MS Parameters for Sugar Phosphates

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound163.0679.0115
This compound-1-phosphate243.0396.9620
UDP-3-Deoxy-D-galactose549.04323.0125

Note: These are hypothetical values and should be optimized experimentally.

Table 2: Typical Performance Characteristics of LC-MS/MS Methods for Sugar Phosphates

Parameter Typical Value
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.1 - 10 nM
Limit of Quantification (LOQ) 0.5 - 50 nM
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Recovery 85 - 115%

Visualizations

cluster_0 Cellular Uptake and Metabolism 3dGal_ext This compound (extracellular) 3dGal_int This compound (intracellular) 3dGal_ext->3dGal_int Transport 3dGal_1P This compound-1-P 3dGal_int->3dGal_1P Galactokinase UDP_3dGal UDP-3-Deoxy-D-galactose 3dGal_1P->UDP_3dGal GALT Glycoconjugates Glycoconjugate Synthesis UDP_3dGal->Glycoconjugates Catabolism Downstream Catabolism UDP_3dGal->Catabolism

Caption: Hypothetical metabolic pathway of this compound.

cluster_1 Experimental Workflow Cell_Culture 1. Cell Culture with This compound Quench_Lyse 2. Quench Metabolism & Cell Lysis Cell_Culture->Quench_Lyse Extract 3. Metabolite Extraction Quench_Lyse->Extract Dry_Reconstitute 4. Dry & Reconstitute Extract->Dry_Reconstitute LCMS 5. HILIC-LC-MS/MS Analysis Dry_Reconstitute->LCMS Data_Analysis 6. Data Analysis & Quantification LCMS->Data_Analysis

Caption: Experimental workflow for analyzing 3dGal metabolites.

References

Validation & Comparative

A Comparative Analysis of the Enzyme Kinetics of D-Galactose and its 3-Deoxy Analog

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the enzymatic processing of sugar analogs is paramount for the design of novel therapeutics and biological probes. This guide provides a detailed comparison of the enzyme kinetics of the naturally occurring monosaccharide D-galactose and its synthetic counterpart, 3-Deoxy-D-galactose. By examining their interactions with key metabolic enzymes, we aim to elucidate the impact of the C-3 hydroxyl group on substrate recognition and catalytic efficiency.

This comparative guide synthesizes available kinetic data for D-galactose and its deoxygenated analogs with three key enzymes: Galactokinase, Galactose Oxidase, and UDP-Galactopyranose Mutase. Due to the limited availability of direct kinetic data for this compound, this guide incorporates data for a fluorinated 3-deoxy analog and a 2-deoxy analog to provide the most comprehensive comparison currently possible.

Quantitative Comparison of Kinetic Parameters

The following table summarizes the Michaelis-Menten constant (Km) and catalytic rate constant (kcat) for the interaction of D-galactose and its deoxy analogs with their respective enzymes. A lower Km value indicates a higher binding affinity of the substrate for the enzyme, while kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second.

EnzymeSubstrateKm (mM)kcat (s-1)Organism/Source
Galactokinase D-Galactose0.978.7Homo sapiens (liver)
2-Deoxy-D-galactose1.14.8Homo sapiens
Galactose Oxidase D-Galactose~175~1180Fusarium graminearum
UDP-Galactopyranose Mutase UDP-D-galactose0.61364/min (22.73 s-1)Klebsiella pneumoniae
UDP-(3-deoxy-3-fluoro)-D-galactose0.261.6/min (0.027 s-1)Klebsiella pneumoniae

Experimental Protocols

The determination of these kinetic parameters relies on precise and reproducible experimental protocols. Below are detailed methodologies for the key enzymes discussed.

Galactokinase Activity Assay

The activity of galactokinase is commonly determined using a coupled spectrophotometric assay. This indirect method monitors the consumption of NADH, which is proportional to the phosphorylation of galactose.

Principle: The phosphorylation of galactose by galactokinase produces ADP. This ADP is then used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate, which is subsequently reduced to lactate by lactate dehydrogenase, oxidizing NADH to NAD+ in the process. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is measured.

Reagents:

  • Potassium Phosphate Buffer (pH 7.0)

  • D-Galactose solution

  • Adenosine 5'-Triphosphate (ATP) solution

  • Phospho(enol)pyruvate (PEP)

  • Potassium Chloride (KCl)

  • Magnesium Chloride (MgCl2)

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • Galactokinase enzyme solution

Procedure:

  • A reaction mixture is prepared containing potassium phosphate buffer, MgCl2, ATP, PEP, and NADH.

  • Pyruvate kinase and lactate dehydrogenase are added to the mixture.

  • The reaction is initiated by the addition of the galactokinase enzyme solution.

  • The decrease in absorbance at 340 nm is monitored continuously using a spectrophotometer.

  • The rate of NADH oxidation is used to calculate the galactokinase activity.

For determining Km and Vmax, the assay is performed with varying concentrations of D-galactose or its analog while keeping the concentrations of other substrates constant.

Galactose Oxidase Activity Assay

The activity of galactose oxidase is typically measured using a colorimetric assay that detects the hydrogen peroxide produced during the oxidation of galactose.

Principle: Galactose oxidase catalyzes the oxidation of D-galactose to D-galacto-hexodialdose, producing hydrogen peroxide (H2O2) as a byproduct. The H2O2 is then used by a peroxidase to oxidize a chromogenic substrate (e.g., o-tolidine), resulting in a colored product that can be quantified spectrophotometrically.

Reagents:

  • Potassium Phosphate Buffer (pH 6.0)

  • o-Tolidine solution (in methanol)

  • D-Galactose solution

  • Horseradish Peroxidase (POD) solution

  • Galactose Oxidase enzyme solution

Procedure:

  • A reaction mixture is prepared containing phosphate buffer, o-tolidine solution, D-galactose, and peroxidase.

  • The mixture is equilibrated to the desired temperature (e.g., 25°C).

  • The reaction is initiated by the addition of the galactose oxidase enzyme solution.

  • The increase in absorbance at a specific wavelength (e.g., 425 nm for o-tolidine) is recorded over time.

  • The initial rate of the reaction is determined from the linear portion of the absorbance curve.

Kinetic parameters are determined by measuring the initial reaction rates at various concentrations of D-galactose or its analog.

Visualizing the Experimental Workflow and Metabolic Pathway

To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict a generalized workflow for comparing enzyme kinetics and the Leloir pathway for galactose metabolism.

EnzymeKineticsWorkflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis cluster_comparison Comparison Enzyme Purified Enzyme Assay1 Vary [D-Galactose] Measure Initial Velocity (v0) Enzyme->Assay1 Assay2 Vary [this compound] Measure Initial Velocity (v0) Enzyme->Assay2 Substrate1 D-Galactose Substrate1->Assay1 Substrate2 This compound Substrate2->Assay2 Plot1 Lineweaver-Burk Plot (1/v0 vs 1/[S]) for D-Galactose Assay1->Plot1 Plot2 Lineweaver-Burk Plot (1/v0 vs 1/[S]) for this compound Assay2->Plot2 Params1 Determine Km and Vmax for D-Galactose Plot1->Params1 Params2 Determine Km and Vmax for this compound Plot2->Params2 Compare Compare Kinetic Parameters (Km, Vmax, kcat/Km) Params1->Compare Params2->Compare

Caption: Generalized workflow for comparing enzyme kinetics.

LeloirPathway Gal D-Galactose GalK Galactokinase Gal->GalK Gal1P Galactose-1-Phosphate GALT Galactose-1-Phosphate Uridylyltransferase Gal1P->GALT UDPGal UDP-Galactose GALE UDP-Galactose 4-Epimerase UDPGal->GALE UDPGlc UDP-Glucose UDPGlc->GALT Glc1P Glucose-1-Phosphate GalK->Gal1P GALT->UDPGal GALT->Glc1P GALE->UDPGlc

Caption: The Leloir Pathway for D-galactose metabolism.

Discussion and Conclusion

The presented data, although necessitating the use of analogs for this compound, offers valuable insights into the substrate specificity of key galactose-metabolizing enzymes.

For Galactokinase , the Km for 2-Deoxy-D-galactose (1.1 mM) is comparable to that of D-galactose (0.97 mM), suggesting that the absence of the C-2 hydroxyl group does not significantly impair the enzyme's binding affinity. However, the kcat for the deoxy analog is nearly halved, indicating a less efficient catalytic conversion. This implies that while the C-2 hydroxyl may not be critical for initial binding, it likely plays a role in the optimal positioning of the substrate for phosphorylation or in the catalytic mechanism itself.

The data for UDP-Galactopyranose Mutase reveals a more pronounced effect of the C-3 modification. The fluorinated 3-deoxy analog exhibits a slightly lower Km (0.26 mM) than the natural substrate UDP-D-galactose (0.6 mM), suggesting a slightly tighter binding. However, the catalytic rate (kcat) is dramatically reduced by several orders of magnitude (0.027 s-1 for the analog versus 22.73 s-1 for the natural substrate). This drastic reduction in turnover number strongly indicates that the C-3 hydroxyl group is critical for the catalytic activity of UDP-Galactopyranose Mutase.

In the case of Galactose Oxidase , while specific kinetic data for a 3-deoxy analog is unavailable, the enzyme's known specificity for the C-6 primary hydroxyl group suggests that modifications at the C-3 position might be tolerated, provided they do not sterically hinder access to the C-6 position. However, without experimental data, this remains speculative.

3-Deoxy-D-galactose as a Competitive Inhibitor of Galactose-Metabolizing Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-Deoxy-D-galactose and its alternatives as competitive inhibitors of key enzymes in the galactose metabolism pathway. This document is intended to be a valuable resource for researchers investigating galactose metabolism, developing enzyme inhibitors, and exploring potential therapeutic strategies for diseases related to this pathway, such as galactosemia.

Introduction to this compound and Galactose Metabolism

Galactose metabolism is a crucial process for the utilization of galactose, a monosaccharide commonly found in dairy products and other foods. The primary pathway for galactose metabolism is the Leloir pathway, which involves a series of enzymatic reactions that convert galactose into glucose-1-phosphate, a readily usable energy source. Two of the key enzymes in this pathway are Galactokinase (GALK) and Galactose-1-Phosphate Uridylyltransferase (GALT).

This compound is a derivative of D-galactose in which the hydroxyl group at the C-3 position is replaced by a hydrogen atom. This structural modification makes it a candidate for competitive inhibition of galactose-metabolizing enzymes. As a competitive inhibitor, this compound would bind to the active site of these enzymes, thereby preventing the binding and subsequent metabolism of the natural substrate, galactose. While quantitative data on the inhibitory potency of this compound is limited, its structural similarity to galactose and its ability to act as a substrate for some galactokinases suggest a potential role as a competitive inhibitor.[1]

This guide will compare the known characteristics of this compound with other galactose analogs that have been investigated as inhibitors of galactose-metabolizing enzymes.

The Leloir Pathway

The Leloir pathway is the central route for galactose metabolism. Understanding this pathway is essential for contextualizing the action of competitive inhibitors.

Leloir_Pathway cluster_0 Leloir Pathway Gal Galactose GALK Galactokinase (GALK) Gal->GALK Gal1P Galactose-1-Phosphate GALT Galactose-1-Phosphate Uridylyltransferase (GALT) Gal1P->GALT UDPGal UDP-Galactose GALE UDP-Galactose-4-Epimerase (GALE) UDPGal->GALE UDPGlc UDP-Glucose Glc1P Glucose-1-Phosphate ATP ATP ATP->GALK ADP ADP UDPGlc_in UDP-Glucose UDPGlc_in->GALT Glc1P_out Glucose-1-Phosphate GALK->Gal1P GALK->ADP GALT->UDPGal GALT->Glc1P_out GALE->UDPGlc

Caption: The Leloir Pathway for galactose metabolism.

Quantitative Comparison of Inhibitors

The following tables summarize the available quantitative data for this compound and its alternatives as inhibitors of key galactose-metabolizing enzymes.

Table 1: Inhibition of Galactokinase (GALK)

InhibitorType of InhibitionKi ValueIC50 ValueNotes
This compound Competitive (presumed)Not ReportedNot ReportedKnown to be a substrate for E. coli galactokinase, suggesting interaction with the active site.[1]
2-Deoxy-D-galactoseCompetitive~6 mM (for transport)Not ReportedInhibits galactose transport, which is upstream of galactokinase activity.[2]
Novel Phenylsulfonamide InhibitorsATP Competitive / Uncompetitive to Galactose-Single-digit µM rangeIdentified through virtual screening; demonstrate reduction of galactose-1-phosphate in patient fibroblasts.[2]
Spiro-benzoxazole compoundsATP Competitive-0.7 µM - 33.3 µMIdentified from high-throughput screening.[3]

Table 2: Inhibition of Galactose-1-Phosphate Uridylyltransferase (GALT)

InhibitorType of InhibitionKi ValueIC50 ValueNotes
This compound Not ReportedNot ReportedNot ReportedNo direct inhibition data available.
2-Fluorinated galactose-1-phosphateCompetitive0.9 mMNot ReportedCompetitively inhibits recombinant human GALT.[4][5]

Experimental Protocols

Detailed methodologies for assaying the inhibition of galactokinase and galactose-1-phosphate uridylyltransferase are crucial for comparative studies.

Galactokinase (GALK) Inhibition Assay

This protocol is based on a coupled-enzyme assay that measures the consumption of ATP.

Experimental Workflow for GALK Inhibition Assay

GALK_Inhibition_Workflow cluster_workflow GALK Inhibition Assay Workflow prep Prepare Assay Plate: - Add GALK enzyme - Add inhibitor (e.g., this compound) - Add Galactose start_reaction Initiate Reaction: Add ATP prep->start_reaction incubation Incubate at 37°C start_reaction->incubation detection Add Kinase-Glo™ Reagent incubation->detection measure Measure Luminescence detection->measure analysis Analyze Data: Calculate % inhibition and IC50 measure->analysis GALT_Inhibition_Workflow cluster_workflow GALT Inhibition Assay Workflow prep Prepare Assay Mixture: - Add GALT enzyme - Add inhibitor - Add UDP-Glucose - Add Galactose-1-Phosphate coupled_enzymes Add Coupled Enzymes: - Phosphoglucomutase - Glucose-6-Phosphate Dehydrogenase - NAD+ prep->coupled_enzymes incubation Incubate at 37°C coupled_enzymes->incubation measure Measure Absorbance at 340 nm incubation->measure analysis Analyze Data: Calculate % inhibition and Ki measure->analysis

References

A Comparative Analysis of 3-Deoxy-D-galactose and 2-Deoxy-D-galactose for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of 3-Deoxy-D-galactose and 2-Deoxy-D-galactose, two important deoxy sugars utilized in glycoscience research and drug development. This document outlines their chemical properties, biological activities, and provides detailed experimental protocols for their synthesis and key biological assays, supported by available experimental data.

Chemical and Physical Properties

Both this compound and 2-Deoxy-D-galactose are structural analogs of D-galactose, differing only in the position of the deoxygenated carbon. This seemingly minor structural difference can lead to significant variations in their chemical reactivity and biological function.

PropertyThis compound2-Deoxy-D-galactoseReference
Molecular Formula C₆H₁₂O₅C₆H₁₂O₅
Molecular Weight 164.16 g/mol 164.16 g/mol
Appearance Colourless SyrupWhite Crystalline Solid[1]
Solubility Soluble in DMSO, MeOH, H₂OSoluble in DMSO, MeOH, H₂O[1]

Biological Activity and Comparative Analysis

The primary biological difference between these two deoxy sugars lies in their interaction with key enzymes in galactose metabolism, particularly galactokinase. The absence of the hydroxyl group at either the C-2 or C-3 position significantly impacts their recognition and processing by cellular machinery.

Interaction with Galactokinase

Galactokinase (GALK) is the first enzyme in the Leloir pathway of galactose metabolism, catalyzing the phosphorylation of D-galactose to galactose-1-phosphate. Both 2- and this compound have been investigated as substrates for this enzyme, with varying results depending on the source of the enzyme.

Human galactokinase is known to phosphorylate 2-deoxy-D-galactose. In contrast, information on the interaction of this compound with human galactokinase is limited. However, studies on galactokinase from Streptomyces coelicolor have utilized this compound to examine its substrate specificity.

EnzymeSubstrateKₘ (μM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)Reference
Human Galactokinase (hGALK1)2-Deoxy-D-galactose1100 ± 1104.8 ± 0.34200 ± 270[2]
Metabolic Fate and Cellular Effects

2-Deoxy-D-galactose: Once phosphorylated by galactokinase to 2-deoxy-D-galactose-1-phosphate, this metabolite can be toxic to cells, as observed in Saccharomyces cerevisiae[3]. The accumulation of the phosphorylated form is a key aspect of its biological activity. Furthermore, 2-Deoxy-D-galactose is known to interfere with glycoprotein synthesis by inhibiting fucosylation[4]. It also exhibits inhibitory effects on glycolysis, which has led to its investigation as a potential anti-tumor agent[5].

This compound: The metabolic fate and broader cellular effects of this compound are less well-characterized. Its fluorinated analog, 3-deoxy-3-fluoro-D-galactose, has been shown to be a substrate for aldose reductase, an enzyme implicated in the development of diabetic complications[6]. This suggests that this compound itself might interact with this pathway.

Comparative Insights from Fluorinated Analogs

A study comparing the UDP-derivatives of the fluorinated analogs, UDP-(3-deoxy-3-fluoro)-D-galactose and UDP-(2-deoxy-2-fluoro)-D-galactose, as substrates for UDP-galactopyranose mutase provides valuable comparative data. This enzyme is crucial for the formation of galactofuranose residues found in the cell walls of many pathogens.

SubstrateKₘ (mM)kcat (min⁻¹)Reference
UDP-(3-deoxy-3-fluoro)-D-galactose0.261.6[7]
UDP-(2-deoxy-2-fluoro)-D-galactose0.20.02[7]
UDP-Galp (natural substrate)0.61364[7]

These data suggest that the position of the deoxy (or in this case, fluoro) group has a profound impact on the catalytic efficiency of the enzyme, with the 3-deoxy analog being a significantly better substrate than the 2-deoxy analog, although both are much less efficiently processed than the natural substrate.

Experimental Protocols

Synthesis of Deoxy-D-galactose Derivatives

Detailed, step-by-step synthesis protocols are crucial for researchers working with these molecules. Below are generalized schemes based on published methods.

Synthesis of a this compound Derivative (3-azido-3-deoxy-D-galactopyranose):

A scalable synthesis of a this compound derivative, 3-azido-3-deoxy-D-galactopyranose, can be achieved from levoglucosan[8]. The 1,6-anhydro core of levoglucosan simplifies the protection strategy. The key steps involve the activation of the C-4 hydroxyl group, followed by the introduction of the azide group at the C-3 position.

Synthesis of 2-Deoxy-D-galactose:

General methods for the synthesis of 2-deoxy glycosides often rely on the use of glycosyl halides or the activation of glycals[9]. One common approach involves the preparation of a suitably protected galactal, followed by an electrophilic addition reaction to introduce the desired functionality at C-2.

Galactokinase Activity Assay

This protocol describes a method to determine the kinetic parameters of galactokinase with deoxygalactose analogs.

Radiolabeled Substrate Assay:

This method utilizes [¹⁴C]-labeled galactose as the substrate and measures the formation of radiolabeled galactose-1-phosphate[10].

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), ATP, MgCl₂, the galactokinase enzyme, and the [¹⁴C]-labeled deoxygalactose substrate.

  • Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a defined period.

  • Stopping the Reaction: Terminate the reaction by adding a solution such as cold ethanol or by heating.

  • Separation: Separate the phosphorylated product ([¹⁴C]-deoxygalactose-1-phosphate) from the unreacted substrate. This can be achieved using anion-exchange chromatography (e.g., DEAE-cellulose paper), where the negatively charged phosphate group of the product binds to the resin[10].

  • Quantification: Wash the chromatography support to remove unreacted substrate. The amount of radioactivity remaining on the support, corresponding to the product, is quantified using liquid scintillation counting.

  • Data Analysis: Determine the initial reaction velocities at various substrate concentrations and fit the data to the Michaelis-Menten equation to calculate Kₘ and Vmax.

Coupled Spectrophotometric Assay:

A non-radioactive alternative involves a coupled enzyme assay where the ADP produced in the galactokinase reaction is used in subsequent reactions that lead to a measurable change in absorbance[11].

  • Reaction Components: The reaction mixture includes the galactokinase, the deoxygalactose substrate, ATP, phosphoenolpyruvate (PEP), NADH, pyruvate kinase (PK), and lactate dehydrogenase (LDH).

  • Principle:

    • Galactokinase: Deoxygalactose + ATP → Deoxygalactose-1-phosphate + ADP

    • Pyruvate Kinase: ADP + PEP → ATP + Pyruvate

    • Lactate Dehydrogenase: Pyruvate + NADH + H⁺ → Lactate + NAD⁺

  • Measurement: The oxidation of NADH to NAD⁺ is monitored by the decrease in absorbance at 340 nm.

  • Analysis: The rate of decrease in absorbance is directly proportional to the galactokinase activity. Kinetic parameters can be determined by varying the substrate concentration.

UDP-Galactopyranose Mutase Assay

This assay is used to evaluate the substrate activity of UDP-deoxygalactose analogs with UDP-galactopyranose mutase[3].

HPLC-Based Assay:

  • Reaction: Incubate the UDP-deoxygalactose analog with purified UDP-galactopyranose mutase in a suitable buffer.

  • Separation: Separate the product (UDP-deoxygalactofuranose) from the substrate (UDP-deoxygalactopyranose) using high-performance liquid chromatography (HPLC), typically with an anion-exchange column[3].

  • Detection: Monitor the elution profile using a UV detector at a wavelength where UDP-sugars absorb (e.g., 262 nm).

  • Quantification: Quantify the amount of product formed by integrating the peak area.

  • Kinetics: Determine initial velocities at different substrate concentrations to calculate kinetic parameters.

Visualizations

Signaling Pathways and Experimental Workflows

Galactose_Metabolism cluster_leloir Leloir Pathway cluster_deoxy Deoxygalactose Metabolism D-Galactose D-Galactose Galactose-1-P Galactose-1-P D-Galactose->Galactose-1-P Galactokinase (GALK) ATP -> ADP UDP-Galactose UDP-Galactose Galactose-1-P->UDP-Galactose GALT UDP-Glucose UDP-Glucose UDP-Galactose->UDP-Glucose GALE Glycogen Synthesis Glycogen Synthesis UDP-Glucose->Glycogen Synthesis Glycolysis Glycolysis UDP-Glucose->Glycolysis 2-Deoxy-D-Galactose 2-Deoxy-D-Galactose 2-Deoxy-Gal-1-P 2-Deoxy-Gal-1-P 2-Deoxy-D-Galactose->2-Deoxy-Gal-1-P GALK Inhibition of Fucosylation Inhibition of Fucosylation 2-Deoxy-D-Galactose->Inhibition of Fucosylation This compound This compound 3-Deoxy-Gal-1-P 3-Deoxy-Gal-1-P This compound->3-Deoxy-Gal-1-P GALK (some isoforms) Cellular Toxicity Cellular Toxicity 2-Deoxy-Gal-1-P->Cellular Toxicity

Caption: Metabolism of D-Galactose and Deoxy-D-galactose Analogs.

Galactokinase_Assay cluster_workflow Coupled Spectrophotometric Galactokinase Assay Workflow cluster_reactions Coupled Reactions start Start: Prepare Reaction Mixture (Deoxygalactose, ATP, PEP, NADH, PK, LDH, GALK) measure Monitor Absorbance Decrease at 340 nm start->measure calculate Calculate Initial Velocity measure->calculate kinetics Determine Km and Vmax calculate->kinetics end End: Kinetic Parameters Obtained kinetics->end r1 Deoxygalactose + ATP -> Deoxygalactose-1-P + ADP r2 ADP + PEP -> ATP + Pyruvate r3 Pyruvate + NADH -> Lactate + NAD+

Caption: Workflow of a Coupled Spectrophotometric Galactokinase Assay.

Conclusion

This compound and 2-Deoxy-D-galactose, while structurally similar, exhibit distinct biological profiles primarily dictated by their interactions with key metabolic enzymes. 2-Deoxy-D-galactose is a known substrate for human galactokinase, leading to the formation of a toxic phosphorylated metabolite and interference with glycosylation pathways. The biological activities of this compound are less understood, though it appears to be a substrate for some microbial galactokinases, and its fluorinated derivative shows interesting interactions with other enzymes.

Further direct comparative studies are warranted to fully elucidate the differential effects of these two deoxy sugars on cellular processes. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers and drug development professionals working to understand and exploit the unique properties of these modified carbohydrates.

References

Unveiling the Impact of Deoxygenation on Antibody Recognition: A Comparative Analysis of Galactose-Specific Antibody Cross-Reactivity with 3-Deoxy-D-galactose

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals engaged in drug development, understanding the specificity of antibody-carbohydrate interactions is paramount. This guide provides an objective comparison of the cross-reactivity of galactose-specific antibodies with 3-Deoxy-D-galactose, supported by experimental data from inhibition enzyme-linked immunosorbent assays (ELISA). We delve into the detailed methodologies of these key experiments and present the data in a clear, comparative format to facilitate informed decisions in therapeutic antibody development and glycobiology research.

The recognition of carbohydrate epitopes by antibodies is a highly specific process, driven by a network of hydrogen bonds and van der Waals interactions. The alpha-Gal epitope, a terminal galactose-α-1,3-galactose disaccharide, is a significant immunogenic determinant in humans. Antibodies targeting this epitope are a key factor in hyperacute rejection in xenotransplantation and have been implicated in allergic reactions. To probe the structural requirements for antibody recognition of the alpha-Gal epitope, derivatives of the terminal galactose have been synthesized and their binding affinities evaluated.

This guide focuses on the impact of removing a hydroxyl group from the C-3 position of the terminal galactose (this compound) on its recognition by anti-alpha-Gal antibodies.

Quantitative Comparison of Antibody Binding Affinity

To quantify the cross-reactivity of anti-alpha-Gal antibodies with deoxy-galactose derivatives, a competitive inhibition ELISA is a commonly employed method. In this assay, the ability of a soluble carbohydrate (the inhibitor) to prevent an antibody from binding to a coated antigen is measured. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay, representing the concentration of the inhibitor required to reduce antibody binding by 50%. A higher IC50 value indicates weaker binding and lower cross-reactivity.

The following table summarizes the comparative binding affinities of various deoxy-galactose derivatives of the alpha-Gal epitope, as determined by inhibition ELISA. The data is presented as the fold-change in IC50 relative to the natural alpha-Gal epitope.

Carbohydrate DerivativePosition of DeoxygenationFold-Increase in IC50 (Relative to alpha-Gal)Implication for Antibody Binding
2-Deoxy-alpha-GalC-2~10-foldSignificant reduction in binding
3-Deoxy-alpha-Gal C-3 ~4-fold Moderate reduction in binding
4-Deoxy-alpha-GalC-4~15-foldSubstantial reduction in binding
6-Deoxy-alpha-GalC-6~1-fold (similar)Minimal impact on binding

Data is based on findings from a study on the synthesis and evaluation of deoxy-alpha-Gal epitope derivatives.[1]

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for interpreting the data and for designing future studies. Below is a representative protocol for a competitive inhibition ELISA used to determine the cross-reactivity of galactose-specific antibodies.

Competitive Inhibition ELISA Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and other deoxy-galactose derivatives in preventing the binding of anti-alpha-Gal antibodies to a coated alpha-Gal-containing antigen.

Materials:

  • 96-well microtiter plates (e.g., MaxiSorp)

  • Coating Antigen: Mouse laminin (which contains alpha-Gal epitopes) or a synthetic alpha-Gal-conjugated protein (e.g., alpha-Gal-BSA).

  • Anti-alpha-Gal antibody (e.g., monoclonal antibody M86 or purified human anti-alpha-Gal IgG).

  • Inhibitors: D-Galactose, this compound, and other deoxy-galactose derivatives of interest.

  • Secondary Antibody: Horseradish peroxidase (HRP)-conjugated anti-mouse or anti-human IgG.

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

  • Stop Solution: 2 M Sulfuric Acid.

  • Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6).

  • Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween 20 (PBST).

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.

  • Dilution Buffer: PBST.

Procedure:

  • Coating:

    • Dilute the coating antigen (e.g., mouse laminin) to a concentration of 1-10 µg/mL in coating buffer.

    • Add 100 µL of the diluted antigen to each well of a 96-well plate.

    • Incubate the plate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with 200 µL of wash buffer per well.

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Inhibition Step:

    • Prepare a serial dilution of the inhibitor compounds (galactose, this compound, etc.) in dilution buffer.

    • In a separate plate or tubes, pre-incubate a fixed concentration of the anti-alpha-Gal antibody with an equal volume of each inhibitor dilution for 1-2 hours at room temperature. A control with no inhibitor should also be prepared.

  • Antibody Binding:

    • Transfer 100 µL of the antibody-inhibitor mixtures to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, to each well.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark for 15-30 minutes, or until sufficient color development is observed.

  • Stopping the Reaction and Reading:

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Visualizations

To further clarify the experimental process and the structure-function relationships, the following diagrams are provided.

Inhibition_ELISA_Workflow cluster_prep Plate Preparation cluster_inhibition Inhibition cluster_binding Binding & Detection A Coat Plate with alpha-Gal Antigen B Wash A->B C Block Plate B->C D Wash C->D G Add Ab-Inhibitor Mix to Plate D->G E Prepare Inhibitor (e.g., 3-Deoxy-Gal) Serial Dilutions F Pre-incubate Anti-alpha-Gal Ab with Inhibitors F->G H Wash G->H I Add HRP-conjugated Secondary Ab H->I J Wash I->J K Add TMB Substrate J->K L Add Stop Solution K->L M Read Absorbance at 450 nm L->M

Inhibition ELISA Workflow for Assessing Cross-Reactivity.

DeoxyGal_Binding_Impact cluster_gal Terminal Galactose Modifications cluster_binding Impact on Antibody Binding Gal alpha-Gal Epitope (Reference) Binding Anti-alpha-Gal Antibody Binding Gal->Binding High Affinity (IC50 ~ x) Deoxy2 2-Deoxy-alpha-Gal Deoxy2->Binding Significantly Reduced Affinity (IC50 ~ 10x) Deoxy3 3-Deoxy-alpha-Gal Deoxy3->Binding Moderately Reduced Affinity (IC50 ~ 4x) Deoxy4 4-Deoxy-alpha-Gal Deoxy4->Binding Substantially Reduced Affinity (IC50 ~ 15x) Deoxy6 6-Deoxy-alpha-Gal Deoxy6->Binding Similar Affinity (IC50 ~ x)

Effect of Deoxygenation on Anti-alpha-Gal Antibody Recognition.

Conclusion

The experimental data clearly demonstrates that the hydroxyl groups on the terminal galactose of the alpha-Gal epitope play distinct roles in antibody recognition. While the removal of the hydroxyl group at the C-6 position has a minimal effect on binding, deoxygenation at the C-2, C-3, and C-4 positions significantly reduces antibody affinity.[1] The four-fold decrease in binding affinity observed with the this compound derivative indicates that the C-3 hydroxyl group is an important, but not the most critical, contributor to the binding interaction.[1] This suggests that while there is cross-reactivity, it is substantially weaker than the recognition of the native galactose epitope.

These findings have important implications for the design of carbohydrate-based therapeutics and diagnostics. For instance, the development of alpha-Gal epitope mimics for applications such as tolerance induction or as vaccine components must carefully consider the critical hydroxyl groups required for potent antibody binding. Conversely, the synthesis of derivatives with reduced antibody recognition could be explored for applications where avoiding an immune response is desirable. The detailed experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to further explore the fascinating and complex world of antibody-carbohydrate interactions.

References

A Comparative Analysis of 3-Deoxy-D-galactose and Natural D-galactose: Biological Effects and Experimental Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of 3-Deoxy-D-galactose and its naturally occurring counterpart, D-galactose. By examining their metabolism, cellular uptake, toxicity, and impact on protein glycosylation, this document aims to equip researchers with the critical information needed for informed decisions in drug development and biological research. Where direct comparative data for this compound is limited, we will draw upon studies of its derivatives, primarily 3-fluoro-3-deoxy-D-galactose, to infer potential biological activities.

Introduction to D-galactose and its 3-Deoxy Analog

D-galactose is a C-4 epimer of glucose and a fundamental monosaccharide in various biological processes. It serves as a key energy source and is a crucial component of glycoproteins and glycolipids, playing a significant role in cell structure, signaling, and recognition. The primary metabolic route for D-galactose is the Leloir pathway, which converts it into glucose-1-phosphate for entry into glycolysis.

This compound is a synthetic analog of D-galactose, characterized by the replacement of the hydroxyl group at the C-3 position with a hydrogen atom. This structural modification has profound implications for its biological activity, altering its interaction with enzymes and transporters, and potentially leading to different metabolic fates and cellular effects. Understanding these differences is paramount for its potential application as a research tool or therapeutic agent.

Comparative Analysis of Biological Effects

Metabolism

Natural D-galactose is primarily metabolized through the Leloir pathway, a four-step enzymatic process that converts it to the glycolytic intermediate, glucose-1-phosphate.[1][2] An alternative, the De Ley-Doudoroff pathway, also exists.[2]

This compound metabolism is less well-characterized. However, studies on its fluorinated analog, 3-fluoro-3-deoxy-D-galactose (3-FDGal), suggest that it can be a substrate for some enzymes in the polyol pathway, which is an alternative route for galactose metabolism. Specifically, aldose reductase can reduce 3-FDGal to 3-fluoro-3-deoxy-D-galactitol.[3] There is also evidence that E. coli galactokinase can phosphorylate this compound, suggesting it may enter a modified Leloir pathway.[1]

Below is a diagram illustrating the established Leloir pathway for D-galactose metabolism and a proposed, speculative pathway for this compound based on available data for its analogs.

cluster_galactose Natural D-galactose Metabolism (Leloir Pathway) cluster_deoxygalactose Putative this compound Metabolism Gal D-Galactose Gal1P Galactose-1-Phosphate Gal->Gal1P Galactokinase UDPGal UDP-Galactose Gal1P->UDPGal GALT UDPGlc UDP-Glucose UDPGal->UDPGlc GALE Glc1P Glucose-1-Phosphate UDPGlc->Glc1P Glycolysis Glycolysis Glc1P->Glycolysis DeoxyGal This compound DeoxyGal1P 3-Deoxy-Galactose-1-P (Hypothetical) DeoxyGal->DeoxyGal1P Galactokinase (?) Polyol_Pathway Polyol Pathway DeoxyGal->Polyol_Pathway Aldose Reductase UDPDeoxyGal UDP-3-Deoxy-Galactose (Hypothetical) DeoxyGal1P->UDPDeoxyGal GALT (?) DeoxyGalactitol 3-Deoxy-Galactitol Polyol_Pathway->DeoxyGalactitol

Figure 1: Metabolic pathways of D-galactose and this compound.
Cellular Uptake

Natural D-galactose is transported into cells via various glucose transporters (GLUTs), with GLUT1 and GLUT2 being significant contributors.

The cellular uptake mechanisms for This compound have not been extensively studied. However, research on 3-deoxy-3-fluoro-D-glucose, a related analog, indicates that it is transported across the human erythrocyte membrane via the hexose transport system.[4] It is plausible that this compound also utilizes these transporters, potentially competing with natural sugars.

Toxicity

Natural D-galactose , when administered in high doses over prolonged periods, can induce a state of accelerated aging in animal models, characterized by oxidative stress, neurodegeneration, and memory impairment.[5] This toxicity is thought to be mediated by the accumulation of galactose metabolites, such as galactitol, and the generation of advanced glycation end-products (AGEs).

Direct toxicity data for This compound is scarce. However, a study on its fluorinated analog, 3-fluoro-3-deoxy-D-galactose, found it was not significantly toxic to Gram-negative bacteria.[6][7] In cultured dog lens epithelial cells, incubation with 3-fluoro-3-deoxy-D-galactose led to the formation of cytoplasmic vacuoles, a sign of cellular stress, which could be prevented by an aldose reductase inhibitor.[3] This suggests a potential for toxicity related to its metabolism via the polyol pathway.

Impact on Protein Glycosylation

Natural D-galactose is an essential precursor for the synthesis of UDP-galactose, the donor substrate for galactosyltransferases involved in both N-linked and O-linked glycosylation.[8] Adequate levels of D-galactose are crucial for the proper maturation and function of glycoproteins.

The effect of This compound on protein glycosylation is not well-documented. Based on studies with its fluorinated analog, it is conceivable that if this compound is converted to UDP-3-deoxy-D-galactose, it could potentially be incorporated into glycan chains. However, the absence of the 3-hydroxyl group would likely terminate chain elongation or alter the recognition by subsequent glycosyltransferases. One study on UDP-(3-deoxy-3-fluoro)-D-galactose showed a dramatically reduced catalytic rate with UDP-galactopyranose mutase, an enzyme involved in the synthesis of galactofuranose, a component of some glycans.[9] This suggests that even if activated to a sugar nucleotide, its subsequent utilization in glycosylation pathways would be significantly impaired.

Quantitative Data Comparison

The following tables summarize the available quantitative data comparing the biological activities of D-galactose and this compound (or its fluorinated analog).

ParameterD-galactose3-fluoro-3-deoxy-D-galactoseReference
Aldose Reductase Activity
Km (mM)~0.424.2[3]
UDP-galactopyranose Mutase Activity
Km (mM) for UDP-sugar0.60.26 (for UDP-(3-deoxy-3-fluoro)-D-galactose)[9]
kcat (min-1)13641.6 (for UDP-(3-deoxy-3-fluoro)-D-galactose)[9]
Table 1: Comparison of Enzyme Kinetics.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate the design of comparative studies.

Aldose Reductase Activity Assay

This protocol is adapted from the study by D. L. Dyer et al.[3]

Objective: To determine and compare the substrate specificity and kinetics of aldose reductase for D-galactose and 3-fluoro-3-deoxy-D-galactose.

Materials:

  • Purified aldose reductase

  • NADPH

  • D-galactose

  • 3-fluoro-3-deoxy-D-galactose

  • Sodium phosphate buffer (pH 6.2)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing sodium phosphate buffer, NADPH, and the purified enzyme in a quartz cuvette.

  • Initiate the reaction by adding varying concentrations of either D-galactose or 3-fluoro-3-deoxy-D-galactose.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot.

  • Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) by plotting the initial velocities against substrate concentrations and fitting the data to the Michaelis-Menten equation.

cluster_workflow Aldose Reductase Activity Assay Workflow A Prepare Reaction Mixture (Buffer, NADPH, Enzyme) B Add Substrate (D-galactose or 3-FDGal) A->B C Monitor NADPH Oxidation (Absorbance at 340 nm) B->C D Calculate Initial Velocity C->D E Determine Kinetic Parameters (Km, Vmax) D->E

Figure 2: Aldose Reductase Assay Workflow.
Cellular Uptake Assay using Radiolabeled Monosaccharides

This is a general protocol that can be adapted to compare the uptake of radiolabeled D-galactose and this compound.[10][11][12][13]

Objective: To measure and compare the rate of cellular uptake of D-galactose and this compound.

Materials:

  • Cell line of interest (e.g., HEK293, HepG2)

  • Radiolabeled monosaccharides (e.g., [3H]D-galactose, [14C]this compound)

  • Culture medium

  • Phosphate-buffered saline (PBS)

  • Scintillation counter and scintillation fluid

  • Microcentrifuge tubes

  • Cell scraper

Procedure:

  • Culture cells to near confluency in appropriate multi-well plates.

  • Wash the cells with pre-warmed PBS.

  • Incubate the cells with a known concentration of the radiolabeled monosaccharide in culture medium for various time points.

  • To stop the uptake, rapidly wash the cells with ice-cold PBS.

  • Lyse the cells using a suitable lysis buffer or by scraping.

  • Transfer the cell lysate to a scintillation vial.

  • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Determine the protein concentration of the cell lysate to normalize the uptake data.

  • Plot the radioactivity (counts per minute per mg of protein) against time to determine the uptake rate.

cluster_workflow Radiolabeled Monosaccharide Uptake Assay Workflow A Culture Cells B Incubate with Radiolabeled Sugar A->B C Stop Uptake & Wash B->C D Lyse Cells C->D E Measure Radioactivity D->E F Normalize to Protein Content E->F G Determine Uptake Rate F->G

Figure 3: Cellular Uptake Assay Workflow.

Conclusion

The available evidence, though limited for this compound itself, suggests that the removal of the 3-hydroxyl group significantly alters its biological properties compared to natural D-galactose. While it may be recognized by some enzymes, its metabolic processing is likely inefficient and may lead to the accumulation of potentially cytotoxic intermediates. Its impact on glycosylation is predicted to be disruptive.

For researchers and drug development professionals, this compound and its derivatives represent intriguing tools to probe the specificity of galactose-metabolizing enzymes and transporters. However, their potential as therapeutic agents requires a more thorough investigation into their complete metabolic fate, cellular uptake kinetics, and long-term toxicity. The experimental protocols provided in this guide offer a starting point for such comparative studies, which are essential to fully elucidate the biological effects of this galactose analog. Further research is warranted to fill the existing knowledge gaps and to explore the full potential of this compound in biomedical applications.

References

Validating the Inhibitory Effects of 3-Deoxy-D-galactose on Specific Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory effects of 3-Deoxy-D-galactose and its derivatives on several key enzymes. While quantitative inhibitory data for the parent compound, this compound, is limited in publicly available literature, this document summarizes the existing experimental data for its derivatives and compares their performance with other known inhibitors. Detailed experimental protocols for the cited assays are also provided to support further research and validation.

Overview of this compound and its Enzymatic Targets

This compound, a monosaccharide derivative where the hydroxyl group at the C3 position is replaced by a hydrogen, serves as a valuable tool for studying carbohydrate-acting enzymes. Its structural similarity to D-galactose suggests its potential to interact with and modulate the activity of enzymes involved in galactose metabolism and other related pathways. This guide focuses on the following potential enzymatic targets:

  • Enzymes of the Leloir Pathway: Galactokinase (GALK), Galactose-1-Phosphate Uridylyltransferase (GALT), and UDP-galactose 4'-epimerase (GALE) are central to galactose metabolism.

  • Aldose Reductase (AR): An enzyme of the polyol pathway that can reduce galactose to galactitol.

  • Glycosidases: A broad class of enzymes that hydrolyze glycosidic bonds.

  • UDP-galactopyranose Mutase (UGM): An enzyme that catalyzes the conversion of UDP-galactopyranose to UDP-galactofuranose, a crucial step in the biosynthesis of the cell wall in some pathogens.

Comparative Inhibitory Data

The following tables summarize the available quantitative data on the interaction of this compound derivatives with their target enzymes, alongside data for alternative inhibitors.

Note: Direct inhibitory data (IC50/Ki) for the parent this compound was not found in the reviewed literature. The data presented below is for its derivatives.

UDP-galactopyranose Mutase (UGM)
CompoundEnzyme SourceParameterValueReference
UDP-(3-deoxy-3-fluoro)-D-galactose Klebsiella pneumoniaeKm0.26 mM[1]
kcat1.6 /min[1]
UDP-Galactose (Natural Substrate)Klebsiella pneumoniaeKm0.6 mM[1]
kcat1364 /min[1]
MS208 Mycobacterium tuberculosisKi~400 µM
Compound A (prokaryotic inhibitor) Brugia malayiKi~22.68 µM[2]
Compound B (prokaryotic inhibitor) Brugia malayiKi~23.0 µM[2]
Aldose Reductase (AR)
CompoundEnzyme SourceParameterValueReference
3-Deoxy-3-fluoro-D-galactose Dog LensKm4.2 mM[3]
D-Galactose (Natural Substrate)Dog LensKm~0.42 mM[3]
Epalrestat Not SpecifiedInhibitionPotent Inhibitor[4]
Glycosidases
CompoundEnzyme SourceParameterValueReference
3-Boronic-3-deoxy-d-galactose Bovine Liver β-galactosidase% Inhibition (at unspecified conc.)40.7% (Weak)[5]
Deoxynojirimycin (General Inhibitor)VariousIC50Varies (Potent)

Experimental Protocols

This section provides detailed methodologies for the key enzymatic assays mentioned in this guide.

Galactokinase (GALK) Activity Assay (Coupled Spectrophotometric Method)

This assay measures the rate of galactose phosphorylation by coupling the production of ADP to the oxidation of NADH in the presence of pyruvate kinase (PK) and lactate dehydrogenase (LDH).

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.8, containing 10 mM MgCl2, 2 mM ATP, 1 mM phosphoenolpyruvate (PEP), 0.2 mM NADH, 50 units/mL PK, and 70 units/mL LDH.

  • Enzyme: Purified or recombinant galactokinase.

  • Substrate: D-galactose or this compound.

Procedure:

  • Add 180 µL of Assay Buffer to a 96-well microplate.

  • Add 10 µL of the enzyme solution.

  • Initiate the reaction by adding 10 µL of the substrate solution.

  • Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) for 10-15 minutes using a microplate reader.

  • The rate of NADH oxidation is proportional to the galactokinase activity.

Aldose Reductase (AR) Activity Assay (Spectrophotometric Method)

This assay determines aldose reductase activity by measuring the decrease in NADPH concentration as it is oxidized during the reduction of a substrate.

Reagents:

  • Assay Buffer: 100 mM Sodium phosphate buffer, pH 6.2.

  • Cofactor: 0.15 mM NADPH.

  • Substrate: 10 mM DL-glyceraldehyde (or galactose/3-Deoxy-D-galactose).

  • Enzyme: Purified or recombinant aldose reductase.

Procedure:

  • In a quartz cuvette, combine 800 µL of Assay Buffer, 100 µL of NADPH solution, and 50 µL of the enzyme solution.

  • Incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 50 µL of the substrate solution.

  • Monitor the decrease in absorbance at 340 nm for 5-10 minutes.

  • The rate of NADPH oxidation is proportional to the aldose reductase activity.

α-Glucosidase Activity Assay (Colorimetric Method)

This assay uses p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate, which is hydrolyzed by α-glucosidase to release p-nitrophenol, a yellow-colored product.

Reagents:

  • Assay Buffer: 100 mM Sodium phosphate buffer, pH 6.8.

  • Substrate: 5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Enzyme: α-glucosidase solution.

  • Stop Solution: 2 M Sodium carbonate.

Procedure:

  • Add 50 µL of the enzyme solution to a microcentrifuge tube.

  • Pre-incubate at 37°C for 5 minutes.

  • Add 50 µL of the pre-warmed substrate solution to start the reaction.

  • Incubate at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding 100 µL of the Stop Solution.

  • Measure the absorbance of the released p-nitrophenol at 405 nm.

  • The amount of p-nitrophenol is proportional to the enzyme activity.

Visualizations

Signaling Pathway: The Leloir Pathway for Galactose Metabolism

The following diagram illustrates the key enzymatic steps in the Leloir pathway, which is a primary target for galactose analogs like this compound.

Leloir_Pathway Gal Galactose GALK Galactokinase (GALK) Gal->GALK ATP -> ADP Gal1P Galactose-1-Phosphate GALT Galactose-1-Phosphate Uridylyltransferase (GALT) Gal1P->GALT UDPGal UDP-Galactose GALE UDP-galactose 4'-epimerase (GALE) UDPGal->GALE UDPGlc UDP-Glucose Glc1P Glucose-1-Phosphate UDPGlc->Glc1P GALK->Gal1P GALT->UDPGal UDP-Glucose -> Glucose-1-Phosphate GALE->UDPGlc

Caption: The Leloir Pathway for the conversion of galactose to glucose-1-phosphate.

Experimental Workflow: General Enzyme Inhibition Assay

This workflow outlines the typical steps involved in determining the inhibitory effect of a compound on enzyme activity.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Substrate, and Cofactors Incubate Pre-incubate Enzyme with Inhibitor/Vehicle Reagents->Incubate Enzyme Prepare Enzyme Solution Enzyme->Incubate Inhibitor Prepare Serial Dilutions of this compound and Alternative Inhibitors Inhibitor->Incubate Initiate Initiate Reaction with Substrate Incubate->Initiate Monitor Monitor Reaction Progress (e.g., Absorbance Change) Initiate->Monitor Calculate Calculate Initial Velocities Monitor->Calculate Plot Plot Velocity vs. Inhibitor Concentration Calculate->Plot Determine Determine IC50/Ki Values Plot->Determine

Caption: A generalized workflow for determining enzyme inhibition kinetics.

Logical Relationship: Potential Sites of Action for this compound

This diagram illustrates the potential enzymatic targets of this compound based on its structural similarity to galactose and its known interactions.

Potential_Targets cluster_compound Test Compound cluster_pathways Metabolic Pathways cluster_enzymes Potential Enzyme Targets 3DDG This compound Leloir Leloir Pathway 3DDG->Leloir Structural Analog of Galactose Polyol Polyol Pathway 3DDG->Polyol Glycosylation Glycosylation & Cell Wall Synthesis 3DDG->Glycosylation GALK Galactokinase Leloir->GALK GALT GALT Leloir->GALT GALE GALE Leloir->GALE AR Aldose Reductase Polyol->AR Glycosidases Glycosidases Glycosylation->Glycosidases UGM UDP-galactopyranose Mutase Glycosylation->UGM

Caption: Potential enzymatic targets of this compound in key metabolic pathways.

References

Specificity of 3-Deoxy-D-galactose in Biological Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-Deoxy-D-galactose and its analogs, offering insights into their biological specificity. The information presented herein is intended to assist researchers in assessing the potential of these molecules as specific probes or therapeutic agents.

Introduction

This compound is a modified sugar in which the hydroxyl group at the C-3 position is replaced by a hydrogen atom. This seemingly minor alteration can significantly impact its recognition and metabolism by biological systems. Understanding the specificity of this molecule is crucial for its application in research and drug development, as off-target effects can lead to ambiguous experimental results or undesirable clinical outcomes. This guide compares the biological properties of this compound with its parent molecule, D-galactose, and another relevant analog, 2-deoxy-D-galactose.

Metabolic Pathways and Enzyme Interactions

The primary metabolic route for D-galactose in most organisms is the Leloir pathway, which converts galactose to glucose-1-phosphate. The specificity of enzymes in this pathway is a key determinant of how galactose analogs are processed.

Leloir Pathway Overview

Leloir_Pathway Gal D-Galactose Gal1P Galactose-1-Phosphate Gal->Gal1P UDPGal UDP-Galactose Gal1P->UDPGal UDPGlc UDP-Glucose UDPGal->UDPGlc Glc1P Glucose-1-Phosphate UDPGlc->Glc1P

Figure 1: The Leloir Pathway for D-galactose metabolism.

In contrast, 2-deoxy-D-galactose is a known substrate for human galactokinase[1]. This suggests that the C-2 hydroxyl group is less critical for recognition by this enzyme than the C-3 hydroxyl group.

An alternative metabolic route for some galactose analogs is the polyol pathway, which is particularly relevant in tissues with aldose reductase activity.

Polyol Pathway for Galactose Analogs

Polyol_Pathway GalAnalog Galactose Analog (e.g., 3-Deoxy-3-fluoro-D-galactose) GalactitolAnalog Galactitol Analog GalAnalog->GalactitolAnalog

Figure 2: The Polyol Pathway as a route for galactose analog metabolism.

The fluorinated analog, 3-Deoxy-3-fluoro-D-galactose (3DFGal), has been shown to be a substrate for aldose reductase, with a higher Km than D-galactose, indicating a lower affinity[2]. This suggests that this compound itself may also be metabolized via this pathway, potentially leading to the accumulation of its corresponding alditol, which could have physiological consequences.

Comparative Enzyme Kinetics

The specificity of an enzyme for a substrate is quantitatively described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate.

SubstrateEnzymeKm (mM)kcat (s-1)Source
D-Galactose S. cerevisiae Galactokinase0.6-[3]
Human Galactokinase0.1-0.5-
This compound GalactokinaseData not availableData not available
2-Deoxy-D-galactose Human Galactokinase1.14.8[1]
UDP-D-Galactose E. coli UDP-galactopyranose mutase0.61364/min[3][4]
UDP-(3-deoxy-3-fluoro)-D-galactose E. coli UDP-galactopyranose mutase0.261.6/min[3][4]
UDP-(2-deoxy-2-fluoro)-D-galactose E. coli UDP-galactopyranose mutase0.20.02/min[3][4]
3-Deoxy-3-fluoro-D-galactose Dog Lens Aldose Reductase4.2-[2]
D-Galactose Dog Lens Aldose Reductase~0.42-[2]

Note: kcat values are presented as reported in the literature and may have different units.

From the available data, it is evident that modifications at the C-2 and C-3 positions of galactose significantly affect their interaction with key metabolic enzymes. While 2-deoxy-D-galactose is a substrate for human galactokinase, its affinity is lower than that of D-galactose. The fluorinated analogs of UDP-galactose show comparable binding affinities (Km) to the natural substrate for UDP-galactopyranose mutase, but their turnover rates (kcat) are dramatically reduced, especially for the 2-deoxy-2-fluoro analog[3][4]. This highlights that binding and catalysis are distinct events, and a molecule can be a good binder but a poor substrate.

Off-Target Effects and Cellular Fate

The specificity of a carbohydrate analog also relates to its potential to interact with unintended targets and its overall fate within a cell.

Cellular Uptake and Transport

2-deoxy-D-galactose is known to be a substrate for the galactose transport system in Escherichia coli. This indicates that the C-2 hydroxyl group is not essential for recognition by this transporter. Information on the transport of this compound is limited.

Metabolic Diversion and Toxicity

Deoxy sugars can have various off-target effects. For instance, 3-Deoxy-3-fluoro-D-glucose has been shown to inhibit the utilization of other carbon sources in E. coli. The fluorinated galactose analog, 3-Deoxy-3-fluoro-D-galactose, has been reported to shift the metabolic pathway of gram-positive pathogens from glycolysis to gluconeogenesis[5][6]. While this can be a desirable effect in an antimicrobial context, it represents a significant off-target effect if the intended use is as a specific probe for galactose metabolism.

Chronic exposure to high levels of D-galactose has been used to induce aging models in rodents, leading to oxidative stress and neurodegeneration[7]. The potential long-term effects of this compound have not been extensively studied.

Experimental Protocols

Assessing the specificity of a carbohydrate analog requires a combination of in vitro and cell-based assays.

In Vitro Enzyme Kinetics Assay

This protocol outlines a general method for determining the kinetic parameters of an enzyme with a carbohydrate analog.

Workflow for In Vitro Enzyme Kinetics

Enzyme_Kinetics_Workflow Start Start Prepare Prepare reaction mixtures (buffer, enzyme, varying substrate conc.) Start->Prepare Incubate Incubate at optimal temperature and time Prepare->Incubate Stop Stop reaction Incubate->Stop Measure Measure product formation (e.g., spectrophotometry, HPLC) Stop->Measure Analyze Analyze data (Michaelis-Menten, Lineweaver-Burk plots) Measure->Analyze End Determine Km and kcat Analyze->End

Figure 3: A generalized workflow for determining enzyme kinetic parameters.
  • Objective: To determine the Km and kcat of a specific enzyme (e.g., galactokinase) for this compound and its analogs.

  • Materials:

    • Purified enzyme of interest.

    • Substrates: D-galactose, this compound, 2-deoxy-D-galactose.

    • Appropriate buffer system.

    • Cofactors (e.g., ATP, MgCl2 for kinases).

    • Detection reagents (e.g., coupled enzyme system for spectrophotometric assay, or standards for HPLC).

    • Microplate reader or HPLC system.

  • Procedure:

    • Prepare a series of substrate concentrations ranging from well below to well above the expected Km.

    • In a microplate or reaction tubes, combine the buffer, cofactors, and substrate.

    • Initiate the reaction by adding a fixed amount of the enzyme.

    • Incubate the reaction at a constant temperature for a predetermined time, ensuring the reaction is in the linear range.

    • Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).

    • Measure the amount of product formed using a suitable detection method. For example, a coupled assay with lactate dehydrogenase can be used to measure ADP production from kinase reactions.

    • Plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

    • Calculate kcat from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).

Cell-Based Assay for Metabolism and Off-Target Effects

This protocol provides a framework for assessing how a carbohydrate analog is metabolized in a cellular context and for identifying potential off-target effects.

  • Objective: To investigate the cellular uptake, metabolic fate, and potential toxicity or off-target effects of this compound.

  • Materials:

    • Mammalian cell line of interest (e.g., hepatocytes, neurons).

    • Cell culture medium and supplements.

    • Test compounds: D-galactose, this compound, 2-deoxy-D-galactose (radiolabeled or fluorescently tagged analogs can be useful).

    • Reagents for cell viability assays (e.g., MTT, trypan blue).

    • Instruments for analysis (e.g., scintillation counter, fluorescence microscope, mass spectrometer for metabolomics).

  • Procedure:

    • Culture the cells to a desired confluency.

    • Treat the cells with varying concentrations of the test compounds for different durations.

    • Uptake and Metabolism:

      • If using radiolabeled compounds, lyse the cells and measure the intracellular radioactivity.

      • Perform metabolomic analysis on cell lysates to identify downstream metabolites of the analog.

    • Off-Target Effects:

      • Assess cell viability and proliferation using standard assays.

      • Analyze changes in key metabolic pathways (e.g., glycolysis, pentose phosphate pathway) by measuring relevant enzyme activities or metabolite levels.

      • Use transcriptomic or proteomic approaches to identify broader changes in gene or protein expression.

Conclusion

The available evidence suggests that the 3-hydroxyl group of D-galactose is a critical determinant for its recognition and efficient metabolism by the primary Leloir pathway. While direct kinetic data for this compound with key enzymes like galactokinase is lacking, the significant impact of the 3-deoxy modification in its fluorinated analog on enzyme activity points towards a high degree of specificity at this position.

In contrast, the 2-hydroxyl group appears to be less critical for initial recognition by both transport systems and galactokinase, as evidenced by the activity of 2-deoxy-D-galactose. However, the catalytic efficiency of subsequent enzymatic steps can be drastically reduced, as seen with UDP-(2-deoxy-2-fluoro)-D-galactose.

Researchers considering the use of this compound as a specific biological tool should be aware of the following:

  • Potential for Altered Metabolism: It is unlikely to be a good substrate for the Leloir pathway and may be shunted into other metabolic routes like the polyol pathway.

  • Lack of Quantitative Data: The absence of specific kinetic parameters for this compound with key metabolic enzymes necessitates careful validation in any experimental system.

  • Possible Off-Target Effects: As with other deoxy sugars, the potential for inhibition of other metabolic pathways and unforeseen cellular effects should be carefully evaluated.

Further research is required to fully elucidate the biological specificity of this compound. Direct enzymatic assays and comprehensive cellular studies are needed to provide the quantitative data necessary for its confident application in biological research and drug development.

References

Confirming the Structure of Synthetic 3-Deoxy-D-galactose: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural confirmation of synthetic monosaccharides is a critical step in carbohydrate chemistry and drug development. For 3-Deoxy-D-galactose, a molecule of interest for its potential biological activities, rigorous analytical characterization is paramount to ensure its identity and purity. This guide provides a comparative overview of key analytical techniques used for the structural elucidation of this compound, supported by experimental data and detailed protocols.

Data at a Glance: A Comparative Summary of Analytical Techniques

The following table summarizes the key quantitative data obtained from various analytical methods for the structural confirmation of this compound and its derivatives. These values are indicative and may vary based on the specific instrumentation and experimental conditions.

Analytical TechniqueParameterTypical Value/Observation for this compound or related deoxysugars
¹H NMR Chemical Shift (δ) of H-3~1.5 - 2.6 ppm (axial and equatorial protons)
Chemical Shift (δ) of Anomeric Proton (H-1)~4.9 - 5.3 ppm
¹³C NMR Chemical Shift (δ) of C-3Significantly upfield compared to D-galactose (e.g., ~30-40 ppm)
Chemical Shift (δ) of Anomeric Carbon (C-1)~95 - 104 ppm, depending on the anomer
GC-MS (as TMS derivative) Retention TimeDependent on column and temperature program
Key Mass Fragments (m/z)Characteristic fragments from the loss of trimethylsilyl groups and cleavage of the sugar ring
HPLC (Reversed-Phase) Retention TimeDependent on column, mobile phase, and flow rate
ESI-MS [M+Na]⁺Expected at m/z 187.06 for C₆H₁₂O₅Na
Fragmentation PatternLoss of water molecules and cross-ring cleavages

In-Depth Analysis: A Closer Look at the Methods

A multi-faceted approach employing several complementary analytical techniques is essential for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy, including one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) techniques, provides the most detailed information about the molecular structure.

¹H NMR spectroscopy allows for the identification and assignment of each proton in the molecule. In this compound, the absence of a hydroxyl group at the C-3 position results in characteristic upfield shifts for the H-3 protons compared to D-galactose. The coupling constants between adjacent protons, determined from the splitting patterns, provide crucial information about the stereochemistry of the molecule.

¹³C NMR spectroscopy provides information on the carbon skeleton. The C-3 carbon in this compound will show a significant upfield shift compared to the C-3 in D-galactose, which is a key indicator of the deoxygenation.

2D NMR Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are powerful tools for confirming connectivity. A COSY spectrum reveals which protons are coupled to each other, allowing for the tracing of the proton network throughout the sugar ring.[1][2] An HSQC spectrum correlates each proton with its directly attached carbon, confirming the assignments made from the 1D spectra.[3][4]

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) is often used for the analysis of volatile derivatives of sugars.[5][6] For GC-MS analysis, this compound is typically derivatized, for example, by trimethylsilylation, to increase its volatility.[5][6] The mass spectrum of the derivatized sugar will show a molecular ion peak corresponding to the derivatized molecule, as well as characteristic fragment ions resulting from the cleavage of the sugar ring and the loss of the derivatizing groups.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of non-volatile and thermally labile molecules like underivatized sugars.[7] In ESI-MS, this compound is typically observed as an adduct with a cation, such as sodium ([M+Na]⁺).[8] Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion, providing valuable structural information.[7][9] The fragmentation pattern will reveal characteristic losses of water and cross-ring cleavages that can help to confirm the structure.[10][11]

High-Performance Liquid Chromatography (HPLC): Assessing Purity and Identity

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of synthetic this compound and can also be used for its identification by comparing its retention time to that of a known standard. Several HPLC methods can be employed for sugar analysis, including normal-phase, reversed-phase, and ion-exchange chromatography.[12][13][14] The choice of column and mobile phase is critical for achieving good separation.[15][16] Detection is often performed using a refractive index (RI) detector or an evaporative light scattering detector (ELSD), as sugars lack a strong UV chromophore.[14][16]

Experimental Protocols

Protocol 1: NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve 5-10 mg of synthetic this compound in 0.5 mL of deuterium oxide (D₂O).

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer. Key parameters include a spectral width of 10-12 ppm, a sufficient number of scans for good signal-to-noise (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

  • 2D NMR Acquisition (COSY & HSQC): Acquire 2D COSY and HSQC spectra to establish proton-proton and proton-carbon correlations, respectively. Standard pulse programs available on the spectrometer software can be used.

  • Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to an internal standard (e.g., DSS or TSP). Integrate the ¹H signals and assign all proton and carbon resonances based on their chemical shifts, coupling constants, and correlations from the 2D spectra.

Protocol 2: GC-MS Analysis of Trimethylsilyl (TMS) Derivative
  • Derivatization: To 1-2 mg of dry this compound, add 100 µL of a trimethylsilylation reagent mixture (e.g., a mixture of pyridine, hexamethyldisilazane, and trimethylchlorosilane). Heat the mixture at 60-80°C for 30 minutes.

  • GC-MS Conditions:

    • GC Column: Use a capillary column suitable for sugar analysis, such as a DB-5ms or equivalent.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp to a higher temperature (e.g., 280°C) at a rate of 5-10°C/min.[17]

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 50-650.

  • Data Analysis: Identify the peaks in the total ion chromatogram. Analyze the mass spectrum of the peak corresponding to the TMS-derivatized this compound and compare the fragmentation pattern with known databases or theoretical fragmentation.

Protocol 3: HPLC Analysis
  • Sample Preparation: Dissolve 1-5 mg of this compound in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: A column designed for carbohydrate analysis, such as an amino-propyl bonded silica column or a polymer-based column.

    • Mobile Phase: A mixture of acetonitrile and water is commonly used for normal-phase separation.[12] For reversed-phase, water with a small amount of acid (e.g., formic acid) can be used.[13]

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Column Temperature: Maintain at a constant temperature (e.g., 30-40°C) to ensure reproducible retention times.

    • Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).

  • Data Analysis: Analyze the chromatogram to determine the retention time and peak purity of the this compound. If a standard is available, compare the retention time for confirmation of identity.

Visualizing the Workflow and Relationships

The following diagrams illustrate the experimental workflow for confirming the structure of synthetic this compound and the logical relationship between the different analytical methods.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_confirmation Final Confirmation synthesis Synthetic this compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, COSY, HSQC) purification->nmr Primary Structure & Stereochemistry ms Mass Spectrometry (GC-MS, ESI-MS) purification->ms Molecular Weight & Fragmentation hplc HPLC purification->hplc Purity & Identity confirmation Structure Confirmed nmr->confirmation ms->confirmation hplc->confirmation

Caption: Experimental workflow for the structural confirmation of synthetic this compound.

logical_relationships cluster_techniques Analytical Techniques cluster_information Structural Information NMR NMR (Connectivity & Stereochemistry) Structure Unambiguous Structure of this compound NMR->Structure Provides detailed 3D structure MS MS (Molecular Formula & Fragmentation) MS->Structure Confirms mass and sub-structures HPLC HPLC (Purity & Retention) HPLC->Structure Confirms purity and compares to standard

Caption: Logical relationships between analytical methods for structural elucidation.

References

Safety Operating Guide

Proper Disposal Procedures for 3-Deoxy-D-galactose

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of 3-Deoxy-D-galactose, ensuring the safety of laboratory personnel and compliance with standard chemical waste management practices. This substance is classified as hazardous and must be handled accordingly.

Hazard Identification and Safety Summary

This compound is categorized as a hazardous substance. Direct contact and inhalation should be avoided. Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times when handling this chemical. All handling should occur in a well-ventilated area or a chemical fume hood.

The hazard classification for this compound is summarized in the table below.

Hazard ClassificationCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1]
Skin Corrosion / IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage / Eye IrritationCategory 2AH319: Causes serious eye irritation[1]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1]
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory tract irritation[1]

Step-by-Step Disposal Protocol

Disposal of this compound and associated waste must be managed through your institution's hazardous waste program, typically overseen by the Environmental Health and Safety (EHS) or a similar department.[2][3] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste bins. [3][4]

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect pure this compound, contaminated weighing boats, and any contaminated disposables (e.g., gloves, absorbent pads) in a dedicated, durable, and sealable hazardous waste container.[5]

    • The container must be compatible with the chemical and clearly labeled.

  • Liquid Waste (Solutions):

    • Collect all aqueous and solvent-based solutions containing this compound in a separate, leak-proof hazardous waste container.

    • Do not mix this waste with other waste streams, such as halogenated or non-halogenated solvents, unless their compatibility is confirmed.[5][6]

  • Empty Containers:

    • The original container of this compound must also be disposed of as hazardous waste.

    • A common best practice for containers that held hazardous materials is to triple-rinse them with a suitable solvent.[2][5] The resulting rinsate must be collected and disposed of as hazardous liquid waste.[2][5] After rinsing, deface the original label before disposal.

Step 2: Labeling Hazardous Waste Containers

  • Properly label all waste containers with a hazardous waste tag provided by your institution's EHS department.

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." If it is a solution, list all constituents and their approximate percentages.

    • The date when waste was first added to the container.

    • The specific hazards associated with the waste (e.g., "Toxic," "Irritant").

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[3][6]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[3]

  • Ensure the container is kept closed at all times except when adding waste.[2][3]

  • Store incompatible waste types separately to prevent accidental reactions.[6] For example, keep this waste away from strong oxidizing agents.

Step 4: Arranging for Waste Pickup

  • Once the waste container is full or you have reached the accumulation time limit set by your institution (often up to 12 months for partially filled containers), submit a waste collection request to your EHS department.[2][3]

  • Do not allow more than 55 gallons of total hazardous waste to accumulate in your SAA.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Collection cluster_1 Container Management cluster_2 Storage & Disposal gen Generate this compound Waste (Solid, Liquid, or Contaminated Items) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe segregate Segregate Waste Streams ppe->segregate collect_solid Collect Solid Waste in Labeled Container segregate->collect_solid Solid collect_liquid Collect Liquid Waste in Labeled Container segregate->collect_liquid Liquid label_container Label Container with Hazardous Waste Tag (Contents, Date, Hazards) collect_solid->label_container collect_liquid->label_container close_container Keep Container Securely Closed label_container->close_container store_saa Store in Designated Satellite Accumulation Area (SAA) close_container->store_saa check_full Container Full or Time Limit Reached? store_saa->check_full check_full->store_saa No request_pickup Submit Waste Pickup Request to EHS Department check_full->request_pickup Yes ehs_pickup EHS Collects Waste for Final Disposal request_pickup->ehs_pickup

Caption: Workflow for the disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling 3-Deoxy-D-galactose

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of chemical compounds in a laboratory setting. This guide provides comprehensive, step-by-step procedures for the safe use, storage, and disposal of 3-Deoxy-D-galactose, ensuring the well-being of researchers and the integrity of your work.

For laboratory personnel, including researchers, scientists, and drug development professionals, adherence to strict safety guidelines is paramount. The following information details the necessary personal protective equipment (PPE), operational plans for handling, and protocols for the proper disposal of this compound, a compound that requires careful management due to its potential hazards.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is the first line of defense against chemical exposure. When handling this compound, the following equipment is mandatory to minimize risk.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles or Face ShieldWear chemical safety goggles or a face shield to protect against potential splashes or airborne particles.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable choice for incidental contact.[3] Always inspect gloves for any signs of damage before use and wash hands thoroughly after removal.[3][4]
Body Protection Laboratory CoatA lab coat should be worn at all times to protect skin and clothing from contamination.[5][6]
Respiratory Protection N95 or N100 Particle MaskIn situations where dust or aerosols may be generated, an N95 or N100 respirator is recommended to prevent inhalation.[7]

Operational Plan for Handling this compound

A systematic approach to handling this compound will ensure a safe and controlled experimental environment. Follow these procedural steps diligently.

1. Preparation and Planning:

  • Before beginning any experiment, thoroughly review the Safety Data Sheet (SDS) for this compound to be fully aware of its hazards.[8]

  • Ensure that all necessary PPE is readily available and in good condition.[4]

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form of the compound to minimize inhalation risks.[9]

2. Handling the Compound:

  • When weighing and transferring this compound, handle it carefully to avoid generating dust.

  • Use designated spatulas and weighing boats.

  • Keep the container tightly closed when not in use.[8]

  • Avoid direct contact with skin and eyes.[10][11] In case of accidental contact, follow the emergency procedures outlined below.

3. Post-Handling Procedures:

  • After handling, wash your hands and any exposed skin thoroughly with soap and water.[4][8]

  • Clean the work area and any equipment used with an appropriate solvent.

  • Properly label and store any remaining this compound according to the storage conditions specified in the SDS, which is typically at 0 to 8 °C.[8]

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.

  • Unused Product: Dispose of unused this compound as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing boats, and paper towels, should be considered contaminated waste.[7]

  • Place all contaminated materials in a designated and clearly labeled chemical waste container.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with plenty of soap and water.[8] If skin irritation occurs, seek medical advice.[8]

  • Eye Contact: Rinse cautiously with water for several minutes.[8] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]

  • Inhalation: If inhaled, remove the person to fresh air and keep them in a position comfortable for breathing.[8] Call a poison center or doctor if you feel unwell.[8]

  • Ingestion: If swallowed, rinse the mouth.[8] Call a poison center or doctor if you feel unwell.[8]

  • Spills: In case of a spill, wear appropriate PPE and contain the spill.[12] Use an absorbent material to clean up the spill and place the waste in a sealed container for disposal.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal ReviewSDS Review SDS DonPPE Don Appropriate PPE ReviewSDS->DonPPE WeighTransfer Weigh & Transfer in Fume Hood DonPPE->WeighTransfer PerformExperiment Perform Experiment WeighTransfer->PerformExperiment CleanArea Clean Work Area & Equipment PerformExperiment->CleanArea DoffPPE Doff PPE CleanArea->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands DisposeWaste Dispose of Chemical & Contaminated Waste WashHands->DisposeWaste

Caption: Workflow for the safe handling of this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。